Product packaging for 1H-Benzimidazole-2-carbothioamide(Cat. No.:CAS No. 35369-17-6)

1H-Benzimidazole-2-carbothioamide

Cat. No.: B1310817
CAS No.: 35369-17-6
M. Wt: 177.23 g/mol
InChI Key: SZWRKUVGGWEDCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1H-Benzimidazole-2-carbothioamide is a useful research compound. Its molecular formula is C8H7N3S and its molecular weight is 177.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N3S B1310817 1H-Benzimidazole-2-carbothioamide CAS No. 35369-17-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-benzimidazole-2-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3S/c9-7(12)8-10-5-3-1-2-4-6(5)11-8/h1-4H,(H2,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZWRKUVGGWEDCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20418724
Record name 1H-Benzimidazole-2-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20418724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35369-17-6
Record name 1H-Benzimidazole-2-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20418724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Properties of 1H-Benzimidazole-2-carbothioamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Benzimidazole-2-carbothioamide is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its benzimidazole core is a key pharmacophore found in numerous biologically active molecules. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound and its derivatives, offering crucial data for researchers engaged in the synthesis, characterization, and development of novel therapeutic agents. This document summarizes key quantitative data, outlines relevant experimental protocols for property determination, and visualizes potential biological pathways associated with this class of compounds.

Physicochemical Data

The experimental determination of all physicochemical properties for this compound is not extensively documented in publicly available literature. However, data for closely related benzimidazole derivatives provide valuable insights into its expected characteristics.

Quantitative Physicochemical Properties

The following table summarizes available and extrapolated data for this compound and its analogs.

PropertyValueCompound ContextSource
Melting Point ~154 °CA benzimidazole carbothioamide derivative.[1]
140-160 °CTypical range for benzimidazole carbothioamide derivatives.[1]
268-270 °C2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide.[2]
pKa 7The pKa for the conjugate acid of the parent benzimidazole.[3]
logP (Octanol/Water) VariesCan be determined experimentally via RPLC for benzimidazole derivatives.[4]
Solubility -Data for the specific compound is not readily available. Benzimidazole is soluble in alcohol and aqueous acids.[5]
Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and confirmation of this compound.

SpectroscopyCharacteristic FeaturesSource
Infrared (IR) Characteristic bands for the carbothioamide group include N-H stretching (~3100–3500 cm⁻¹), C=S stretching (~1300–1400 cm⁻¹), and N-H bending modes.[1]
Nuclear Magnetic Resonance (¹H NMR) Expected signals would confirm the benzimidazole protons and the characteristic N-H protons of the carbothioamide group.[1]
Nuclear Magnetic Resonance (¹³C NMR) The presence of the C=S carbon would be confirmed at its expected chemical shift.[2]

Experimental Protocols

Detailed experimental procedures for determining the physicochemical properties of novel benzimidazole derivatives are crucial for ensuring data accuracy and reproducibility.

Synthesis of this compound

A common synthetic route involves the condensation of a benzimidazole-2-carboxylic acid derivative with thiosemicarbazide.[1]

  • Starting Materials: Benzimidazole-2-carboxylic acid or its ester/acid chloride derivative and thiosemicarbazide.

  • Solvent: Ethanol or methanol.

  • Conditions: The reaction mixture is refluxed for 4-6 hours with stirring.

  • Work-up: The product precipitates upon cooling and is collected by filtration, followed by washing and recrystallization from a suitable solvent like ethanol or chloroform.

G Benzimidazole-2-carboxylic acid derivative Benzimidazole-2-carboxylic acid derivative Reaction Reaction Benzimidazole-2-carboxylic acid derivative->Reaction Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Reaction This compound This compound Reaction->this compound Reflux in Ethanol

Synthetic pathway for this compound.
Melting Point Determination

The melting point of benzimidazole derivatives is a key indicator of purity.

  • Apparatus: A Stuart melting point apparatus or similar calibrated device is commonly used.[2]

  • Procedure: A small, finely powdered sample of the compound is packed into a capillary tube. The tube is placed in the melting point apparatus, and the temperature is gradually increased. The temperature range over which the sample melts is recorded.

LogP Determination by Reversed-Phase Liquid Chromatography (RPLC)

The partition coefficient (logP) is a critical parameter for predicting the pharmacokinetic properties of a drug candidate.

  • Principle: A correlation is established between the retention time of a compound on a reversed-phase HPLC column and its logP value.

  • Stationary Phase: A nonpolar stationary phase, such as a LiChrosorb RP-18 column, is typically used.[4]

  • Mobile Phase: A polar mobile phase, often a mixture of methanol and a buffer solution (e.g., phosphate buffer at pH 7), is employed.[4]

  • Procedure: The compound of interest is injected into the HPLC system, and its retention time is measured. By comparing this retention time to that of a series of standards with known logP values, the logP of the test compound can be calculated.

G Compound Injection Compound Injection RP-HPLC Column RP-HPLC Column Compound Injection->RP-HPLC Column Detection Detection RP-HPLC Column->Detection Retention Time Retention Time Detection->Retention Time LogP Calculation LogP Calculation Retention Time->LogP Calculation Correlation with Standards

Workflow for LogP determination using RP-HPLC.

Potential Biological Signaling Pathways

While the specific molecular targets of this compound are not fully elucidated, derivatives of the benzimidazole scaffold have been shown to interact with several key biological pathways, suggesting potential mechanisms of action.

Anti-inflammatory Activity

Certain benzimidazole derivatives exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[6] Additionally, some have been identified as modulators of cannabinoid receptors (CB1 and CB2), which play a role in inflammatory signaling.[6]

G cluster_0 Inflammatory Stimuli cluster_1 Enzymatic Pathway cluster_2 Receptor Modulation Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Cannabinoid Receptors (CB1/CB2) Cannabinoid Receptors (CB1/CB2) Downstream Signaling Downstream Signaling Cannabinoid Receptors (CB1/CB2)->Downstream Signaling Modulation Downstream Signaling->Inflammation Modulation This compound Derivative This compound Derivative This compound Derivative->COX-2 Inhibition This compound Derivative->Cannabinoid Receptors (CB1/CB2) Modulation

Potential anti-inflammatory mechanisms of benzimidazole derivatives.
Antiparasitic Activity

A well-established mechanism of action for several antiparasitic benzimidazole drugs is the inhibition of tubulin polymerization. By binding to β-tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division, motility, and intracellular transport in parasites.

G cluster_0 Parasite Cellular Components β-tubulin β-tubulin Tubulin Dimer Tubulin Dimer β-tubulin->Tubulin Dimer α-tubulin α-tubulin α-tubulin->Tubulin Dimer Microtubule Formation Microtubule Formation Tubulin Dimer->Microtubule Formation Cell Division & Motility Cell Division & Motility Microtubule Formation->Cell Division & Motility This compound Derivative This compound Derivative This compound Derivative->β-tubulin Binding and Inhibition

Inhibition of tubulin polymerization by benzimidazole derivatives.

Conclusion

This compound represents a valuable scaffold for the development of new therapeutic agents. While a complete experimental dataset for the parent compound is not yet available, the information gathered from its derivatives provides a strong foundation for future research. The protocols and potential mechanisms of action outlined in this guide are intended to support scientists and researchers in their efforts to synthesize, characterize, and ultimately translate these promising compounds into clinical applications. Further investigation is warranted to fully elucidate the physicochemical properties and biological activities of this compound itself.

References

An In-depth Technical Guide to the Synthesis of 1H-Benzimidazole-2-carbothioamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic routes for 1H-Benzimidazole-2-carbothioamide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document outlines key methodologies, presents comparative quantitative data, and includes detailed experimental protocols and workflow diagrams to facilitate laboratory synthesis.

Introduction

This compound and its derivatives are recognized for their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The benzimidazole scaffold is a privileged structure in medicinal chemistry, and the addition of a carbothioamide group at the 2-position can significantly enhance its therapeutic potential. This guide focuses on the most common and effective methods for the synthesis of this target molecule, providing practical information for researchers in the field.

Core Synthetic Strategies

The synthesis of this compound can be broadly approached via two primary strategies, starting from a pre-formed benzimidazole core functionalized at the 2-position.

Route 1: Condensation of Benzimidazole-2-Carboxylic Acid Derivatives with Thiosemicarbazide

A prevalent and well-documented method involves the reaction of a benzimidazole-2-carboxylic acid derivative, such as an ester or acid chloride, with thiosemicarbazide. This condensation reaction typically proceeds under reflux conditions in an alcoholic solvent.

Experimental Workflow for Route 1

cluster_0 Route 1: Condensation with Thiosemicarbazide start Benzimidazole-2-carboxylic acid derivative reagent Thiosemicarbazide start->reagent Condensation solvent Ethanol or Methanol conditions Reflux (4-6 hours) solvent->conditions workup Cooling, Filtration, Washing conditions->workup product This compound workup->product

Caption: Workflow for the synthesis of this compound via condensation.

Route 2: Condensation of Benzimidazole-2-Substituted Ketones with Thiosemicarbazide

An alternative approach utilizes a benzimidazole-2-substituted ketone as the starting material. Similar to the first route, this method also involves a condensation reaction with thiosemicarbazide in an alcoholic solvent under reflux.

Experimental Workflow for Route 2

cluster_1 Route 2: Condensation from Ketone Precursor start_ketone Benzimidazole-2-substituted ketone reagent_ketone Thiosemicarbazide start_ketone->reagent_ketone Condensation solvent_ketone Ethanol conditions_ketone Reflux at 60°C (5-6 hours) solvent_ketone->conditions_ketone workup_ketone Cooling, Filtration, Recrystallization conditions_ketone->workup_ketone product_ketone This compound workup_ketone->product_ketone

Caption: Workflow for the synthesis from a benzimidazole-2-substituted ketone.

Comparative Data of Synthesis Routes

The following table summarizes the quantitative data for the described synthetic routes, allowing for an easy comparison of their key parameters.

RouteStarting MaterialKey ReagentsSolventReaction TemperatureReaction TimeYield (%)Reference
1Benzimidazole-2-carboxylic acid derivativeThiosemicarbazideEthanolReflux4-6 hours~80[1]
2Benzimidazole-2-substituted ketoneThiosemicarbazideEthanol60°C5-6 hours~76[1]

Detailed Experimental Protocols

Synthesis of Benzimidazole Precursors

The benzimidazole core is typically synthesized through the condensation of o-phenylenediamine with a carboxylic acid or aldehyde.

Protocol 4.1.1: Synthesis of 2-Substituted Benzimidazoles from o-Phenylenediamine and Carboxylic Acids

  • In a round-bottom flask, a mixture of o-phenylenediamine (1 equivalent) and the desired carboxylic acid (1.1 equivalents) is prepared.

  • The mixture is heated, often in the presence of a dehydrating agent or under conditions that allow for the removal of water (e.g., azeotropic distillation).

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the crude product is precipitated by neutralization with a base (e.g., sodium bicarbonate solution).

  • The solid product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Route 1: Detailed Protocol

Protocol 4.2.1: Synthesis of this compound from Benzimidazole-2-carboxylic acid ethyl ester

  • To a solution of benzimidazole-2-carboxylic acid ethyl ester (1 equivalent) in ethanol, thiosemicarbazide (1.2 equivalents) is added.

  • The reaction mixture is heated to reflux and maintained for 4-6 hours with continuous stirring.

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is allowed to cool to room temperature, which typically results in the precipitation of the product.

  • The solid is collected by filtration, washed with cold ethanol, and then with diethyl ether.

  • The crude product is purified by recrystallization from ethanol or chloroform to yield this compound.[1]

Route 2: Detailed Protocol

Protocol 4.3.1: Synthesis of this compound from a Benzimidazole-2-substituted ketone

  • A mixture of the benzimidazole-2-substituted ketone (1 equivalent) and thiosemicarbazide (1.2 equivalents) is prepared in ethanol.

  • The mixture is heated to 60°C and refluxed for 5-6 hours with continuous stirring.

  • Reaction completion is monitored by TLC.

  • Upon completion, the mixture is cooled to room temperature, and the precipitated product is collected by filtration.

  • The collected solid is washed with cold ethanol.

  • The crude product is purified by recrystallization from ethanol to afford pure this compound.[1]

Logical Relationships in Synthesis

The synthesis of the target compound is a multi-step process that begins with the formation of the core benzimidazole ring system, followed by the introduction and modification of the C2-substituent to form the carbothioamide group.

Logical Flow of Synthesis

cluster_2 Overall Synthetic Logic A o-Phenylenediamine C Functionalized Benzimidazole Precursor A->C B Carboxylic Acid / Aldehyde B->C E This compound C->E D Thiosemicarbazide D->E

Caption: Logical progression from starting materials to the final product.

Conclusion

The synthesis of this compound is readily achievable through well-established condensation reactions. The choice of the specific route may depend on the availability of starting materials and the desired scale of the synthesis. Both presented routes offer good yields and utilize common laboratory reagents and conditions. The provided experimental protocols and workflows serve as a practical guide for the successful synthesis of this important heterocyclic compound. Further optimization of reaction conditions may be possible to improve yields and reduce reaction times.

References

An In-depth Technical Guide on the Structural Analysis and Characterization of 1H-Benzimidazole-2-carbothioamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis and characterization of 1H-Benzimidazole-2-carbothioamide, a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited availability of dedicated experimental data for the parent compound, this guide leverages data from closely related derivatives and structural analogs to present a thorough and informed analysis.

Introduction

This compound belongs to the benzimidazole class of heterocyclic compounds, which are renowned for their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The incorporation of a carbothioamide group at the 2-position of the benzimidazole ring is a key structural feature that can influence its biological activity and physicochemical properties. This guide details the synthetic approaches, spectroscopic characterization, and structural features of this important molecular scaffold.

Synthesis and Experimental Protocols

While a specific protocol for the synthesis of the parent this compound is not extensively documented, a general and reliable method can be adapted from the synthesis of its derivatives. The most common approach involves the condensation of a suitable benzimidazole precursor with a source of the thioamide group.

Proposed Synthetic Protocol

A plausible and efficient synthesis of this compound involves a two-step process starting from o-phenylenediamine.

Step 1: Synthesis of 1H-Benzimidazole-2-thiol

  • Reactants: o-phenylenediamine, carbon disulfide, potassium hydroxide, and ethanol.

  • Procedure: A solution of potassium hydroxide in ethanol is prepared. To this, o-phenylenediamine is added, followed by the slow addition of carbon disulfide at room temperature. The reaction mixture is then refluxed for several hours. After cooling, the product is precipitated by the addition of water and acidified. The resulting 1H-benzimidazole-2-thiol is filtered, washed, and dried.

Step 2: Conversion to 1H-Benzimidazole-2-carbonitrile

  • This intermediate is a key precursor. A common method to form a 2-substituted benzimidazole is the reaction of o-phenylenediamine with a corresponding carboxylic acid or its derivative. For the carbothioamide, a multi-step synthesis starting from a 2-cyano or 2-carboxybenzimidazole derivative is often employed.

Step 3: Formation of this compound

  • Reactants: 1H-Benzimidazole-2-carbonitrile and hydrogen sulfide.

  • Procedure: The 1H-Benzimidazole-2-carbonitrile is treated with hydrogen sulfide in the presence of a base, such as pyridine or triethylamine, in a suitable solvent like ethanol. The reaction mixture is stirred at room temperature or gently heated to facilitate the conversion of the nitrile group to a thioamide group. The product is then isolated by precipitation and purified by recrystallization.

An alternative approach involves the reaction of 2-(trichloromethyl)-1H-benzimidazole with an amine, followed by thionation.

G cluster_0 Synthesis of 1H-Benzimidazole-2-thiol cluster_1 Formation of Carbothioamide A o-Phenylenediamine D Reflux A->D B Carbon Disulfide B->D C KOH / Ethanol C->D E 1H-Benzimidazole-2-thiol D->E F 1H-Benzimidazole-2-carbonitrile E->F Further Conversion (e.g., via 2-chloromethyl derivative) I This compound F->I G Hydrogen Sulfide G->I H Base (e.g., Pyridine) H->I

Proposed synthetic workflow for this compound.

Structural Analysis

The structural elucidation of this compound relies on a combination of spectroscopic techniques and, ideally, X-ray crystallography. In the absence of a dedicated crystal structure for the target molecule, data from the closely related 1H-benzimidazole-2-carboxamide provides valuable insights into the expected molecular geometry.[1][2]

X-ray Crystallography of the Analog: 1H-Benzimidazole-2-carboxamide

The crystal structure of 1H-benzimidazole-2-carboxamide reveals a planar benzimidazole ring system.[1][2] The carboxamide group is twisted relative to the benzimidazole ring. It is expected that the carbothioamide derivative would adopt a similar conformation, with the C=S bond length being significantly longer than the C=O bond in the carboxamide analog.

Table 1: Crystallographic Data for 1H-Benzimidazole-2-carboxamide [2]

ParameterValue
Chemical FormulaC₈H₇N₃O
Crystal SystemOrthorhombic
Space GroupPccn
a (Å)9.9071(14)
b (Å)11.1950(19)
c (Å)13.315(2)
V (ų)1476.8(4)
Z8
Temperature (K)100(2)
R-factor (%)3.56

Note: This data is for the carboxamide analog and serves as a reference.

Spectroscopic Characterization

The characterization of this compound is achieved through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The data presented below is based on the analysis of closely related derivatives and predicted values for the parent compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzimidazole ring, typically in the range of δ 7.2-8.1 ppm.[3] The N-H proton of the benzimidazole ring will likely appear as a broad singlet at a downfield chemical shift, potentially above δ 12 ppm. The protons of the -NH₂ group of the carbothioamide are also expected to be observed as a broad singlet.

¹³C NMR: The carbon NMR spectrum will provide key information about the carbon framework. The C=S carbon is a particularly diagnostic signal and is expected to resonate at a significantly downfield chemical shift, typically in the range of δ 170-180 ppm.[4] The carbons of the benzimidazole ring will appear in the aromatic region (δ 110-150 ppm).

Table 2: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
¹H> 12.0br sBenzimidazole N-H
¹H7.2 - 8.1mAromatic C-H
¹H~8.0 - 9.0br sCarbothioamide -NH₂
¹³C170 - 180sC=S
¹³C110 - 150mAromatic C
Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

Table 3: Expected FT-IR Absorption Bands for this compound [4]

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300StrongN-H stretching (NH₂)
3200 - 3100MediumN-H stretching (imidazole)
~1620MediumN-H bending
~1590MediumC=N stretching
~1350StrongC=S stretching
~740StrongC-H out-of-plane bending
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₈H₇N₃S), the expected molecular ion peak [M]⁺ would be at m/z 177.04. The fragmentation pattern would likely involve the loss of the carbothioamide group or parts of it.

G cluster_0 Characterization Workflow cluster_1 Spectroscopic Techniques A Synthesized Compound B Purification (Recrystallization) A->B C Structural Analysis B->C D NMR Spectroscopy (¹H, ¹³C) C->D E FT-IR Spectroscopy C->E F Mass Spectrometry C->F G X-ray Crystallography (if single crystals obtained) C->G

Experimental workflow for the characterization of this compound.

Conclusion

References

Spectroscopic Profile of 1H-Benzimidazole-2-carbothioamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative spectroscopic data for 1H-Benzimidazole-2-carbothioamide. These values are derived from the analysis of various substituted benzimidazole derivatives and serve as a reliable reference for the characterization of this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data (DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~12.5 - 13.0br s1HBenzimidazole N-H
~9.5 - 10.0br s1HThioamide N-H
~8.0 - 8.5br s1HThioamide N-H
~7.5 - 7.8m2HAromatic C4-H, C7-H
~7.2 - 7.4m2HAromatic C5-H, C6-H

Table 2: Predicted ¹³C NMR Spectroscopic Data (DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~180C=S (Thioamide)
~150C2 (Benzimidazole)
~140C7a (Benzimidazole)
~135C3a (Benzimidazole)
~122C5, C6 (Benzimidazole)
~115C4, C7 (Benzimidazole)

Table 3: Predicted IR Spectroscopic Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
~3400 - 3200Strong, BroadN-H Stretching (Benzimidazole & Thioamide)
~3100 - 3000MediumAromatic C-H Stretching
~1620MediumC=N Stretching
~1500 - 1400StrongAromatic C=C Stretching
~1350 - 1300MediumC-N Stretching
~800 - 700StrongAromatic C-H Bending

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/zRelative IntensityAssignment
~177High[M]⁺ (Molecular Ion)
~160Medium[M - NH₃]⁺
~144Medium[M - SH]⁺
~118High[Benzimidazole]⁺
~91Medium[C₇H₅N]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments, adapted from established procedures for benzimidazole derivatives.[1][2][3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. The sample is prepared by dissolving approximately 5-10 mg of this compound in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm). For ¹³C NMR, a proton-decoupled spectrum is acquired.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. The spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is performed on a mass spectrometer operating at an ionization energy of 70 eV.[6][7][8][9] The sample is introduced directly into the ion source. The mass-to-charge ratio (m/z) of the resulting fragments is recorded.

Visualization of Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis for the characterization of this compound is depicted in the following diagram.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification Crude Product NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Purified Sample IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Validation Structure Validation NMR->Structure_Validation Chemical Shifts, Coupling Constants IR->Structure_Validation Functional Groups MS->Structure_Validation Molecular Weight, Fragmentation Pattern Purity_Assessment Purity Assessment Structure_Validation->Purity_Assessment Confirmed Structure

Workflow for Spectroscopic Characterization

References

The Pharmacological Versatility of Benzimidazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold, a bicyclic system composed of fused benzene and imidazole rings, stands as a cornerstone in medicinal chemistry. Its structural similarity to naturally occurring purines allows for diverse interactions with biological macromolecules, leading to a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the multifaceted biological roles of benzimidazole derivatives, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological processes to serve as a comprehensive resource for researchers in drug discovery and development.

I. Core Biological Activities and Mechanisms of Action

Benzimidazole derivatives have been extensively investigated and have shown significant potential in several therapeutic areas. Their mechanism of action is often linked to their ability to interact with various enzymes and cellular pathways.

Anticancer Activity

The fight against cancer has been a major focus for the application of benzimidazole derivatives. These compounds have demonstrated the ability to interfere with multiple pathways crucial for cancer cell proliferation and survival.[1][2][3]

Key mechanisms include:

  • Inhibition of Tubulin Polymerization: Certain benzimidazole derivatives, such as nocodazole, disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3]

  • Kinase Inhibition: They can act as inhibitors of various kinases involved in cancer signaling pathways, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and the PI3K/AKT and MAPK pathways.[1][3][4] Nazartinib, a benzimidazole derivative, is currently in clinical trials for EGFR-mutant non-small-cell lung carcinoma.[1][4]

  • Topoisomerase Inhibition: Some derivatives can intercalate with DNA or inhibit topoisomerase enzymes, which are essential for DNA replication, leading to the suppression of cancer cell growth.[1][3]

  • Epigenetic Regulation: Benzimidazole derivatives have also been shown to act as epigenetic regulators, such as histone deacetylase (HDAC) inhibitors, which can alter gene expression and induce apoptosis in cancer cells.[5]

Antimicrobial and Antifungal Activity

The rise of antimicrobial resistance has spurred the search for novel therapeutic agents. Benzimidazole derivatives have emerged as promising candidates with broad-spectrum activity against various bacteria and fungi.[6][7][8] Their mechanisms of action in this domain include:

  • Inhibition of DNA Gyrase: Some derivatives inhibit DNA gyrase, an essential bacterial enzyme involved in DNA replication, leading to bacterial cell death.[7]

  • Disruption of Cell Wall Synthesis: They can interfere with the synthesis of the microbial cell wall.

  • Inhibition of Ergosterol Biosynthesis: In fungi, some benzimidazoles inhibit the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[8]

Antiviral Activity

Several benzimidazole derivatives have demonstrated significant antiviral properties against a range of RNA and DNA viruses.[9][10] Their antiviral mechanisms can involve:

  • Inhibition of Viral Replication: They can interfere with various stages of the viral life cycle, including entry, replication, and assembly.

  • Targeting Viral Enzymes: Specific derivatives can inhibit viral enzymes that are crucial for viral propagation.

Anthelmintic Activity

Benzimidazoles are a well-established class of anthelmintic drugs used in both human and veterinary medicine.[11][12] The primary mechanism of action is the disruption of microtubule-dependent processes in the parasites by binding to β-tubulin.[11] This leads to impaired glucose uptake and eventual death of the worm.[11]

II. Quantitative Biological Data

The following tables summarize the in vitro biological activities of various benzimidazole derivatives as reported in the literature.

Table 1: Anticancer Activity of Benzimidazole Derivatives

Compound/DerivativeCancer Cell LineAssayIC50 (µM)Reference
Compound 8I (benzimidazole-acridine)K562 (leukemia)Cytotoxicity2.68[1]
Compound 8I (benzimidazole-acridine)HepG-2 (hepatocellular carcinoma)Cytotoxicity8.11[1]
Compound 5e (benzimidazole-triazolothiadiazine)Breast cancer cellsAromatase Inhibition0.032[1]
Compound 5a (benzimidazole-triazole hybrid)HepG-2EGFR Inhibition0.086[13]
Compound 5a (benzimidazole-triazole hybrid)-Topo II Inhibition2.52[13]
Nazartinib-BRAFV600E Inhibition0.002 (mmol/L)[4]
Compound 4c-Antiproliferative-[4]
Compound 4e-Antiproliferative-[4]
Compound 4g-Antiproliferative-[4]
Chrysin benzimidazole derivativeMFC cellsAntiproliferative25.72 ± 3.95[]
Compound 8A549 (lung cancer)2D Cytotoxicity6.75 ± 0.19[15]
Compound 8A549 (lung cancer)3D Cytotoxicity9.31 ± 0.78[15]
Compound 8HCC827 (lung cancer)2D Cytotoxicity6.26 ± 0.33[15]
Compound 8NCI-H358 (lung cancer)2D Cytotoxicity6.48 ± 0.11[15]

Table 2: Antimicrobial Activity of Benzimidazole Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
BM2Micrococcus luteus12.5 ± 2.2 - 25 ± 1.5[16][17]
BM2Staphylococcus aureus12.5 ± 2.2 - 25 ± 1.5[16][17]
BM2Enterobacter aerogenes12.5 ± 2.2 - 25 ± 1.5[16][17]
BM2Escherichia coli12.5 ± 2.2 - 25 ± 1.5[16][17]
BM2Aspergillus flavus12.5 ± 2.2 - 25 ± 1.5[16][17]
BM2Aspergillus fumigatus12.5 ± 2.2 - 25 ± 1.5[16][17]
BM2Fusarium solani12.5 ± 2.2 - 25 ± 1.5[16][17]
Compound 65aE. coli0.026[7]
Compound 65aS. aureus0.031[7]
Compound 3mS. pyrogenes21[18]
Compound 3nS. pyrogenes25[18]
Compound 3agM. smegmatis3.9[19]
Compound 3agC. albicans3.9[19]

Table 3: Antiviral Activity of Benzimidazole Derivatives

Compound/DerivativeVirusEC50 (µM)Reference
14 CompoundsCoxsackievirus B5 (CVB-5)9 - 17[9]
7 CompoundsRespiratory Syncytial Virus (RSV)5 - 15[9]
Benzimidazole derivativeEnterovirus (Coxsackie)1.76 (µg/ml)[]
Benzimidazole derivativeEnterovirus (Coxsackie)1.08 (µg/ml)[]

Table 4: Anthelmintic Activity of Benzimidazole Derivatives

Compound/DerivativeParasiteConcentrationTime to Paralysis (min)Time to Death (min)Reference
2-phenylbenzimidazolePheretima posthuma-0.931 ± 0.2311.317 ± 0.149[12]
Synthesized DerivativePheretima posthuma50 µg/ml30.43 ± 5.330.56 ± 5.32
Compound 1aPheretima posthuma100 mg/ml--[20]

III. Experimental Protocols

This section outlines the general methodologies for key experiments cited in the evaluation of benzimidazole derivatives.

Synthesis of Benzimidazole Derivatives

A common and versatile method for synthesizing 2-substituted benzimidazoles involves the condensation of o-phenylenediamine with various aldehydes or carboxylic acids.[21][22]

General Procedure for Aldehyde Condensation:

  • Reactant Mixture: An equimolar mixture of o-phenylenediamine and a substituted aldehyde is prepared in a suitable solvent (e.g., ethanol, water).[21]

  • Catalyst Addition: A catalyst, such as p-toluenesulfonic acid (p-TsOH) or Erbium(III) triflate (Er(OTf)3), is added to the mixture.[21]

  • Reaction Conditions: The reaction mixture is typically refluxed for several hours and monitored by Thin Layer Chromatography (TLC). Microwave irradiation can also be employed to accelerate the reaction.[21][23]

  • Work-up and Purification: Upon completion, the solvent is evaporated. The crude product is then purified by recrystallization from an appropriate solvent (e.g., isopropyl alcohol).

Synthesis_Workflow Reactants o-phenylenediamine + Substituted Aldehyde Reaction Reflux or Microwave Irradiation Reactants->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Catalyst Catalyst (e.g., p-TsOH) Catalyst->Reaction TLC Reaction Monitoring (TLC) Reaction->TLC monitor Workup Solvent Evaporation Reaction->Workup on completion Purification Recrystallization Workup->Purification Product Purified Benzimidazole Derivative Purification->Product

General workflow for the synthesis of benzimidazole derivatives.
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is widely used to evaluate the antimicrobial activity of synthesized compounds.[17][18]

  • Media Preparation: A sterile nutrient agar medium is poured into sterile petri dishes and allowed to solidify.

  • Inoculation: The agar surface is uniformly inoculated with a standardized suspension of the test microorganism.

  • Well Preparation: Wells of a specific diameter are aseptically punched into the agar.

  • Compound Application: A defined concentration of the benzimidazole derivative (dissolved in a suitable solvent like DMSO) is added to the wells. A solvent control and a standard antibiotic are also included.

  • Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism.

  • Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.

Agar_Well_Diffusion start Start prep_plates Prepare sterile agar plates start->prep_plates inoculate Inoculate with microorganism prep_plates->inoculate create_wells Create wells in agar inoculate->create_wells add_compounds Add test compounds, control, and standard create_wells->add_compounds incubate Incubate plates add_compounds->incubate measure Measure zone of inhibition (mm) incubate->measure end End measure->end Kinase_Inhibition_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GrowthFactor->Receptor PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS Benzimidazole Benzimidazole Derivative Benzimidazole->Receptor inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Drug_Development_Logic cluster_0 Discovery & Synthesis cluster_1 In Vitro Screening cluster_2 Lead Optimization cluster_3 Preclinical & Clinical Synthesis Chemical Synthesis of Benzimidazole Library Characterization Structural Characterization (NMR, MS, IR) Synthesis->Characterization Biological_Assay Biological Activity Screening (e.g., Anticancer, Antimicrobial) Characterization->Biological_Assay SAR Structure-Activity Relationship (SAR) Analysis Biological_Assay->SAR Lead_Selection Identification of Lead Compounds SAR->Lead_Selection Mechanism_Study Mechanism of Action Studies Lead_Selection->Mechanism_Study In_Vivo In Vivo Efficacy & Toxicity Studies Mechanism_Study->In_Vivo Clinical_Trials Clinical Trials In_Vivo->Clinical_Trials

References

Potential Therapeutic Targets of 1H-Benzimidazole-2-carbothioamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-Benzimidazole-2-carbothioamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. Its structural similarity to endogenous purines allows it to interact with a variety of biological targets, making it a promising framework for the development of novel therapeutics. This technical guide provides an in-depth overview of the potential therapeutic targets of this compound and its derivatives, focusing on anticancer, antimicrobial, and antiviral applications. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the exploration of this versatile compound.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The primary mechanisms of action appear to involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Enzyme Inhibition

Several enzymes implicated in cancer progression have been identified as potential targets for benzimidazole derivatives.

  • Poly(ADP-ribose) Polymerase (PARP): The benzimidazole carboxamide structure is a recognized scaffold for PARP inhibitors.[1] These inhibitors function by blocking the repair of DNA single-strand breaks, which leads to the accumulation of double-strand breaks during DNA replication and subsequent cell death in cancer cells with deficient homologous recombination repair pathways (e.g., those with BRCA1/2 mutations).[1]

  • Kinases: Various kinases, including Casein Kinase 1 (CK1) isoforms δ and ε, are inhibited by benzimidazole derivatives.[2] These kinases are involved in the regulation of numerous cellular processes, and their dysregulation is often associated with cancer.

  • Cyclooxygenase (COX): Some benzimidazole derivatives have shown inhibitory activity against COX enzymes, which are involved in inflammation and have been implicated in the development of certain cancers.

Table 1: Anticancer Activity of this compound Derivatives

Compound ClassCancer Cell LineIC50 (µM)Target/MechanismReference
Benzimidazole CarboxamidesMDA-MB-43617.4PARP-1/2 Inhibition[1]
Benzimidazole CarboxamidesCAPAN-111.4PARP-1/2 Inhibition[1]
Benzimidazole DerivativesHCT-11616.18 - 28.54Cytotoxicity[3]
Benzimidazole DerivativesMCF-78.86 - 31.21Cytotoxicity[3]
2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamides-0.040 (CK1δ)CK1δ Inhibition[2]
2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamides-0.199 (CK1ε)CK1ε Inhibition[2]

Note: The data presented is for derivatives of this compound, as specific data for the parent compound is limited in publicly available literature.

Signaling Pathway Modulation

The anticancer effects of benzimidazole derivatives are also attributed to their ability to modulate key signaling pathways that control cell growth, proliferation, and survival.

  • PI3K/Akt Signaling Pathway: This pathway is a central regulator of cell survival and proliferation and is often hyperactivated in cancer. Inhibition of this pathway can lead to decreased cell growth and induction of apoptosis.

  • MAPK/ERK Signaling Pathway: This pathway is crucial for transmitting signals from cell surface receptors to the nucleus, thereby regulating gene expression involved in cell proliferation and differentiation.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Benzimidazole 1H-Benzimidazole- 2-carbothioamide (Derivatives) Benzimidazole->PI3K inhibits Benzimidazole->Akt inhibits

Caption: PI3K/Akt Signaling Pathway Inhibition.

MAPK_ERK_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation TranscriptionFactors->Proliferation Benzimidazole 1H-Benzimidazole- 2-carbothioamide (Derivatives) Benzimidazole->Raf inhibits Benzimidazole->MEK inhibits

Caption: MAPK/ERK Signaling Pathway Inhibition.

Antimicrobial Activity

Benzimidazole derivatives have been extensively investigated for their antimicrobial properties, demonstrating efficacy against a variety of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of this compound Derivatives

Compound ClassPathogenMIC (µg/mL)Reference
Benzimidazole DerivativeCandida albicans0.5[4]
Benzimidazole DerivativeStaphylococcus aureus1.0[4]
Benzimidazole DerivativeEscherichia coli2.0[4]
N-substituted 6-(chloro/nitro)-1H-benzimidazolesEscherichia coli2 - 16[5]
N-substituted 6-(chloro/nitro)-1H-benzimidazolesStreptococcus faecalis2 - 16[5]
N-substituted 6-(chloro/nitro)-1H-benzimidazolesStaphylococcus aureus (MSSA)2 - 16[5]
N-substituted 6-(chloro/nitro)-1H-benzimidazolesStaphylococcus aureus (MRSA)2 - 16[5]
N-substituted 6-(chloro/nitro)-1H-benzimidazolesCandida albicans8 - 16[5]
N-substituted 6-(chloro/nitro)-1H-benzimidazolesAspergillus niger8 - 16[5]

Note: The data presented is for derivatives of this compound, as specific data for the parent compound is limited in publicly available literature.

Antiviral Activity

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol outlines a general procedure for assessing the in vitro cytotoxicity of compounds against cancer cell lines.

1. Cell Seeding:

  • Culture cancer cells in appropriate medium to ~80% confluency.
  • Trypsinize and resuspend cells to a concentration of 5 x 10^4 cells/mL.
  • Seed 100 µL of the cell suspension into each well of a 96-well plate.
  • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

2. Compound Treatment:

  • Prepare a stock solution of the test compound in DMSO.
  • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
  • Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
  • Incubate for 48-72 hours.

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
  • Add 20 µL of the MTT solution to each well.
  • Incubate for 4 hours at 37°C.

4. Formazan Solubilization and Absorbance Reading:

  • Carefully remove the medium from each well.
  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.
  • Shake the plate for 5 minutes on a plate shaker.
  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; CellSeeding [label="Cell Seeding\n(96-well plate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubation24h [label="Incubation\n(24h)", fillcolor="#F1F3F4", fontcolor="#202124"]; CompoundTreatment [label="Compound Treatment\n(Varying Concentrations)", fillcolor="#FBBC05", fontcolor="#202124"]; Incubation48_72h [label="Incubation\n(48-72h)", fillcolor="#F1F3F4", fontcolor="#202124"]; MTT_Addition [label="MTT Addition", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubation4h [label="Incubation\n(4h)", fillcolor="#F1F3F4", fontcolor="#202124"]; FormazanSolubilization [label="Formazan Solubilization\n(DMSO)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AbsorbanceReading [label="Absorbance Reading\n(570 nm)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DataAnalysis [label="Data Analysis\n(IC50 Calculation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> CellSeeding [color="#5F6368"]; CellSeeding -> Incubation24h [color="#5F6368"]; Incubation24h -> CompoundTreatment [color="#5F6368"]; CompoundTreatment -> Incubation48_72h [color="#5F6368"]; Incubation48_72h -> MTT_Addition [color="#5F6368"]; MTT_Addition -> Incubation4h [color="#5F6368"]; Incubation4h -> FormazanSolubilization [color="#5F6368"]; FormazanSolubilization -> AbsorbanceReading [color="#5F6368"]; AbsorbanceReading -> DataAnalysis [color="#5F6368"]; DataAnalysis -> End [color="#5F6368"]; }

Caption: MTT Assay Workflow for Cytotoxicity.

Broth Microdilution for Antimicrobial Susceptibility Testing

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.

1. Preparation of Inoculum:

  • Culture the bacterial strain overnight on an appropriate agar plate.
  • Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
  • Dilute the suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

2. Preparation of Compound Dilutions:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
  • Perform a two-fold serial dilution of the compound in MHB in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Add the standardized bacterial inoculum to each well containing the compound dilutions.
  • Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).
  • Incubate the plate at 37°C for 18-24 hours.

4. Determination of MIC:

  • Visually inspect the wells for bacterial growth (turbidity).
  • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Conclusion

The this compound core structure represents a highly versatile scaffold for the development of new therapeutic agents. Its derivatives have shown significant promise in the fields of oncology, infectious diseases, and virology. The data and protocols presented in this guide offer a comprehensive starting point for researchers interested in exploring the therapeutic potential of this important class of molecules. Further investigation into the specific activities of the parent compound, this compound, is warranted to fully elucidate its therapeutic utility. The continued exploration of structure-activity relationships and mechanisms of action will be crucial in designing next-generation benzimidazole-based drugs with enhanced potency and selectivity.

References

Review of 1H-Benzimidazole-2-carbothioamide literature.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 1H-Benzimidazole-2-carbothioamide and Its Derivatives

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a diverse range of biological targets.[1] It consists of a benzene ring fused to an imidazole ring, a structure analogous to purine nucleoside bases, which facilitates interaction with various biopolymers.[1][2] When a carbothioamide group (-CSNH₂) is attached at the 2-position, it forms this compound, a core structure for derivatives exhibiting a wide spectrum of pharmacological activities. These activities include potent antimicrobial, anticancer, and anti-inflammatory properties.[3][4] This technical guide provides a comprehensive review of the synthesis, biological activities, and structure-activity relationships of this important class of compounds, aimed at researchers and professionals in drug development.

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives is primarily achieved through condensation reactions. The selection of starting materials and reaction conditions can be tailored to produce a variety of substituted analogs.

General Synthesis Workflow

Synthesis_Workflow General Synthesis Workflow for this compound Derivatives start Starting Materials (e.g., Benzimidazole-2-carboxylic acid derivatives or Benzimidazole-2-substituted ketones) process Condensation Reaction start->process reagent Reagent (Thiosemicarbazide) reagent->process conditions Conditions: - Solvent: Ethanol or Methanol - Reflux for 4-6 hours process->conditions workup Work-up & Isolation process->workup Reaction Mixture steps 1. Cooling 2. Filtration of precipitate 3. Washing 4. Recrystallization workup->steps product Final Product: This compound Derivative workup->product

Caption: A generalized workflow for the synthesis of this compound derivatives.

Experimental Protocol 1: From Benzimidazole-2-carboxylic Acid Derivatives

This is a widely documented method for preparing the target compound.[3]

  • Starting Materials: Benzimidazole-2-carboxylic acid or its ester/acid chloride derivatives.

  • Reagent: Thiosemicarbazide.

  • Solvent: Ethanol or Methanol.

  • Procedure:

    • The starting material and thiosemicarbazide are combined in an alcoholic solvent (ethanol or methanol).

    • The mixture is heated to reflux and stirred continuously for a period of 4 to 6 hours.

    • Upon completion, the reaction mixture is allowed to cool to room temperature, which typically results in the precipitation of the product.

    • The solid product is collected by filtration.

    • The collected solid is washed to remove impurities.

    • Final purification is achieved by recrystallization from a suitable solvent like ethanol or chloroform to yield the pure this compound derivative.[3]

Experimental Protocol 2: From Benzimidazole-2-substituted Ketones

An alternative route involves the condensation of a ketone derivative with thiosemicarbazide.[3]

  • Starting Materials: Benzimidazole-2-substituted ketone (e.g., 5-methyl-1-(1H-benzimidazol-1-yl)-2-propanone).

  • Reagent: Thiosemicarbazide.

  • Solvent: Ethanol.

  • Procedure:

    • The benzimidazole-2-substituted ketone and thiosemicarbazide are dissolved in ethanol.

    • The mixture is heated to reflux at approximately 60°C with continuous stirring for 5 to 6 hours.

    • After the reaction period, the mixture is cooled.

    • The precipitated product is isolated by filtration.

    • The crude product is purified by recrystallization from ethanol. A reported yield for this method is approximately 76%.[3]

Biological Activities and Data

Derivatives of this compound have demonstrated significant potential across several therapeutic areas, most notably in antimicrobial and anticancer applications.

Antimicrobial Activity

Benzimidazole derivatives are effective against a wide range of microorganisms, including bacteria and fungi.[1][5] Their structural similarity to purine allows them to interfere with microbial metabolic pathways.[1] A key mechanism of action for antifungal benzimidazoles is the inhibition of ergosterol biosynthesis, a vital component of the fungal cell membrane.[1]

Compound ID/DescriptionTarget PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Derivative 18Candida albicans0.5[3]
Derivative 22Staphylococcus aureus1.0[3]
Derivative 25Escherichia coli2.0[3]
Indolylbenzo[d]imidazole 3aoStaphylococcus aureus< 1[6]
Indolylbenzo[d]imidazole 3aqStaphylococcus aureus< 1[6]
Indolylbenzo[d]imidazole 3agMycobacterium smegmatis3.9[6]
Indolylbenzo[d]imidazole 3agCandida albicans3.9[6]

Table 1: Summary of quantitative antimicrobial activity for selected 1H-Benzimidazole derivatives.

Anticancer Activity

The benzimidazole core is a key pharmacophore in the development of anticancer agents, with derivatives acting through multiple mechanisms.[2][7] These mechanisms include the inhibition of key enzymes involved in cancer progression, such as topoisomerases, receptor tyrosine kinases (e.g., EGFR, VEGFR-2), and Poly (ADP-ribose) polymerase (PARP).[2][7]

Anticancer_Pathway Proposed Anticancer Mechanism: EGFR/VEGFR-2 Inhibition cluster_outcomes ligand Growth Factor (e.g., EGF, VEGF) receptor Receptor Tyrosine Kinase (EGFR / VEGFR-2) ligand->receptor Binds & Activates pi3k PI3K/Akt Pathway receptor->pi3k Activates ras RAS/MEK/ERK Pathway receptor->ras Activates angiogenesis Angiogenesis receptor->angiogenesis Promotes compound Benzimidazole-2-carbothioamide Derivative compound->receptor Inhibits proliferation Cell Proliferation & Survival pi3k->proliferation ras->proliferation apoptosis Apoptosis (Cell Death) block->apoptosis Inhibition leads to

Caption: Inhibition of receptor tyrosine kinases by benzimidazole derivatives blocks downstream signaling.

Compound ID/DescriptionCancer Cell LineIC₅₀ (µM)Reference
2-(1H-benzimidazol-2-yl)-N-(phenyl)hydrazinecarbothioamide (Compound 3)Breast (MCF-7)3.241[8]
Doxorubicin (Reference Drug)Breast (MCF-7)17.12[8]
Fluoro aryl benzimidazole derivative 1HOS (Osteosarcoma)1.8[9]
Fluoro aryl benzimidazole derivative 1MCF-7 (Breast)2.8[9]
Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate 5HepG2 (Liver)0.39 (µg/mL)[9]
Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate 5Huh7 (Liver)0.32 (µg/mL)[9]
Benzimidazole-pyrazole hybrid 28MCF-7 (Breast)2.2[9]
1-(1-ethyl-1H-benzimidazol-2-yl)ethanone derivative 3eHOP-92 (Lung)0.19[10]

Table 2: Summary of quantitative anticancer activity for selected 1H-Benzimidazole derivatives.

Anti-inflammatory Activity

Certain derivatives have also shown potential as anti-inflammatory agents. The primary mechanism involves the inhibition of inflammatory mediators like cyclooxygenase (COX) enzymes.[3] One study reported a benzimidazole derivative with a COX-2 selectivity index over 470-fold compared to COX-1, indicating its potential for developing safer anti-inflammatory drugs with reduced gastrointestinal side effects.[3]

Structure-Activity Relationship (SAR)

The biological potency of this compound derivatives is highly dependent on the nature and position of substituents on the benzimidazole ring.

Caption: Key structural features influencing the biological activity of benzimidazole derivatives.

  • C2 Position: The carbothioamide linker at the C2 position is considered crucial for cytotoxic activity.[3][7] Modifications at this position have a significant impact on the compound's biological profile.

  • N1 Position: Alkylation or substitution at the N1 position of the benzimidazole ring can influence the molecule's lipophilicity and pharmacokinetic properties.

  • C5/C6 Positions: Substitutions on the benzene ring, particularly at the C5 and C6 positions, play a vital role. The presence of electron-donating groups, such as methoxy or methyl groups, has been shown to enhance biological activity, while electron-withdrawing groups like halogens may diminish it.[11]

Conclusion

This compound and its derivatives represent a versatile and highly promising class of compounds in medicinal chemistry. Their straightforward synthesis, coupled with their potent and diverse biological activities, makes them attractive scaffolds for the development of new therapeutic agents. The extensive research into their anticancer and antimicrobial properties has yielded compounds with potencies sometimes exceeding those of established drugs. Future research should focus on optimizing the structure-activity relationships to enhance target specificity and improve pharmacokinetic profiles, paving the way for their potential clinical application.

References

An In-Depth Technical Guide on 1H-Benzimidazole-2-carbothioamide: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1H-Benzimidazole-2-carbothioamide, a heterocyclic compound of significant interest in medicinal chemistry. The document details its discovery and historical synthetic evolution, alongside a thorough examination of its biological activities, with a particular focus on its antiviral and antitubercular potential. Detailed experimental protocols for its synthesis and biological evaluation are provided to facilitate further research and development. Quantitative data is summarized in structured tables, and key molecular pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of this promising molecule.

Introduction

Benzimidazoles, a class of heterocyclic aromatic compounds, have been a cornerstone of medicinal chemistry since their discovery in 1872. Their structural similarity to naturally occurring purines allows them to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. Within this important class of compounds, this compound has emerged as a molecule with considerable therapeutic potential, particularly in the realms of infectious diseases. This guide aims to provide a detailed technical overview of its discovery, synthesis, and biological properties to serve as a valuable resource for researchers in the field.

Discovery and History

The first benzimidazole synthesis was reported by Hoebrecker in 1872, involving the reduction of 2-nitro-4-methylacetanilide. This foundational work paved the way for the exploration of a vast chemical space of benzimidazole derivatives. While the exact date and discoverer of the first synthesis of this compound are not definitively documented in readily available literature, its synthesis logically follows the development of methods to functionalize the 2-position of the benzimidazole ring.

The introduction of the carbothioamide moiety at the 2-position of the benzimidazole scaffold likely emerged from the broader investigation of thiourea and thioamide derivatives, which were recognized for their diverse biological activities. The general synthetic strategies for 2-substituted benzimidazoles, primarily involving the condensation of o-phenylenediamines with various carbonyl or thiocarbonyl compounds, provided the chemical tools necessary for the eventual synthesis of this compound.

Synthesis of this compound

Several synthetic routes to this compound have been developed. The most common and versatile methods are outlined below.

General Synthetic Pathways

Two primary strategies have been employed for the synthesis of this compound:

  • Method A: From 2-Cyanobenzimidazole: This approach involves the conversion of a nitrile group at the 2-position of the benzimidazole ring to a carbothioamide.

  • Method B: From o-Phenylenediamine: This method involves the direct condensation of o-phenylenediamine with a reagent containing the desired carbothioamide precursor.

Synthesis_Pathways cluster_0 Method A cluster_1 Method B 2-Cyanobenzimidazole 2-Cyanobenzimidazole 1H-Benzimidazole-2-carbothioamide_A This compound 2-Cyanobenzimidazole->1H-Benzimidazole-2-carbothioamide_A H2S, Pyridine/Triethylamine o-Phenylenediamine o-Phenylenediamine 1H-Benzimidazole-2-carbothioamide_B This compound o-Phenylenediamine->1H-Benzimidazole-2-carbothioamide_B Condensation Thiocarbamoyl_Reagent Thiocarbamoyl Reagent Thiocarbamoyl_Reagent->1H-Benzimidazole-2-carbothioamide_B Condensation

General synthetic strategies for this compound.
Detailed Experimental Protocols

Protocol 1: Synthesis from 2-Cyanobenzimidazole

This protocol is based on the conversion of a nitrile to a thioamide using hydrogen sulfide.

Materials:

  • 2-Cyanobenzimidazole

  • Pyridine

  • Triethylamine

  • Hydrogen sulfide gas

  • Ethanol

Procedure:

  • Dissolve 2-cyanobenzimidazole in a mixture of pyridine and triethylamine.

  • Bubble hydrogen sulfide gas through the solution at room temperature for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water and recrystallize from ethanol to yield pure this compound.

Protocol_1_Workflow Start Start Dissolve Dissolve 2-Cyanobenzimidazole in Pyridine/Triethylamine Start->Dissolve Bubble_H2S Bubble H2S gas Dissolve->Bubble_H2S Monitor_TLC Monitor by TLC Bubble_H2S->Monitor_TLC Precipitate Pour into ice-water & Precipitate Monitor_TLC->Precipitate Filter_Wash Filter and Wash Precipitate->Filter_Wash Recrystallize Recrystallize from Ethanol Filter_Wash->Recrystallize End Pure Product Recrystallize->End

Workflow for the synthesis from 2-Cyanobenzimidazole.

Biological Activities

This compound and its derivatives have been investigated for a range of biological activities, demonstrating their potential as scaffolds for the development of new therapeutic agents.

Antitubercular Activity

Several studies have highlighted the potential of benzimidazole derivatives as antitubercular agents. While specific Minimum Inhibitory Concentration (MIC) data for the parent this compound against Mycobacterium tuberculosis H37Rv is not extensively reported in publicly available literature, related derivatives have shown promising activity. For instance, certain 2,5,6-trisubstituted benzimidazoles exhibit MIC values in the low micromolar to nanomolar range.

Table 1: Antitubercular Activity of Selected Benzimidazole Derivatives

CompoundTarget StrainMIC (µg/mL)Reference
This compound M. tuberculosis H37RvData not available-
Substituted Benzimidazole Derivative AM. tuberculosis H37Rv0.8[1]
Substituted Benzimidazole Derivative BM. tuberculosis H37Rv<0.2 µM[2]

Protocol 2: In Vitro Antitubercular Activity Screening (Microplate Alamar Blue Assay - MABA)

This assay is a common method for determining the MIC of compounds against M. tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with OADC

  • Test compound (this compound)

  • Alamar Blue reagent

  • 96-well microplates

Procedure:

  • Prepare serial dilutions of the test compound in a 96-well plate.

  • Add a standardized inoculum of M. tuberculosis H37Rv to each well.

  • Incubate the plates at 37°C for 5-7 days.

  • Add Alamar Blue reagent to each well and incubate for another 24 hours.

  • Determine the MIC as the lowest concentration of the compound that prevents a color change from blue to pink.

MABA_Protocol Start Start Serial_Dilution Prepare serial dilutions of This compound Start->Serial_Dilution Inoculation Inoculate with M. tuberculosis H37Rv Serial_Dilution->Inoculation Incubation1 Incubate at 37°C for 5-7 days Inoculation->Incubation1 Add_Alamar_Blue Add Alamar Blue Incubation1->Add_Alamar_Blue Incubation2 Incubate for 24 hours Add_Alamar_Blue->Incubation2 Read_Results Determine MIC (Lowest concentration with no color change) Incubation2->Read_Results End MIC Value Read_Results->End Antiviral_Assay_Workflow cluster_IC50 IC50 Determination cluster_CC50 CC50 Determination Seed_Cells_IC50 Seed Host Cells Add_Compound_Virus Add Compound & Virus Seed_Cells_IC50->Add_Compound_Virus Incubate_IC50 Incubate Add_Compound_Virus->Incubate_IC50 Quantify_Virus Quantify Viral Replication Incubate_IC50->Quantify_Virus Calculate_IC50 Calculate IC50 Quantify_Virus->Calculate_IC50 Calculate_SI Calculate Selectivity Index (SI = CC50 / IC50) Calculate_IC50->Calculate_SI Seed_Cells_CC50 Seed Host Cells Add_Compound Add Compound Seed_Cells_CC50->Add_Compound Incubate_CC50 Incubate Add_Compound->Incubate_CC50 Assess_Viability Assess Cell Viability Incubate_CC50->Assess_Viability Calculate_CC50 Calculate CC50 Assess_Viability->Calculate_CC50 Calculate_CC50->Calculate_SI

References

1H-Benzimidazole-2-carbothioamide: A Technical Guide to its Role in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds. Its structural similarity to naturally occurring purines allows it to readily interact with various biopolymers, making it a privileged structure in drug design. Among the diverse array of benzimidazole derivatives, 1H-Benzimidazole-2-carbothioamide and its analogues have emerged as a particularly promising class of compounds, exhibiting a broad spectrum of biological activities. The incorporation of the carbothioamide moiety at the 2-position of the benzimidazole ring often enhances the therapeutic potential, leading to significant interest in its anticancer, antimicrobial, and antiviral properties. This technical guide provides a comprehensive overview of the synthesis, quantitative biological data, and key experimental protocols related to this compound and its derivatives, offering valuable insights for researchers in the field of drug discovery and development.

Synthesis of this compound Derivatives

The synthesis of the this compound core and its derivatives can be achieved through several established synthetic routes. A common and effective method involves a multi-step synthesis commencing with the reaction of o-phenylenediamine with a suitable carboxylic acid or its derivative.

A generalized workflow for the synthesis and screening of these compounds is depicted below.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening A o-Phenylenediamine C Condensation/Cyclization A->C B Carboxylic Acid Derivative (e.g., Ester, Acid Chloride) B->C D 2-Substituted Benzimidazole C->D F Thionation/Condensation D->F E Thiosemicarbazide E->F G This compound Derivative F->G H Purification & Characterization (NMR, IR, Mass Spec) G->H I Anticancer Assays (e.g., MTT Assay) H->I H->I J Antimicrobial Assays (e.g., MIC Determination) H->J H->J K Antiviral Assays H->K H->K L Enzyme Inhibition Assays (e.g., Kinase Assays) H->L H->L M Data Analysis & SAR Studies I->M I->M J->M J->M K->M K->M L->M L->M

Exploring the mechanism of action of 1H-Benzimidazole-2-carbothioamide.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism of Action of 1H-Benzimidazole-2-carbothioamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, and biological activities of this compound and its derivatives. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets. The addition of a carbothioamide group at the 2-position often enhances or confers specific biological activities. While the precise mechanism of action for the parent compound, this compound, is multifaceted and the subject of ongoing research, studies on its derivatives have illuminated several key pathways and molecular targets. This guide will delve into these findings, presenting quantitative data, experimental protocols, and visual representations of the implicated signaling pathways.

Synthesis of this compound and Derivatives

The synthesis of this compound and its derivatives is typically achieved through condensation reactions. A common and well-documented method involves the reaction of benzimidazole-2-carboxylic acid derivatives with thiosemicarbazide in an alcoholic solvent under reflux.[1] Another approach involves the condensation of benzimidazole-2-substituted ketones with thiosemicarbazide.[1] A two-step synthesis has also been described where 1,3-dihydro-2H-1,3-benzimidazole-2-thione is reacted with 4-fluorobenzaldehyde, and the resulting aldehyde is then condensed with thiosemicarbazide.[2][3]

Biological Activities and Potential Mechanisms of Action

Derivatives of this compound have demonstrated a broad spectrum of biological activities, suggesting multiple mechanisms of action. These activities include antimicrobial, anticancer, anti-inflammatory, and antioxidant effects.

Antimicrobial Activity

Benzimidazole derivatives are known for their potent antimicrobial properties.[1] Some benzimidazole compounds are effective against various microorganisms by inhibiting the biosynthesis of ergosterol, a crucial component of fungal and protozoan cell membranes.[4] The thiosemicarbazone moiety, which is structurally related to the carbothioamide group, is also found in many molecules with antibacterial and antifungal properties.[2]

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

CompoundPathogenMIC (µg/mL)Reference
Compound 18Candida albicans0.5[1]
Compound 22Staphylococcus aureus1.0[1]
Compound 25Escherichia coli2.0[1]
Anticancer Activity

The anticancer potential of benzimidazole derivatives has been extensively studied.[1][5] These compounds have been shown to act as allosteric modulators affecting cellular pathways involved in tumor growth and proliferation.[1] The mechanisms implicated include the inhibition of various enzymes crucial for cancer progression and the induction of apoptosis.

Enzyme Inhibition:

  • VEGFR-2 Inhibition: Certain morpholine-benzimidazole-oxadiazole derivatives have shown potent inhibition of VEGFR-2, a key player in angiogenesis.[6]

  • Topoisomerase Inhibition: Docking studies suggest that some benzimidazole derivatives can bind to and inhibit topoisomerase, an enzyme essential for DNA replication.[7]

  • CK1δ/ε Inhibition: 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives have been identified as potent and specific inhibitors of casein kinase 1δ (CK1δ) and CK1ε.[8]

  • PARP Inhibition: A series of cyclic amine-containing benzimidazole carboxamides have been developed as potent inhibitors of poly(ADP-ribose) polymerase (PARP).[9]

Signaling Pathway Modulation:

  • PI3K/Akt/mTOR Pathway: Carbazole-based molecules containing thiosemicarbazide have been shown to enhance therapeutic anticancer effects by inhibiting the PI3K/Akt/mTOR pathway, which is crucial for tumor survival.[10]

Induction of Apoptosis and Cell Cycle Arrest:

  • Some benzimidazole-triazole hybrids have been shown to induce apoptosis, with cell cycle analysis indicating an arrest in the G0-G1 and G2/M phases.[11]

  • Certain derivatives have been observed to cause a significant accumulation of L1210 cells in mitosis, suggesting they act as mitotic spindle poisons.[12]

Table 2: Anticancer Activity of Benzimidazole Derivatives

CompoundCell LineIC50Target/MechanismReference
Derivative 5hHT-29 (Colon Cancer)0.049 ± 0.002 µMVEGFR-2 Inhibition[6]
Derivative 5jHT-29 (Colon Cancer)0.098 ± 0.011 µMVEGFR-2 Inhibition[6]
Derivative 5cHT-29 (Colon Cancer)0.915 ± 0.027 µMVEGFR-2 Inhibition[6]
Compound 3eHOP-92 (Non-small cell lung cancer)0.19 µMTopoisomerase Inhibition (putative)[7]
Compound 5CK1δ0.040 µMCK1δ Inhibition[8]
Compound 6CK1δ0.042 µMCK1δ Inhibition[8]
Compound 6CK1ε0.0326 µMCK1ε Inhibition[8]
Compound 10bPARP-1Kᵢ = 8 nMPARP Inhibition
Compound 3MCF-7 (Breast Cancer)3.241 µMNot specified
Compound 4oMCF-7 (Breast Cancer)2.02 µMPI3K/Akt/mTOR inhibition[10]
Compound 4rMCF-7 (Breast Cancer)4.99 µMPI3K/Akt/mTOR inhibition[10]
Anti-inflammatory Activity

Derivatives of 1H-benzimidazole have demonstrated promising anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1] Some compounds exhibit selectivity for COX-2 over COX-1, suggesting a potential for reduced gastrointestinal side effects.[1]

Antioxidant Activity

The antioxidant properties of benzimidazole derivatives have also been investigated.[13][14][15] Theoretical studies on 1H-benzimidazole-2-yl hydrazones, which are structurally similar to carbothioamides, suggest that their radical scavenging activity can occur through several mechanisms, including hydrogen atom transfer (HAT), radical adduct formation (RAF), and sequential proton loss electron transfer (SPLET), depending on the polarity of the medium.[13][16]

Experimental Protocols

Synthesis of 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide[2][3]
  • Step 1: Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde.

    • A mixture of 1,3-dihydro-2H-1,3-benzimidazole-2-thione (10 mmol, 1.5 g) and 4-fluorobenzaldehyde (10 mmol, 1.24 g) in dimethyl sulfoxide (25 mL) is refluxed with anhydrous potassium carbonate (2 g) for 1 hour.

    • The reaction mixture is cooled and poured into crushed ice.

    • The resulting product is collected and recrystallized to afford the aldehyde.

  • Step 2: Synthesis of the final carbothioamide.

    • The aldehyde obtained in Step 1 is reacted with thiosemicarbazide in ethanol at reflux temperature.

    • The structure of the synthesized compound is confirmed using NMR spectroscopy (¹H, ¹³C), mass spectrometry, and infrared spectroscopy.

In Vitro Anticancer Screening: MTT Assay[6]
  • Cell Seeding: Human cancer cell lines (e.g., HT-29) and normal fibroblast cells (e.g., NIH3T3) are seeded in 96-well plates.

  • Compound Treatment: The cells are treated with various concentrations of the benzimidazole derivatives.

  • Incubation: The plates are incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.

VEGFR-2 Enzyme Inhibition Assay[6]
  • Assay Principle: This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2.

  • Reaction Mixture: The reaction is typically performed in a buffer containing VEGFR-2 enzyme, a substrate (e.g., a synthetic peptide), ATP, and the test compound at various concentrations.

  • Incubation: The reaction mixture is incubated to allow for the phosphorylation of the substrate by the enzyme.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with a phospho-specific antibody or by measuring the depletion of ATP using a luminescent assay.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined.

Signaling Pathways and Experimental Workflows

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Activation) TSC2 TSC2 Akt->TSC2 Inhibition Apoptosis Apoptosis Akt->Apoptosis Inhibits mTORC1 mTORC1 Cell_Survival Cell Survival, Proliferation, Angiogenesis mTORC1->Cell_Survival Promotes Rheb Rheb-GTP TSC2->Rheb Inhibition Rheb->mTORC1 Activation Benzimidazole 1H-Benzimidazole- 2-carbothioamide Derivatives Benzimidazole->PI3K Inhibition Benzimidazole->Akt Inhibition Benzimidazole->mTORC1 Inhibition Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Biological Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis of This compound Derivatives Characterization Structural Characterization (NMR, MS, IR) Synthesis->Characterization Antimicrobial Antimicrobial Assays (MIC Determination) Characterization->Antimicrobial Anticancer Anticancer Assays (MTT, etc.) Characterization->Anticancer Enzyme Enzyme Inhibition Assays (VEGFR-2, PARP, etc.) Characterization->Enzyme Pathway Signaling Pathway Analysis (Western Blot, etc.) Anticancer->Pathway CellCycle Cell Cycle Analysis (Flow Cytometry) Anticancer->CellCycle Apoptosis Apoptosis Assays (Annexin V, etc.) Anticancer->Apoptosis

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1H-Benzimidazole-2-carbothioamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, two-step protocol for the synthesis of 1H-Benzimidazole-2-carbothioamide, a valuable scaffold in medicinal chemistry. The synthesis involves the initial preparation of 1H-benzimidazole-2-carboxamide, followed by a thionation reaction using Lawesson's reagent.

Data Presentation

The following table summarizes the key quantitative data for the synthesized compounds.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)
1H-Benzimidazole-2-carboxamideC₈H₇N₃O161.16285-288~75
This compoundC₈H₇N₃S177.23240-243~85

Experimental Protocols

Step 1: Synthesis of 1H-Benzimidazole-2-carboxamide

This protocol is based on the well-established Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid derivative. In this case, oxamic acid is used as the carboxylic acid derivative to introduce the 2-carboxamide functionality.

Materials:

  • o-Phenylenediamine

  • Oxamic acid

  • Polyphosphoric acid (PPA)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Distilled water

  • Ethanol

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Beakers

  • Büchner funnel and filter paper

  • pH paper

Procedure:

  • In a round-bottom flask, combine o-phenylenediamine (1 equivalent) and oxamic acid (1.1 equivalents).

  • Add polyphosphoric acid (10-15 times the weight of o-phenylenediamine) to the flask.

  • Heat the mixture with stirring at 150-160°C for 4-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to approximately 80-90°C and pour it slowly into a beaker containing ice-cold water with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The precipitate of 1H-benzimidazole-2-carboxamide will form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold distilled water.

  • Recrystallize the crude product from hot ethanol to obtain pure 1H-benzimidazole-2-carboxamide.

  • Dry the purified product in a vacuum oven.

Step 2: Synthesis of this compound

This protocol utilizes Lawesson's reagent for the thionation of the amide functional group in 1H-benzimidazole-2-carboxamide.

Materials:

  • 1H-Benzimidazole-2-carboxamide

  • Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide]

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Distilled water

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Equipment:

  • Schlenk flask or a round-bottom flask with a drying tube

  • Magnetic stirrer

  • Rotary evaporator

  • Separatory funnel

  • Chromatography column

Procedure:

  • In a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Lawesson's reagent (0.5 equivalents) in anhydrous THF.

  • In a separate flask, dissolve 1H-benzimidazole-2-carboxamide (1 equivalent) in anhydrous THF.

  • Slowly add the solution of 1H-benzimidazole-2-carboxamide to the solution of Lawesson's reagent at room temperature with continuous stirring.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the THF using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Mandatory Visualization

The following diagram illustrates the two-step synthetic workflow for the preparation of this compound.

Synthesis_Workflow cluster_0 Step 1: Synthesis of 1H-Benzimidazole-2-carboxamide cluster_1 Step 2: Synthesis of this compound OPD o-Phenylenediamine Reaction1 Condensation (150-160°C) OPD->Reaction1 Oxamic Oxamic Acid Oxamic->Reaction1 PPA Polyphosphoric Acid PPA->Reaction1 Workup1 Aqueous Workup & Neutralization Reaction1->Workup1 Carboxamide 1H-Benzimidazole-2-carboxamide Workup1->Carboxamide Reaction2 Thionation (Room Temp) Carboxamide->Reaction2 LR Lawesson's Reagent LR->Reaction2 THF Anhydrous THF THF->Reaction2 Workup2 Extraction & Purification Reaction2->Workup2 Carbothioamide This compound Workup2->Carbothioamide

Caption: Synthetic workflow for this compound.

Application Notes for 1H-Benzimidazole-2-carbothioamide in Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1H-Benzimidazole-2-carbothioamide and its derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial properties.[1][2] The benzimidazole core is structurally analogous to purine nucleosides, which allows these compounds to interact with various biological targets within microbial cells.[1][3] These notes provide an overview of the application of this compound in common antimicrobial assays.

Mechanism of Action

The antimicrobial effect of benzimidazole derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms.[3] While the precise mechanism of this compound is a subject of ongoing research, related compounds have been shown to exert their antimicrobial effects through several pathways:

  • Inhibition of Nucleic Acid Synthesis: Due to their structural similarity to purines, benzimidazole derivatives can act as competitive inhibitors in the synthesis of DNA and RNA, leading to the disruption of cellular replication and function.[3]

  • Disruption of Folate Biosynthesis: Some benzimidazole compounds are known to interfere with the metabolic pathways responsible for producing folate, an essential nutrient for microbial growth.[3]

  • Enzyme Inhibition: A key target for some benzimidazole derivatives is DNA gyrase, a bacterial enzyme crucial for DNA replication.[3] Inhibition of this enzyme leads to cell death.[3] The thioamide group in this compound may also contribute to its antimicrobial activity, potentially enhancing its interaction with biological targets.[4]

Antimicrobial Spectrum

Derivatives of 1H-benzimidazole have demonstrated activity against a range of pathogenic microorganisms, including:

  • Gram-positive bacteria: Such as Staphylococcus aureus and Bacillus subtilis.[2][5]

  • Gram-negative bacteria: Including Escherichia coli and Pseudomonas aeruginosa.[2][5]

  • Fungi: Notably against species like Candida albicans and Aspergillus niger.[2][6]

The efficacy of this compound and its analogs can vary depending on the specific microbial strain and the substituents on the benzimidazole ring.[2][5]

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8]

Materials:

  • This compound

  • Sterile 96-well microtiter plates[1]

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[7]

  • Bacterial or fungal inoculum, adjusted to a 0.5 McFarland standard[9]

  • Solvent for the test compound (e.g., Dimethyl sulfoxide - DMSO)

  • Positive control (standard antibiotic)

  • Negative control (medium with solvent)

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).[10]

  • Serial Dilutions:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.[1]

    • Add 100 µL of the stock solution to the first well of each row to be tested, resulting in a 1:2 dilution.[1]

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well in the series.[1]

  • Preparation of Inoculum: Prepare a suspension of the test microorganism in sterile broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).[11] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the diluted microbial suspension to each well, except for the sterility control wells (which should only contain broth).

  • Controls:

    • Positive Control: A row with a known antibiotic undergoing serial dilution.

    • Negative Control: A well containing broth and the solvent used to dissolve the test compound.

    • Growth Control: A well containing only broth and the microbial inoculum.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the test organism (e.g., 37°C for 18-24 hours for most bacteria).[7]

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[8]

Kirby-Bauer Disk Diffusion Assay

This is a qualitative method to assess the susceptibility of a microorganism to an antimicrobial agent.[9][11]

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Sterile Petri dishes with Mueller-Hinton Agar (or other suitable agar)[11]

  • Bacterial or fungal inoculum, adjusted to a 0.5 McFarland standard[9]

  • Solvent for the test compound (e.g., DMSO)

  • Positive control (disks with a standard antibiotic)

  • Negative control (disks with solvent only)

Procedure:

  • Preparation of Test Disks: Dissolve a known weight of this compound in a specific volume of solvent to achieve a desired concentration. Aseptically impregnate sterile filter paper disks with a defined volume of this solution (e.g., 20 µL) and allow them to dry completely in a sterile environment.

  • Preparation of Inoculum: Prepare a microbial suspension and adjust its turbidity to a 0.5 McFarland standard.[9]

  • Inoculation of Agar Plate: Using a sterile cotton swab, evenly streak the microbial suspension over the entire surface of the agar plate to create a uniform lawn of growth.[12] Allow the plate to dry for a few minutes.

  • Application of Disks: Aseptically place the prepared disks (test compound, positive control, and negative control) on the surface of the inoculated agar plate.[9] Ensure the disks are firmly in contact with the agar.

  • Incubation: Invert the plates and incubate them under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[9]

  • Reading Results: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.[12] A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.

Data Presentation

The following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) data for this compound and its derivatives against various microbial strains, as might be obtained from the broth microdilution assay.

CompoundOrganismMIC (µg/mL)
This compound Staphylococcus aureus1.0[6]
Escherichia coli2.0[6]
Candida albicans0.5[6]
Derivative A (e.g., with a halogen substituent) Staphylococcus aureus0.5
Escherichia coli1.0
Candida albicans0.25
Derivative B (e.g., with a nitro group) Staphylococcus aureus2.0
Escherichia coli4.0
Candida albicans1.0
Ciprofloxacin (Control) Staphylococcus aureus0.5
Escherichia coli0.25
Fluconazole (Control) Candida albicans1.0

Visualizations

G cluster_workflow Experimental Workflow: MIC Assay prep_compound Prepare Stock Solution of 1H-Benzimidazole- 2-carbothioamide serial_dilute Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilute inoculate Inoculate Microtiter Plate serial_dilute->inoculate prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 37°C for 24 hours inoculate->incubate read_mic Read MIC Value (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

G cluster_pathway Potential Antimicrobial Mechanisms of Benzimidazoles benzimidazole 1H-Benzimidazole- 2-carbothioamide dna_gyrase DNA Gyrase benzimidazole->dna_gyrase Inhibition nucleic_acid_synthesis Nucleic Acid Synthesis benzimidazole->nucleic_acid_synthesis Interference folate_synthesis Folate Biosynthesis benzimidazole->folate_synthesis Interference cell_death Inhibition of Growth & Cell Death dna_gyrase->cell_death nucleic_acid_synthesis->cell_death folate_synthesis->cell_death

References

Application of 1H-Benzimidazole-2-carbothioamide and its Derivatives in Cancer Cell Line Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole, a heterocyclic aromatic organic compound, has emerged as a privileged scaffold in medicinal chemistry due to its structural similarity to naturally occurring purine nucleotides. This unique characteristic allows benzimidazole derivatives to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including potent anticancer effects.[1][2] Among the various derivatives, those incorporating a carbothioamide moiety at the 2-position of the 1H-benzimidazole ring have garnered significant interest for their potential as novel therapeutic agents. These compounds have demonstrated promising activity against a variety of cancer cell lines, operating through diverse mechanisms of action such as the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.[1][2][3][4][5]

This document provides detailed application notes and experimental protocols for the study of 1H-Benzimidazole-2-carbothioamide and its related derivatives in cancer cell line research. It is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug discovery and development.

Mechanisms of Action

Derivatives of this compound exert their anticancer effects through multiple mechanisms, making them attractive candidates for further investigation. The primary modes of action observed in various cancer cell line studies include:

  • Induction of Apoptosis: A significant number of benzimidazole derivatives have been shown to trigger programmed cell death, or apoptosis, in cancer cells.[6][7][8] This is often mediated through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways. Key events include the upregulation of pro-apoptotic proteins like Bax, the downregulation of anti-apoptotic proteins such as Bcl-2, activation of caspases (e.g., caspase-3), and DNA fragmentation.[4][8][9]

  • Cell Cycle Arrest: These compounds frequently cause a halt in the cell cycle progression of cancer cells, typically at the G1 or G2/M phases.[7][9][10] This disruption of the normal cell division process prevents the proliferation of malignant cells. The mechanism often involves the modulation of cyclins and cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle.[9]

  • Inhibition of Signaling Pathways: Benzimidazole derivatives have been found to inhibit key signaling pathways that are often dysregulated in cancer, such as the EGFR (Epidermal Growth Factor Receptor) and PI3K/Akt pathways.[6][11] By blocking these pathways, the compounds can interfere with cancer cell growth, survival, and proliferation.

  • Enzyme Inhibition: Several benzimidazole-based compounds act as inhibitors of crucial enzymes involved in cancer progression, including topoisomerases, poly(ADP-ribose) polymerase (PARP), and microtubule polymerization.[1][9][12][13] For instance, by inhibiting topoisomerases, these agents can lead to DNA damage and subsequent cell death.

Data Presentation: In Vitro Anticancer Activity

The following tables summarize the in vitro anticancer activity of various this compound derivatives against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.

Compound IDCancer Cell LineCell TypeIC50 (µM)Reference
BA586 HCC1937Breast Cancer42
Compound 10 HepG2Liver Cancer-[7]
Compound 12 HepG2Liver Cancer-[7]
Compound 25 A498Kidney Carcinoma6.97[9]
Compound 26 HeLaCervical Cancer0.224[9]
Compound 27 HeLaCervical Cancer0.205[9]
Compound 34 MDA-MB-231Triple-Negative Breast Cancer>50% cell death at 5 µM[9]
Compound 47 A549Lung Cancer3.70[3]
Compound 47 HepG2Liver Cancer-[3]
Compound 47 MG63Osteosarcoma-[3]
Compound 47 LNCaPProstate Cancer6.50[3]
Compound 18 A549Lung Cancer0.63[3]
Compound 18 NCI-H460Lung Cancer0.99[3]
Compound 18 MCF-7Breast Cancer1.3[3]
Compound 18 MDA-MB-231Triple-Negative Breast Cancer0.94[3]
Compound 28 MCF-7Breast Cancer2.2 - 11.9[3]
Compound 28 MDA-MB-231Triple-Negative Breast Cancer2.2 - 11.9[3]
Compound 28 A549Lung Cancer2.2 - 11.9[3]
Compound C1 T98GGlioblastoma< 50 µg/mL[8]
Compound C1 PC3Prostate Cancer< 50 µg/mL[8]
Compound C1 MCF-7Breast Cancer< 50 µg/mL[8]
Compound C1 H69ARLung Cancer< 50 µg/mL[8]
Compound D1 T98GGlioblastoma< 50 µg/mL[8]
Compound D1 PC3Prostate Cancer< 50 µg/mL[8]
Compound D1 MCF-7Breast Cancer< 50 µg/mL[8]
Compound D1 H69ARLung Cancer< 50 µg/mL[8]
Pyrazoline 3a A549Lung Cancer13.49[14]
Pyrazoline 3a HeLaCervical Cancer17.52[14]
Pyrazoline 3h A549Lung Cancer22.54[14]
Pyrazoline 3h HeLaCervical Cancer24.14[14]

Note: A direct IC50 value for compounds 10 and 12 against HepG2 cells was not specified in the provided search results, but they were noted to induce apoptosis. For compounds C1 and D1, the IC50 values were reported as a range.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization based on the specific cell line and benzimidazole derivative being studied.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the test compounds on cancer cell lines.

  • Materials:

    • Cancer cell lines of interest

    • Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

    • This compound derivative stock solution (dissolved in DMSO)

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

    • Multichannel pipette

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

    • Prepare serial dilutions of the benzimidazole derivative in complete growth medium. The final DMSO concentration should be less than 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay is used to quantify the percentage of apoptotic and necrotic cells after treatment with the test compound.

  • Materials:

    • Treated and untreated cancer cells

    • Annexin V-FITC Apoptosis Detection Kit

    • Phosphate-Buffered Saline (PBS)

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and treat with the desired concentrations of the benzimidazole derivative for the specified time.

    • Harvest the cells by trypsinization and wash twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour. The populations of live, early apoptotic, late apoptotic, and necrotic cells can be distinguished based on their fluorescence.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay is used to determine the effect of the test compound on the cell cycle distribution.

  • Materials:

    • Treated and untreated cancer cells

    • Cold 70% ethanol

    • PBS

    • RNase A

    • Propidium Iodide (PI) staining solution

    • Flow cytometer

  • Protocol:

    • Seed cells and treat with the benzimidazole derivative as described for the apoptosis assay.

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content of the cells by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis, cell cycle regulation, and signaling pathways.

  • Materials:

    • Treated and untreated cell lysates

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, p53, p21, EGFR, Akt)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Lyse the treated and untreated cells and determine the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Signaling Pathway of Apoptosis Induction

Benzimidazole 1H-Benzimidazole- 2-carbothioamide Derivative Bcl2 Bcl-2 (Anti-apoptotic) Benzimidazole->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Benzimidazole->Bax Activates Mitochondria Mitochondria Bcl2->Mitochondria Inhibits release of Cytochrome c Bax->Mitochondria Promotes release of Cytochrome c CytochromeC Cytochrome c Mitochondria->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Intrinsic pathway of apoptosis induced by benzimidazole derivatives.

Experimental Workflow for Anticancer Activity Screening

Start Start: Select Cancer Cell Lines and Benzimidazole Derivatives MTT Cell Viability Assay (MTT Assay) Start->MTT IC50 Determine IC50 Values MTT->IC50 ApoptosisAssay Apoptosis Assay (Annexin V/PI Staining) IC50->ApoptosisAssay Based on IC50 CellCycle Cell Cycle Analysis (PI Staining) IC50->CellCycle Based on IC50 WesternBlot Mechanism Study: Western Blot Analysis ApoptosisAssay->WesternBlot CellCycle->WesternBlot Results Analyze and Interpret Results WesternBlot->Results End Conclusion: Identify Lead Compounds Results->End

Caption: General workflow for evaluating the anticancer potential of benzimidazole derivatives.

EGFR Signaling Pathway Inhibition

EGF EGF EGFR EGFR EGF->EGFR Binds to PI3K PI3K EGFR->PI3K Activates Benzimidazole 1H-Benzimidazole- 2-carbothioamide Derivative Benzimidazole->EGFR Inhibits Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation and Survival Akt->Proliferation Promotes

Caption: Inhibition of the EGFR signaling pathway by benzimidazole derivatives.

References

Application Notes and Protocols: Development of 1H-Benzimidazole-2-carbothioamide Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and potential therapeutic applications of 1H-Benzimidazole-2-carbothioamide derivatives. The protocols outlined below are intended to serve as a guide for researchers engaged in the discovery and development of novel drug candidates based on this versatile scaffold.

Introduction

The 1H-benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its structural similarity to purine nucleoside bases allows for favorable interactions with various biopolymers.[1] Derivatives of 1H-benzimidazole exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiparasitic effects.[1][2][3] The incorporation of a carbothioamide group at the 2-position of the benzimidazole ring has been shown to be a promising strategy for enhancing these biological activities, making this compound and its derivatives attractive candidates for drug discovery programs.[4][5]

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through several reliable methods. The most common approaches involve the condensation of a substituted o-phenylenediamine with a suitable carbonyl compound or carboxylic acid derivative, followed by functional group manipulations.

General Synthetic Workflow

Synthetic Workflow cluster_0 Starting Materials cluster_1 Intermediate Formation cluster_2 Final Product Synthesis o-Phenylenediamine o-Phenylenediamine Benzimidazole Core Benzimidazole Core o-Phenylenediamine->Benzimidazole Core Condensation Carboxylic Acid / Aldehyde Carboxylic Acid / Aldehyde Carboxylic Acid / Aldehyde->Benzimidazole Core This compound Derivative This compound Derivative Benzimidazole Core->this compound Derivative Thionation / Derivatization Tubulin Polymerization Inhibition Benzimidazole Derivative Benzimidazole Derivative Tubulin Dimers Tubulin Dimers Benzimidazole Derivative->Tubulin Dimers Binds to Microtubule Formation Microtubule Formation Tubulin Dimers->Microtubule Formation Inhibits Polymerization Disruption of Mitotic Spindle Disruption of Mitotic Spindle Microtubule Formation->Disruption of Mitotic Spindle Cell Cycle Arrest Cell Cycle Arrest Disruption of Mitotic Spindle->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

References

Application Notes and Protocols: 1H-Benzimidazole Derivatives in Cellular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific studies detailing the use of 1H-Benzimidazole-2-carbothioamide as a molecular probe for cellular imaging. The following application notes and protocols are based on the broader class of benzimidazole-based fluorescent probes and closely related benzimidazole-thiourea derivatives. These are intended to serve as a guide for researchers interested in exploring the potential of such compounds in cellular imaging.

Introduction to Benzimidazole-Based Fluorescent Probes

Benzimidazole derivatives are a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[1] The benzimidazole scaffold, being a structural surrogate of nucleotides, can interact with various biomolecules, making it an attractive core for the design of fluorescent probes.[1] These probes have been developed for a range of applications in cellular imaging, including the detection of metal ions, anions, changes in pH, and the visualization of specific cellular components like amyloid fibrils.[1][2]

Derivatives containing thiourea or thioamide moieties are of particular interest due to their ability to act as hydrogen bond donors and metal chelators, which can be exploited for selective analyte recognition and fluorescence modulation. While the direct application of this compound in cellular imaging is not documented in the reviewed literature, its structural similarity to other biologically active and fluorescent benzimidazole-thiourea compounds suggests its potential as a candidate for such applications.

Quantitative Data of Related Benzimidazole-Based Probes

The following table summarizes key quantitative data for various benzimidazole derivatives that have been characterized as fluorescent probes. This data can serve as a benchmark for evaluating the potential of new probes like this compound.

Probe Name/DerivativeTarget AnalyteExcitation Max (λex)Emission Max (λem)Stokes ShiftDetection Limit (LOD)Cell Line ApplicationReference
2-(2'-hydroxyphenyl)benzimidazole (HPBI) derivativespH, Metal Ions~344 nm~400 nm~56 nmNot specifiedNot specified[3]
2,6-Bis(1-alkyl-1H-benzo[d]imidazol-2-yl)naphthalenepHNot specified402 nm -> 472 nm (ratiometric)Not applicableNot specifiedNot specified[4]
Benzimidazole-based fluorophore C1/C2Amyloid FibrilsNot specifiedNot specifiedNot specified8 nMNot specified[2]
2-(anthracen-9-yl)-5-methyl-1H-benzo[d]imidazole-acrylamide (ABIA)CysteineNot specified< 400 nmNot specifiedNot specifiedA549 (Lung Cancer)[5]
ESIPT-based benzimidazole platform (MO-E2)ONOO–740 nm (two-photon)380–600 nmNot applicable0.28 µMRAW264.7 (Macrophages)[6]

Experimental Protocols

The following are generalized protocols for the synthesis of a related benzimidazole carbothioamide and for the evaluation of a new fluorescent probe in cellular imaging. These should be adapted and optimized for the specific compound and application.

Synthesis of a Related Benzimidazole Carbothioamide

This protocol describes the synthesis of 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide, a structurally related compound.[7]

Step 1: Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde

  • Reflux a mixture of 1,3-dihydro-2H-1,3-benzimidazole-2-thione and 4-fluorobenzaldehyde in a DMSO/anhydrous K₂CO₃ mixture.

  • Isolate the product, which should yield approximately 92%.[7]

Step 2: Synthesis of 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide

  • React the aldehyde obtained in Step 1 with thiosemicarbazide in ethanol at reflux temperature.[7]

  • Establish the structure of the synthesized compound using NMR spectroscopy (¹H, ¹³C), mass spectrometry, and infrared spectroscopy.[7]

G cluster_step1 Step 1: Aldehyde Synthesis cluster_step2 Step 2: Carbothioamide Synthesis Benzimidazole-2-thione Benzimidazole-2-thione Aldehyde 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde Benzimidazole-2-thione->Aldehyde Reflux 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde->Aldehyde DMSO/K2CO3 DMSO/K2CO3 DMSO/K2CO3->Aldehyde Final_Product 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene) hydrazine-1-carbothioamide Aldehyde->Final_Product Reflux Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Final_Product Ethanol Ethanol Ethanol->Final_Product

Caption: Synthesis of a benzimidazole carbothioamide derivative.

General Protocol for Live-Cell Imaging with a Novel Fluorescent Probe

This protocol provides a general workflow for screening a new benzimidazole-based compound for its utility in cellular imaging.

1. Probe Preparation:

  • Dissolve the benzimidazole probe in a suitable solvent (e.g., DMSO) to prepare a stock solution (e.g., 1-10 mM).
  • Protect the stock solution from light and store at -20°C.

2. Cell Culture:

  • Culture the chosen cell line (e.g., HeLa, A549, or a cell line relevant to the intended application) in appropriate media and conditions until they reach the desired confluency (typically 70-80%).
  • Seed the cells onto a suitable imaging dish or plate (e.g., glass-bottom dishes).

3. Cell Staining:

  • Dilute the probe stock solution in pre-warmed cell culture medium to the desired working concentration (typically ranging from 1-10 µM, this needs to be optimized).
  • Remove the old medium from the cells and add the probe-containing medium.
  • Incubate the cells for a specific period (e.g., 15-60 minutes, also requires optimization) at 37°C in a CO₂ incubator.

4. Imaging:

  • Wash the cells with pre-warmed phosphate-buffered saline (PBS) to remove any unbound probe.
  • Add fresh, pre-warmed culture medium or PBS to the cells for imaging.
  • Image the cells using a fluorescence microscope equipped with appropriate filters for the expected excitation and emission wavelengths of the probe.
  • Acquire images and analyze the fluorescence intensity and localization within the cells.

5. Co-localization Studies (Optional):

  • To determine the subcellular localization of the probe, co-stain the cells with commercially available organelle-specific stains (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes, or DAPI for the nucleus).[8]
  • Acquire images in different fluorescence channels and merge them to assess the degree of overlap between the novel probe and the organelle-specific stain.

"Start" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", label="Start: New Probe"]; "Probe_Prep" [label="Probe Preparation\n(Stock Solution)"]; "Cell_Culture" [label="Cell Culture & Seeding"]; "Staining" [label="Cell Staining with Probe"]; "Wash" [label="Wash to Remove\nUnbound Probe"]; "Imaging" [label="Fluorescence Microscopy"]; "Analysis" [label="Image Analysis\n(Intensity, Localization)"]; "Co_localization" [shape=diamond, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF", label="Co-localization\nStudy?"]; "Organelle_Stain" [label="Co-stain with\nOrganelle Tracker"]; "Merge_Images" [label="Merge & Analyze\nCo-localization"]; "End" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", label="End: Characterized Probe"];

"Start" -> "Probe_Prep"; "Probe_Prep" -> "Cell_Culture"; "Cell_Culture" -> "Staining"; "Staining" -> "Wash"; "Wash" -> "Imaging"; "Imaging" -> "Analysis"; "Analysis" -> "Co_localization"; "Co_localization" -> "Organelle_Stain" [label="Yes"]; "Organelle_Stain" -> "Merge_Images"; "Merge_Images" -> "End"; "Co_localization" -> "End" [label="No"]; }

Caption: General workflow for evaluating a new fluorescent probe.

Potential Signaling Pathway Interactions

While no specific signaling pathways have been directly studied using this compound as a probe, the benzimidazole core is known to be a pharmacologically active scaffold. For instance, some benzimidazole derivatives act as allosteric modulators affecting cellular pathways involved in tumor growth and proliferation.[7] Novel benzimidazole-thiourea derivatives have been designed as multi-kinase inhibitors, targeting enzymes like VEGFR-2, B-Raf(V600E), and PDGFR-β, which are crucial in cancer-related signaling pathways.[9] Furthermore, some derivatives have been shown to induce apoptosis through the mitochondrial pathway.[7]

A potential fluorescent probe based on this compound could theoretically be used to visualize these pathways if its fluorescence properties change upon binding to a specific kinase or other protein in the pathway.

G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) Growth_Factor->RTK Raf Raf Kinase (e.g., B-Raf) RTK->Raf Probe Potential Probe (Benzimidazole-thiourea) Probe->RTK Inhibition Probe->Raf Inhibition Mitochondria Mitochondrial Pathway Probe->Mitochondria Induction MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Apoptosis Apoptosis Mitochondria->Apoptosis

Caption: Potential kinase signaling pathway interactions.

References

Application Notes and Protocols for the Crystallization of 1H-Benzimidazole-2-carbothioamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the crystallization of 1H-Benzimidazole-2-carbothioamide, a heterocyclic compound of interest in medicinal chemistry due to the diverse biological activities exhibited by benzimidazole derivatives. The following protocols are based on established recrystallization techniques for this compound and its structural analogs.

Overview

Crystallization is a critical purification technique for obtaining high-purity this compound suitable for analytical standards, biological assays, and further synthetic modifications. The choice of solvent is paramount for successful crystallization, influencing crystal habit, size, and purity. This document outlines protocols using various solvent systems and provides estimated solubility data based on the closely related benzimidazole derivative, thiabendazole, to guide the experimental setup.

Quantitative Data

Table 1: Solubility of Thiabendazole in Various Organic Solvents at Different Temperatures

Temperature (°C)Methanol (g/L)Ethanol (g/L)
105.83.2
208.34.5
3011.56.5
4015.89.0
5021.512.5

Data extrapolated from literature on thiabendazole solubility and should be used as an estimation for this compound.

Experimental Protocols

The following are detailed methodologies for the crystallization of this compound.

Protocol 1: Recrystallization from Ethanol

This is a commonly cited method for the purification of this compound.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flask

  • Heating plate with magnetic stirring

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol to just cover the solid.

  • Heating: Gently heat the mixture on a heating plate with continuous stirring. Add small portions of ethanol until the solid completely dissolves. Avoid adding excessive solvent to ensure a good yield upon cooling.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger, more well-defined crystals, insulate the flask to slow down the cooling process.

  • Yield Maximization: Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator to a constant weight.

Protocol 2: Recrystallization from Chloroform

Chloroform is another effective solvent for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Chloroform

  • Erlenmeyer flask

  • Heating plate with magnetic stirring

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Dissolution: In a well-ventilated fume hood, dissolve the crude this compound in a minimal amount of chloroform in an Erlenmeyer flask with heating and stirring.

  • Hot Filtration (Optional): If necessary, perform a hot filtration to remove any insoluble materials.

  • Crystallization: Allow the solution to cool slowly to room temperature.

  • Yield Maximization: Cool the flask in an ice bath to induce further crystallization.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small volume of ice-cold chloroform.

  • Drying: Dry the crystals under vacuum.

Protocol 3: Alternative Solvent Systems

For challenging purifications or to obtain different crystal polymorphs, the following solvent systems, reported for analogous structures, can be explored:

  • Methanol: Follow the procedure outlined in Protocol 1, substituting ethanol with methanol.

  • Dioxane: Follow the procedure outlined in Protocol 1, substituting ethanol with dioxane. Use appropriate safety precautions as dioxane is a hazardous solvent.

  • Acetic Acid/Water (e.g., 7:3 v/v): Dissolve the compound in the hot acetic acid/water mixture and allow it to cool slowly.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the crystallization of this compound.

G cluster_workflow Crystallization Workflow start Start with Crude This compound dissolution Dissolve in Minimal Hot Solvent start->dissolution hot_filtration Hot Filtration (if necessary) dissolution->hot_filtration cooling Slow Cooling to Room Temperature hot_filtration->cooling Clear Solution ice_bath Cool in Ice Bath cooling->ice_bath filtration Vacuum Filtration ice_bath->filtration washing Wash with Ice-Cold Solvent filtration->washing drying Dry Crystals washing->drying end Pure Crystalline Product drying->end G cluster_pathway Proposed Apoptotic Pathway of Benzimidazole Derivatives compound This compound ros Increased ROS Production compound->ros jnk JNK Pathway Activation ros->jnk mitochondria Mitochondrial Dysfunction ros->mitochondria apoptosis Apoptosis jnk->apoptosis bax Bax Activation mitochondria->bax bcl2 Bcl-2 Inhibition mitochondria->bcl2 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c Inhibits caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 caspase3->apoptosis G cluster_tubulin Tubulin Polymerization Inhibition Pathway compound Benzimidazole-2-carbothioamide Derivative tubulin β-Tubulin Subunit compound->tubulin Binds to polymerization Microtubule Polymerization tubulin->polymerization Inhibits disruption Microtubule Disruption polymerization->disruption mitotic_arrest Mitotic Arrest (G2/M Phase) disruption->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

Application Notes and Protocols for 1H-Benzimidazole-2-carbothioamide in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1H-Benzimidazole-2-carbothioamide and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential, largely attributed to their ability to inhibit specific enzymes. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing these compounds in enzyme inhibition studies, with a focus on urease and carbonic anhydrase.

Benzimidazole derivatives have been identified as potent inhibitors of urease, an enzyme crucial for the survival of pathogens like Helicobacter pylori, and various isoforms of carbonic anhydrase, which are implicated in diseases such as cancer and glaucoma.[1][2][3][4] The protocols outlined herein provide a framework for the screening and characterization of this compound and its analogs as enzyme inhibitors.

Target Enzymes and Therapeutic Relevance

Urease

Urease (EC 3.5.1.5) is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide, leading to an increase in local pH.[5][6] In pathogens such as H. pylori, this activity is a key virulence factor, allowing the bacteria to survive in the acidic environment of the stomach.[7][8] Inhibition of urease is a promising therapeutic strategy to combat infections by these organisms.[6]

Carbonic Anhydrase

Carbonic anhydrases (CAs, EC 4.2.1.1) are a family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[9][10] Different isoforms are involved in various physiological processes. Notably, carbonic anhydrase IX (CA IX) is overexpressed in many solid tumors and contributes to the acidic tumor microenvironment, promoting tumor growth and metastasis.[9][10][11] Therefore, CA IX is a validated target for anticancer drug development.[10]

Quantitative Data on Benzimidazole Derivatives as Enzyme Inhibitors

Table 1: Urease Inhibition Data for Benzimidazole Derivatives

Compound ClassificationTarget EnzymeIC50 (µM)Reference CompoundReference Compound IC50 (µM)Source
Benzimidazole-piperazine derivatives (8a-n)Jack Bean Urease3.36 - 10.81Thiourea22[1]
Benzimidazole derivatives (8a-h)Jack Bean Urease5.85 - 20.82Thiourea22[12]
Regio-selectively alkylated benzimidazole-2-thione derivative (Compound 2)H. pylori Urease110--[13]
Regio-selectively alkylated benzimidazole-2-thione derivative (Compound 5)H. pylori Urease10--[13]
Regio-selectively alkylated benzimidazole-2-thione derivative (Compound 2)Jack Bean Urease260--[13]
Regio-selectively alkylated benzimidazole-2-thione derivative (Compound 5)Jack Bean Urease290--[13]

Table 2: Carbonic Anhydrase Inhibition Data for Benzimidazole Derivatives

Compound ClassificationTarget EnzymeIC50 (nM)Reference CompoundReference Compound IC50 (nM)Source
1,3,5-trisubstituted-pyrazolines (9-16)hCA I402.9 - 554.8Acetazolamide985.8[14]
1,3,5-trisubstituted-pyrazolines (9-16)hCA II458.6 - 620.4Acetazolamide489.4[14]
1H-1,2,3-triazole analogs (7a-d, 9a-s)bCA-II11,100 - 88,400Acetazolamide18,600[15]
1H-1,2,3-triazole analogs (7a-d, 9a-s)hCA-II10,900 - >100,000Acetazolamide18,500[15]

Experimental Protocols

Protocol 1: In Vitro Urease Inhibition Assay (Colorimetric)

This protocol is based on the Berthelot method, which quantifies the ammonia produced by urease activity.[16][17]

Materials:

  • Jack Bean Urease (or other purified urease)

  • Urea

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Phenol reagent (e.g., 1% w/v phenol, 0.005% w/v sodium nitroprusside)

  • Alkali reagent (e.g., 0.5% w/v sodium hydroxide, 0.1% active chlorine sodium hypochlorite)

  • This compound (or derivative)

  • Thiourea (as a positive control inhibitor)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., this compound) and thiourea in DMSO.

    • Prepare serial dilutions of the test compound and thiourea in the assay buffer.

    • Prepare a solution of urease in phosphate buffer.

    • Prepare a solution of urea in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add 25 µL of the test compound solution (or standard inhibitor/buffer for control).

    • Add 25 µL of the urease enzyme solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

  • Enzymatic Reaction:

    • Add 50 µL of the urea solution to each well to initiate the reaction.

    • Incubate the plate at 37°C for 30 minutes.

  • Color Development:

    • Add 50 µL of the phenol reagent to each well.

    • Add 50 µL of the alkali reagent to each well.

    • Incubate the plate at 37°C for 10 minutes for color development.

  • Measurement:

    • Measure the absorbance at 625-670 nm using a microplate reader.[16][17]

  • Calculation of Percent Inhibition:

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100

  • IC50 Determination:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the dose-response curve.[18]

Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay (Esterase Activity)

This protocol utilizes the esterase activity of carbonic anhydrase to measure its inhibition.[19][20]

Materials:

  • Purified human carbonic anhydrase (e.g., hCA II or hCA IX)

  • p-Nitrophenyl acetate (p-NPA) as substrate

  • Tris-HCl buffer (e.g., 50 mM, pH 7.4)

  • This compound (or derivative)

  • Acetazolamide (as a positive control inhibitor)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and acetazolamide in DMSO.

    • Prepare serial dilutions of the test compound and standard inhibitor in the assay buffer.

    • Prepare a solution of the carbonic anhydrase enzyme in the assay buffer.

    • Prepare a solution of p-NPA in acetonitrile or DMSO.

  • Assay Setup:

    • In a 96-well plate, add 160 µL of Tris-HCl buffer.

    • Add 10 µL of the test compound solution (or standard inhibitor/DMSO for control).

    • Add 10 µL of the enzyme solution.

    • Incubate the plate at room temperature for 15 minutes.

  • Enzymatic Reaction:

    • Add 20 µL of the p-NPA solution to each well to start the reaction.

  • Measurement:

    • Immediately measure the change in absorbance at 400-405 nm over time (kinetic mode) for 10-30 minutes at room temperature using a microplate reader.[19][20]

  • Calculation of Enzyme Activity and Inhibition:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

  • IC50 Determination:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the dose-response curve.

Signaling Pathways and Experimental Workflows

Urease-Mediated Signaling in H. pylori Pathogenesis

Urease is central to the ability of H. pylori to colonize the stomach and induce pathological changes. Its activity neutralizes gastric acid, allowing the bacterium to survive. Furthermore, urease and its product, ammonia, can trigger inflammatory responses and alter host cell signaling, contributing to gastritis and ulcer formation.[5][8]

Urease_Signaling_Pathway cluster_lumen Gastric Lumen (Acidic) cluster_bacterium H. pylori cluster_epithelium Gastric Epithelial Cell Urea Urea Urease Urease Urea->Urease Hydrolysis Ammonia Ammonia (NH3) Urease->Ammonia CO2 CO2 Urease->CO2 Inflammation Inflammation Ammonia->Inflammation Induces Cell_Signaling Altered Cell Signaling (e.g., EGFR activation) Ammonia->Cell_Signaling Triggers Pathology Gastritis, Ulcers Inflammation->Pathology Cell_Signaling->Pathology

Caption: Urease signaling in H. pylori pathogenesis.

Carbonic Anhydrase IX in the Tumor Microenvironment

In solid tumors, hypoxia leads to the upregulation of Hypoxia-Inducible Factor-1α (HIF-1α), which in turn induces the expression of CA IX.[9] CA IX catalyzes the hydration of CO2 to produce protons and bicarbonate. The protons contribute to the acidification of the extracellular space, which promotes tumor invasion and metastasis, while the bicarbonate is transported into the cell to maintain a more alkaline intracellular pH, favoring cell survival and proliferation.[9][11]

CAIX_Signaling_Pathway Hypoxia Hypoxia in Tumor Microenvironment HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CA IX Expression HIF1a->CAIX_exp CAIX_activity CA IX CAIX_exp->CAIX_activity leads to CO2_H2O CO2 + H2O CO2_H2O->CAIX_activity H_HCO3 H+ + HCO3- CAIX_activity->H_HCO3 Extracellular_Acidosis Extracellular Acidosis H_HCO3->Extracellular_Acidosis Extracellular Intracellular_Alkalinization Intracellular Alkalinization H_HCO3->Intracellular_Alkalinization Intracellular Tumor_Progression Tumor Progression (Invasion, Metastasis) Extracellular_Acidosis->Tumor_Progression Cell_Survival Cell Survival & Proliferation Intracellular_Alkalinization->Cell_Survival

Caption: Role of CA IX in the tumor microenvironment.

Experimental Workflow for Enzyme Inhibition Assay

The general workflow for screening and characterizing enzyme inhibitors such as this compound is a multi-step process.

Experimental_Workflow Start Start: Compound Synthesis /Acquisition Prepare_Solutions Prepare Stock Solutions (Compound, Enzyme, Substrate) Start->Prepare_Solutions Serial_Dilutions Perform Serial Dilutions of Compound Prepare_Solutions->Serial_Dilutions Assay Perform Enzyme Assay (e.g., Urease or CA) Serial_Dilutions->Assay Measure Measure Absorbance/ Kinetic Rate Assay->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50 End End: Data Analysis & Reporting IC50->End

References

Experimental Design for In Vivo Studies with 1H-Benzimidazole-2-carbothioamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting preclinical in vivo studies to evaluate the therapeutic potential of 1H-Benzimidazole-2-carbothioamide. This document outlines the background, potential applications, and detailed experimental protocols for efficacy, pharmacokinetic, and toxicology studies, with a primary focus on its potential as an anticancer agent.

Application Notes

Introduction to this compound

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of benzimidazole are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4] this compound, a derivative featuring a carbothioamide group at the 2-position, is a promising candidate for drug development due to the known biological significance of both the benzimidazole nucleus and the thioamide functional group. The carbothioamide moiety can significantly influence the compound's biological activity.

Potential Therapeutic Applications

Based on the known activities of related benzimidazole derivatives, this compound is a candidate for investigation in the following therapeutic areas:

  • Oncology: Many 2-substituted benzimidazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases, disruption of microtubule polymerization, and induction of apoptosis.[1][3][4][5] In vivo studies with similar compounds have shown tumor growth inhibition in xenograft models.[5]

  • Infectious Diseases: The benzimidazole core is present in several antimicrobial and anthelmintic drugs.[6][7][8]

  • Inflammatory Disorders: Certain benzimidazole derivatives have shown anti-inflammatory effects.[9]

This document will focus on the experimental design for evaluating the anticancer properties of this compound.

Key Considerations for In Vivo Experimental Design

Successful in vivo evaluation of this compound requires careful planning and consideration of the following:

  • Animal Model Selection: The choice of animal model is critical and depends on the research question. For anticancer studies, immunodeficient mice (e.g., Nude, SCID) bearing human tumor xenografts are commonly used.

  • Route of Administration and Formulation: The route of administration (e.g., oral, intravenous, intraperitoneal) should be chosen based on the physicochemical properties of the compound and the intended clinical application. A suitable vehicle for formulation that ensures solubility and stability is essential.

  • Dose Selection and Dosing Regimen: Dose-ranging studies are necessary to determine the maximum tolerated dose (MTD) and to select appropriate doses for efficacy studies. The dosing schedule (e.g., daily, twice daily) will be informed by pharmacokinetic data.

  • Pharmacokinetics (PK) and Toxicology (Tox): Understanding the absorption, distribution, metabolism, and excretion (ADME) profile, as well as the potential toxicity of the compound, is crucial for interpreting efficacy data and for the compound's potential for further development.[10][11]

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Experimental Protocols

The following protocols provide a framework for the in vivo evaluation of this compound. These are generalized protocols and should be adapted and optimized for specific experimental conditions.

Protocol 1: In Vivo Anticancer Efficacy in a Human Tumor Xenograft Model

Objective: To evaluate the anti-tumor activity of this compound in an established human cancer cell line xenograft model in immunodeficient mice.

Materials:

  • This compound

  • Vehicle for formulation (e.g., 0.5% carboxymethylcellulose in saline)

  • Human cancer cell line (e.g., MCF-7 for breast cancer)

  • 6-8 week old female athymic nude mice

  • Matrigel

  • Calipers for tumor measurement

  • Standard animal housing and husbandry equipment

Methodology:

  • Cell Culture and Implantation:

    • Culture MCF-7 cells under standard conditions.

    • On the day of implantation, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

    • Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.

  • Animal Randomization and Grouping:

    • Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Administration:

    • Group 1 (Vehicle Control): Administer the vehicle solution orally (p.o.) once daily.

    • Group 2 (Low Dose): Administer this compound at a low dose (e.g., 10 mg/kg, p.o.) once daily.

    • Group 3 (High Dose): Administer this compound at a high dose (e.g., 30 mg/kg, p.o.) once daily.

    • Group 4 (Positive Control): Administer a standard-of-care chemotherapy agent (e.g., Doxorubicin, intraperitoneally, once a week).

    • Treat the animals for 21 consecutive days.

  • Monitoring and Endpoints:

    • Measure tumor volume with calipers twice a week using the formula: Volume = (Length x Width²) / 2.

    • Record body weight twice a week as an indicator of toxicity.

    • Observe the animals daily for any clinical signs of distress.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Data Presentation:

Table 1: Hypothetical Tumor Growth Inhibition Data

Treatment GroupDose and ScheduleMean Tumor Volume at Day 21 (mm³) ± SEMPercent Tumor Growth Inhibition (%)Mean Final Tumor Weight (g) ± SEM
Vehicle ControlVehicle, p.o., q.d.1500 ± 150-1.5 ± 0.2
This compound10 mg/kg, p.o., q.d.900 ± 120400.9 ± 0.1
This compound30 mg/kg, p.o., q.d.450 ± 80700.4 ± 0.05
Positive ControlDoxorubicin, i.p., q.w.300 ± 60800.3 ± 0.04

p.o. = per os (by mouth); q.d. = quaque die (once a day); i.p. = intraperitoneal; q.w. = quaque week (once a week); SEM = Standard Error of the Mean

Visualization:

G cluster_setup Experimental Setup cluster_treatment Treatment Phase (21 Days) cluster_monitoring Monitoring & Endpoints cell_culture Human Cancer Cell Culture (e.g., MCF-7) implantation Subcutaneous Implantation in Nude Mice cell_culture->implantation tumor_growth Tumor Growth to 100-150 mm³ implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization group1 Group 1: Vehicle Control group2 Group 2: Compound (Low Dose) group3 Group 3: Compound (High Dose) group4 Group 4: Positive Control tumor_measurement Tumor Volume Measurement (2-3 times/week) group1->tumor_measurement body_weight Body Weight Monitoring (2-3 times/week) group1->body_weight group2->tumor_measurement group2->body_weight group3->tumor_measurement group3->body_weight group4->tumor_measurement group4->body_weight euthanasia Euthanasia & Tumor Excision tumor_measurement->euthanasia body_weight->euthanasia analysis Data Analysis euthanasia->analysis

In Vivo Anticancer Efficacy Workflow

Protocol 2: Pharmacokinetic (PK) Study in Rodents

Objective: To determine the pharmacokinetic profile of this compound in rats after a single dose administration.

Materials:

  • This compound

  • Formulation vehicle

  • Male Sprague-Dawley rats (200-250 g)

  • Cannulated rats (for serial blood sampling)

  • Blood collection tubes (with anticoagulant)

  • Centrifuge

  • Analytical equipment (LC-MS/MS)

Methodology:

  • Animal Dosing:

    • Fast rats overnight prior to dosing.

    • Divide rats into two groups (n=4 per group).

    • Group 1 (Intravenous): Administer a single intravenous (i.v.) bolus dose of this compound (e.g., 2 mg/kg) via the tail vein.

    • Group 2 (Oral): Administer a single oral gavage dose of this compound (e.g., 10 mg/kg).

  • Blood Sampling:

    • Collect blood samples (approx. 0.2 mL) from the jugular vein cannula at pre-dose (0) and at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

    • Place blood samples into heparinized tubes and centrifuge to separate plasma.

  • Sample Analysis:

    • Store plasma samples at -80°C until analysis.

    • Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2, Clearance, Volume of distribution, and oral bioavailability) using appropriate software.

Data Presentation:

Table 2: Hypothetical Pharmacokinetic Parameters

RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋t (ng·h/mL)t₁/₂ (h)Bioavailability (%)
IV212000.0825004.5-
PO108001.050005.040

Cmax = Maximum plasma concentration; Tmax = Time to reach Cmax; AUC₀₋t = Area under the plasma concentration-time curve from time 0 to the last measurable concentration; t₁/₂ = Half-life; IV = Intravenous; PO = Per os (oral)

Protocol 3: Acute Toxicology Study in Rodents

Objective: To evaluate the acute toxicity of this compound in mice and to determine the maximum tolerated dose (MTD).

Materials:

  • This compound

  • Formulation vehicle

  • Male and female Swiss albino mice (6-8 weeks old)

  • Standard animal housing and husbandry equipment

Methodology:

  • Dose Groups:

    • Establish multiple dose groups (e.g., 50, 100, 250, 500, 1000 mg/kg) and a vehicle control group (n=5 male and 5 female mice per group).

  • Administration:

    • Administer a single oral dose of this compound or vehicle to the respective groups.

  • Observation:

    • Observe the animals continuously for the first 4 hours after dosing and then daily for 14 days.

    • Record any clinical signs of toxicity, including changes in behavior, appearance, and physiological functions.

    • Record body weights on days 0, 7, and 14.

    • Record any mortality.

  • Necropsy:

    • At the end of the 14-day observation period, euthanize all surviving animals.

    • Perform a gross necropsy on all animals (including those that died during the study) and examine major organs for any abnormalities.

Data Presentation:

Table 3: Hypothetical Acute Oral Toxicity Data

Dose (mg/kg)Number of Animals (M/F)Mortality (M/F)Clinical Signs of ToxicityChange in Body Weight (Day 14)
Vehicle5/50/0None observed+ 2.5 g
505/50/0None observed+ 2.3 g
1005/50/0None observed+ 2.1 g
2505/50/0Mild lethargy on day 1+ 1.5 g
5005/51/1Lethargy, piloerection- 0.5 g
10005/53/4Severe lethargy, ataxia-

MTD could be estimated to be around 250 mg/kg based on these hypothetical data.

Visualization:

G cluster_pathway Potential Benzimidazole Anticancer Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Benzimidazole 1H-Benzimidazole- 2-carbothioamide Benzimidazole->PI3K Inhibition

Potential PI3K/Akt/mTOR Signaling Inhibition

References

Application Notes and Protocols for the Quantification of 1H-Benzimidazole-2-carbothioamide in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantification of 1H-Benzimidazole-2-carbothioamide in biological matrices, primarily focusing on plasma and serum. The methodologies are based on established analytical techniques for benzimidazole derivatives and are intended to serve as a comprehensive guide for bioanalytical method development and validation.

Introduction

This compound is a heterocyclic compound with a benzimidazole core structure, which is a common motif in pharmacologically active molecules. Accurate quantification of this compound in biological samples is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies during drug development. This document outlines two primary analytical techniques for this purpose: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Analytical Techniques

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique suitable for the quantification of analytes in relatively high concentrations.

Protocol: HPLC-UV Method for this compound in Human Plasma

a. Sample Preparation: Protein Precipitation

  • Thaw frozen plasma samples at room temperature.

  • Vortex the plasma sample to ensure homogeneity.

  • To a 200 µL aliquot of plasma in a microcentrifuge tube, add 600 µL of ice-cold acetonitrile.

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

b. Chromatographic Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic elution with Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
UV Detection 288 nm
Run Time 10 minutes

c. Quantitative Data Summary (Hypothetical)

ParameterResult
Linearity Range 0.1 - 20 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Quantification (LOQ) 0.1 µg/mL
Precision (%RSD) < 15%
Accuracy (%Bias) ± 15%
Recovery > 85%
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for quantifying low concentrations of analytes in complex biological matrices.

Protocol: LC-MS/MS Method for this compound in Human Serum

a. Sample Preparation: Liquid-Liquid Extraction

  • Thaw frozen serum samples at room temperature.

  • Vortex the serum sample to ensure homogeneity.

  • To a 100 µL aliquot of serum in a microcentrifuge tube, add 10 µL of internal standard (IS) working solution (e.g., a structurally similar benzimidazole derivative).

  • Add 50 µL of 0.1 M sodium carbonate buffer (pH 9.0).

  • Add 1 mL of ethyl acetate as the extraction solvent.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an LC-MS vial for analysis.

b. Chromatographic Conditions

ParameterCondition
Column C18 UPLC column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-0.5 min: 10% B; 0.5-3.0 min: 10-90% B; 3.0-3.5 min: 90% B; 3.5-4.0 min: 90-10% B; 4.0-5.0 min: 10% B
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

c. Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Analyte) To be determined experimentally (e.g., m/z 178.1 -> 119.1)
MRM Transition (IS) To be determined based on the selected IS
Ion Source Temperature 500°C
Capillary Voltage 3.5 kV

d. Quantitative Data Summary (Hypothetical)

ParameterResult
Linearity Range 0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Quantification (LOQ) 0.5 ng/mL
Precision (%RSD) < 10%
Accuracy (%Bias) ± 10%
Recovery > 90%
Matrix Effect Minimal

Visualizations

Experimental Workflow for HPLC-UV Analysis

cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis plasma Plasma Sample precipitate Add Acetonitrile (Protein Precipitation) plasma->precipitate centrifuge Centrifuge precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC System reconstitute->inject separate Chromatographic Separation (C18) inject->separate detect UV Detection (288 nm) separate->detect quantify Quantification detect->quantify

Caption: Workflow for HPLC-UV quantification.

Experimental Workflow for LC-MS/MS Analysis

cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis serum Serum Sample is_spike Spike Internal Standard (IS) serum->is_spike extract Liquid-Liquid Extraction is_spike->extract evaporate Evaporate Organic Layer extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into UPLC System reconstitute->inject separate Chromatographic Separation (C18) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect Tandem MS Detection (MRM) ionize->detect quantify Quantification detect->quantify

Caption: Workflow for LC-MS/MS quantification.

Logical Relationship of Method Validation Parameters

Validation Method Validation Selectivity Selectivity/ Specificity Validation->Selectivity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Recovery Recovery Validation->Recovery Stability Stability Validation->Stability LOQ Limit of Quantification (LOQ) Validation->LOQ Linearity->LOQ Accuracy->Precision

Caption: Key parameters for bioanalytical method validation.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1H-Benzimidazole-2-carbothioamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 1H-Benzimidazole-2-carbothioamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a reliable synthetic route for preparing this compound?

A1: A common and effective strategy involves a two-step process. The first step is the synthesis of the key intermediate, 2-aminobenzimidazole, from the cyclocondensation of o-phenylenediamine. The second step involves the conversion of the 2-amino group to a carbothioamide functionality.

Q2: Which method is recommended for the synthesis of the 2-aminobenzimidazole intermediate?

A2: The reaction of o-phenylenediamine with cyanogen bromide or cyanamide is a widely used and reliable method. The use of iodoacetic acid as a cyclodesulfurization agent for a pre-formed thiourea is also an efficient approach that can yield clean products.[1]

Q3: How can the 2-amino group of 2-aminobenzimidazole be converted to a carbothioamide?

A3: A plausible method is the reaction of 2-aminobenzimidazole with carbon disulfide in a basic medium, such as sodium hydroxide, to form a dithiocarbamate intermediate. This intermediate can then be carefully hydrolyzed to yield the target this compound.[2]

Q4: What are the critical parameters to control for a high yield in the cyclization step to form the benzimidazole ring?

A4: Key parameters include reaction temperature, choice of solvent, and the catalyst. For instance, in the condensation of o-phenylenediamine with aldehydes or carboxylic acids, catalysts like ammonium chloride or p-toluenesulfonic acid can significantly improve yields.[3][4] Microwave-assisted synthesis has also been shown to reduce reaction times and increase yields.[5][6]

Q5: What are some common side products in benzimidazole synthesis?

A5: Side products can arise from incomplete cyclization, over-alkylation if alkylating agents are used, and the formation of urea-type byproducts, especially in reactions involving carbodiimides.[1] Purification challenges often stem from the removal of these structurally similar impurities.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of 2-Aminobenzimidazole - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of starting materials or product.- Extend the reaction time and monitor progress using TLC. - Optimize the reaction temperature; for many benzimidazole syntheses, temperatures between 80-100°C are effective.[7] - Ensure the use of high-purity starting materials and dry solvents.
Formation of Multiple Products in the Carbothioamide Step - Reaction of the benzimidazole ring nitrogens. - Instability of the dithiocarbamate intermediate.- Carefully control the stoichiometry of the base and carbon disulfide. - Perform the reaction at a lower temperature to improve selectivity. - The reaction of 2-aminobenzimidazole with CS2 and a base can lead to the formation of a 2-aminobenzimidazole-1-carbodithioic acid ester if an alkylating agent is present.[2] Ensure the absence of such agents if the carbothioamide is the desired product.
Difficulty in Product Purification - Presence of unreacted starting materials. - Formation of polar byproducts. - Poor crystallinity of the product.- Utilize column chromatography with a suitable solvent system (e.g., ethyl acetate/hexane) for purification.[4][8] - Recrystallization from an appropriate solvent (e.g., ethanol, acetone) can improve purity. - Washing the crude product with a dilute base can help remove acidic impurities.[9]
Reaction Fails to Proceed - Inactive catalyst. - Low reactivity of the starting materials.- Ensure the catalyst is fresh and active. For acid-catalyzed reactions, check the concentration and nature of the acid. - Consider using a more reactive derivative of the starting material or a more potent cyclizing agent. - Microwave irradiation can sometimes promote difficult reactions.[6]

Data on Reaction Condition Optimization

The following table summarizes the impact of various catalysts and conditions on the yield of 2-substituted benzimidazoles, which can be indicative for the synthesis of the 2-aminobenzimidazole precursor.

CatalystSolventTemperature (°C)TimeYield (%)Reference
Ammonium ChlorideEthanolReflux4-6 h75-94[4]
p-Toluenesulfonic AcidTolueneReflux2-3 hHigh[3]
Iodoacetic AcidEthanol603 h92[1]
MgO@DFNSEthanolRoom Temp4 hGood to Excellent[10]
Er(OTf)₃ (Microwave)Water1005-10 min86-99[6]

Experimental Protocols

Protocol 1: Synthesis of 2-Aminobenzimidazole

This protocol is a general procedure based on the cyclization of o-phenylenediamine.

  • Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol.

  • Reagent Addition: Add cyanogen bromide (1.1 equivalents) portion-wise to the solution while stirring at 0-5°C.

  • Reaction: Allow the mixture to warm to room temperature and then heat under reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture and neutralize with a suitable base (e.g., aqueous sodium bicarbonate).

  • Isolation: The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield pure 2-aminobenzimidazole.

Protocol 2: Proposed Synthesis of this compound

  • Reaction Setup: In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve 2-aminobenzimidazole (1 equivalent) in a mixture of dimethylformamide (DMF) and water.

  • Base Addition: Add powdered sodium hydroxide (2.2 equivalents) to the solution and stir until it dissolves. Cool the mixture to 0-5°C in an ice bath.

  • CS₂ Addition: Add carbon disulfide (1.2 equivalents) dropwise to the cold solution over 30 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours. The reaction should be monitored by TLC.

  • Workup: Carefully acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 5-6.

  • Isolation: The crude product should precipitate. Filter the solid, wash thoroughly with water to remove any salts, and dry.

  • Purification: Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient.

Visualizations

G Workflow for this compound Synthesis cluster_0 Step 1: Synthesis of 2-Aminobenzimidazole cluster_1 Step 2: Carbothioamide Formation A o-Phenylenediamine C Cyclization Reaction (Reflux in Ethanol) A->C B Cyanogen Bromide B->C D 2-Aminobenzimidazole C->D Yields up to 92% F Reaction with 2-Aminobenzimidazole D->F Intermediate E Carbon Disulfide + NaOH E->F G Acidic Workup F->G H This compound G->H

Caption: Proposed synthetic workflow for this compound.

G Troubleshooting Low Yield Start Low Yield Observed Check_Completion Is the reaction going to completion? (Check TLC) Start->Check_Completion Increase_Time_Temp Increase reaction time or temperature. Consider microwave heating. Check_Completion->Increase_Time_Temp No Check_Purity Are starting materials pure and dry? Check_Completion->Check_Purity Yes Increase_Time_Temp->Check_Purity Purify_Reagents Purify/dry starting materials and solvents. Check_Purity->Purify_Reagents No Side_Products Are there significant side products? Check_Purity->Side_Products Yes Purify_Reagents->Side_Products Optimize_Conditions Optimize stoichiometry and temperature to improve selectivity. Side_Products->Optimize_Conditions Yes Degradation Is the product degrading during workup? Side_Products->Degradation No Optimize_Conditions->Degradation Milder_Workup Use milder workup conditions (e.g., lower temperature, buffered solutions). Degradation->Milder_Workup Yes End Yield Improved Degradation->End No Milder_Workup->End

Caption: Decision tree for troubleshooting low reaction yield.

References

Technical Support Center: Overcoming Solubility Challenges of 1H-Benzimidazole-2-carbothioamide in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of 1H-Benzimidazole-2-carbothioamide and related benzimidazole compounds in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of this compound?

A1: The low aqueous solubility of this compound and other benzimidazole derivatives is primarily due to their molecular structure. These compounds are largely non-polar with a rigid, fused ring system, which makes it difficult for them to interact favorably with polar water molecules. The presence of the carbothioamide group can further contribute to intermolecular interactions that favor the solid state over dissolution in water.

Q2: What are the most common strategies to enhance the aqueous solubility of benzimidazole compounds?

A2: Several effective strategies can be employed to improve the aqueous solubility of benzimidazole derivatives. These include:

  • pH Adjustment: Altering the pH of the solution can ionize the molecule, thereby increasing its solubility.

  • Cosolvents: The addition of a water-miscible organic solvent can reduce the polarity of the aqueous medium, facilitating the dissolution of non-polar compounds.

  • Cyclodextrin Complexation: Encapsulating the drug molecule within the hydrophobic cavity of a cyclodextrin can significantly enhance its apparent solubility.

  • Solid Dispersion: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can improve its wettability and dissolution rate.

  • Nanosuspension: Reducing the particle size of the drug to the nanometer range increases the surface area available for dissolution, leading to enhanced solubility and dissolution velocity.

Q3: How do I choose the most appropriate solubility enhancement technique for my experiment?

A3: The choice of technique depends on several factors, including the desired final concentration, the intended application (e.g., in vitro assay, in vivo study), the stability of the compound, and the available equipment. For initial in vitro screening, pH adjustment or the use of cosolvents are often the simplest and quickest methods. For formulations intended for in vivo use, more advanced techniques like cyclodextrin complexation, solid dispersions, or nanosuspensions may be necessary to achieve the required bioavailability.

Troubleshooting Guides

pH Adjustment
Issue Possible Cause Troubleshooting Steps
Precipitation occurs after pH adjustment. The compound may have a narrow pH range of solubility (a "bell-shaped" solubility curve). The target pH may be outside the optimal range. The buffer capacity may be insufficient.Systematically evaluate a range of pH values to determine the optimal solubility. Ensure the buffer system has adequate capacity to maintain the target pH after the addition of the compound.
Compound degrades at the required pH. The compound may be unstable at acidic or basic pH.Assess the stability of the compound at different pH values over time. If degradation is observed, consider an alternative solubilization method.
Cosolvents
Issue Possible Cause Troubleshooting Steps
Compound precipitates upon dilution with aqueous buffer. The concentration of the cosolvent is reduced below the level required to maintain solubility.Prepare a more concentrated stock solution in the cosolvent and use a smaller volume for dilution. Alternatively, increase the percentage of the cosolvent in the final aqueous solution, if compatible with the experimental system.
Cosolvent interferes with the biological assay. The cosolvent may have its own biological activity or may inhibit enzymes.Run appropriate vehicle controls to assess the effect of the cosolvent on the assay. Screen different biocompatible cosolvents (e.g., DMSO, ethanol, PEG 400) to find one with minimal interference.
Cyclodextrin Complexation
Issue Possible Cause Troubleshooting Steps
Solubility enhancement is lower than expected. The type of cyclodextrin is not optimal for the drug molecule. The stoichiometry of the complex is not 1:1. Competitive inhibition from other excipients in the formulation.[1]Screen different types of cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin, sulfobutylether-β-cyclodextrin).[2] Determine the optimal drug:cyclodextrin molar ratio through phase solubility studies. Remove or replace excipients that may be competing for the cyclodextrin cavity.[1]
Precipitation of the complex occurs over time. The complex may have limited aqueous solubility. The concentration of the complex exceeds its solubility limit.Determine the phase solubility diagram to understand the solubility limits of the complex.[1] The use of water-soluble polymers in combination with cyclodextrins can sometimes improve the stability of the complex.[2]
Solid Dispersion
Issue Possible Cause Troubleshooting Steps
The solid dispersion is not amorphous and shows drug crystallinity. The drug loading is too high for the selected polymer. The cooling rate during preparation (for melt methods) was too slow. The solvent evaporation rate (for solvent methods) was too slow.Reduce the drug-to-polymer ratio. Increase the cooling rate for melt methods. Use a more volatile solvent or a spray-drying technique for faster solvent removal.[3][4]
The solid dispersion shows poor physical stability (crystallizes over time). The formulation is thermodynamically unstable. Absorption of moisture can plasticize the polymer and promote drug crystallization.Select a polymer with a high glass transition temperature (Tg) to reduce molecular mobility. Store the solid dispersion under controlled temperature and humidity conditions.[5]
Nanosuspension
Issue Possible Cause Troubleshooting Steps
Particle size is too large or shows a wide distribution. Insufficient energy input during homogenization or milling. Inappropriate stabilizer or stabilizer concentration.Increase the homogenization pressure or milling time. Optimize the type and concentration of the stabilizer to effectively cover the particle surface and prevent aggregation.
Crystal growth (Ostwald ripening) occurs during storage. The formulation is physically unstable. Differences in saturation solubility between small and large particles.Select a stabilizer that provides a strong steric or electrostatic barrier. The presence of a small amount of a soluble polymer can sometimes inhibit crystal growth. Store the nanosuspension at a controlled temperature.

Quantitative Data on Solubility Enhancement of Benzimidazole Derivatives

The following tables summarize the reported solubility enhancement for benzimidazole compounds structurally related to this compound using various techniques.

Table 1: Solubility Enhancement of Albendazole and Fenbendazole with Cyclodextrins [2]

CompoundCyclodextrinSolubility Increase (Fold)Final Concentration (µg/mL)
Albendazoleβ-cyclodextrin223~93.47
AlbendazoleHydroxypropyl-β-cyclodextrin1058~443.06
AlbendazoleHydroxypropyl-β-cyclodextrin + PVP-k301412~591.22
Fenbendazoleβ-cyclodextrin432~45.56
FenbendazoleHydroxypropyl-β-cyclodextrin1512~159.36
FenbendazoleHydroxypropyl-β-cyclodextrin + PVP-k301373~144.66

Table 2: Solubility Enhancement of Albendazole using Solid Dispersion and Hydrotropy

TechniqueExcipientSolubility Increase (Fold)Final Concentration (µg/mL)
Solid DispersionPolyvinylpyrrolidone (PVP)~15548.21
HydrotropySodium Citrate~5918.34

Experimental Protocols

Protocol 1: Preparation of a Cyclodextrin Inclusion Complex (Co-precipitation Method)
  • Determine the appropriate drug-to-cyclodextrin molar ratio from phase solubility studies.

  • Dissolve the calculated amount of cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in purified water with stirring. Gentle heating may be applied to facilitate dissolution.

  • Dissolve the this compound in a minimal amount of a suitable organic solvent (e.g., ethanol, acetone).

  • Slowly add the drug solution to the cyclodextrin solution with continuous stirring.

  • Continue stirring at room temperature for 24-48 hours to allow for complex formation.

  • Remove the organic solvent under reduced pressure using a rotary evaporator.

  • Cool the aqueous solution to induce precipitation of the inclusion complex.

  • Isolate the precipitate by filtration.

  • Wash the precipitate with a small amount of cold water to remove any uncomplexed drug or cyclodextrin.

  • Dry the resulting powder under vacuum.

Protocol 2: Preparation of a Solid Dispersion (Solvent Evaporation Method)
  • Select a suitable hydrophilic polymer (e.g., PVP K30, HPMC, PEG 6000) and determine the desired drug-to-polymer ratio (e.g., 1:1, 1:5, 1:10 w/w).

  • Choose a common volatile solvent that can dissolve both the this compound and the polymer (e.g., methanol, ethanol, acetone).

  • Dissolve the drug and the polymer in the selected solvent with stirring until a clear solution is obtained.

  • Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (typically below 60°C).

  • A thin film of the solid dispersion will form on the wall of the flask.

  • Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Scrape the dried film and pulverize it into a fine powder using a mortar and pestle.

  • Pass the powder through a sieve to obtain a uniform particle size.

Protocol 3: Preparation of a Nanosuspension (Anti-solvent Precipitation Method)
  • Select a water-miscible organic solvent in which this compound is soluble (e.g., DMSO, ethanol).

  • Prepare an anti-solvent phase consisting of purified water containing a stabilizer (e.g., Poloxamer 188, Tween 80) at an appropriate concentration (e.g., 0.5-2% w/v).

  • Dissolve the drug in the selected organic solvent to prepare a concentrated drug solution.

  • Inject the drug solution rapidly into the anti-solvent phase under high-speed homogenization or ultrasonication.

  • Continue homogenization/ultrasonication for a specified period to ensure the formation of fine nanoparticles and prevent crystal growth.

  • Remove the organic solvent by evaporation under reduced pressure, if necessary.

  • Characterize the nanosuspension for particle size, polydispersity index, and zeta potential.

Visualizations

experimental_workflow_solubility_enhancement cluster_start Initial State cluster_methods Solubility Enhancement Methods cluster_outcome Desired Outcome start Poorly Soluble This compound ph_adjust pH Adjustment start->ph_adjust cosolvents Cosolvents start->cosolvents cyclo Cyclodextrin Complexation start->cyclo solid_disp Solid Dispersion start->solid_disp nano Nanosuspension start->nano end Aqueous Solution for Experimental Use ph_adjust->end cosolvents->end cyclo->end solid_disp->end nano->end

Caption: Workflow for selecting a solubility enhancement method.

troubleshooting_solid_dispersion cluster_causes Potential Causes cluster_solutions Solutions issue Issue: Poor Physical Stability (Crystallization) cause1 High Drug Loading issue->cause1 cause2 Moisture Absorption issue->cause2 cause3 Low Polymer Tg issue->cause3 solution1 Reduce Drug: Polymer Ratio cause1->solution1 solution2 Store in Dessicator cause2->solution2 solution3 Select High Tg Polymer cause3->solution3

Caption: Troubleshooting physical instability in solid dispersions.

References

Purification challenges of 1H-Benzimidazole-2-carbothioamide and solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 1H-Benzimidazole-2-carbothioamide.

Troubleshooting Guides & FAQs

This section addresses common issues faced during the purification of this compound, offering potential causes and solutions in a user-friendly question-and-answer format.

Question 1: My crude product is an intractable oil and won't solidify. What should I do?

Answer: Oiling out during purification is a common challenge. Here are several strategies to induce crystallization:

  • Scratching: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, solid material, add a seed crystal to the oil. This will act as a template for crystallization.

  • Solvent Adjustment: Your compound may be too soluble in the current solvent system. Try slowly adding a less polar solvent (an anti-solvent) in which your compound is insoluble, like hexane or water, until turbidity persists. Then, allow it to stand.

  • Trituration: Add a small amount of a solvent in which your product is expected to be poorly soluble and vigorously agitate the mixture with a spatula. This can break up the oil and encourage solidification.

  • Concentration and Re-dissolution: Remove the solvent under reduced pressure and attempt to re-dissolve the residue in a minimal amount of a different hot solvent, then cool slowly.

Question 2: I'm seeing multiple spots on my TLC plate after purification. What are the likely impurities?

Answer: The presence of multiple spots on a Thin Layer Chromatography (TLC) plate indicates impurities. Common contaminants in the synthesis of this compound from o-phenylenediamine include:

  • Unreacted Starting Materials: o-Phenylenediamine is a common impurity if the reaction has not gone to completion.

  • Oxidized o-Phenylenediamine: This starting material can oxidize to form colored impurities, which may be difficult to remove.

  • Side-Products: Depending on the specific synthetic route, various side-products can form. For instance, if reacting with thiourea, side reactions can lead to the formation of 2-aminobenzimidazole.

To identify these, you can run co-spot TLCs with your starting materials.

Question 3: My compound seems to be degrading during column chromatography on silica gel. How can I prevent this?

Answer: Benzimidazoles can sometimes be sensitive to the acidic nature of standard silica gel. Here are some solutions:

  • Deactivating Silica Gel: Prepare a slurry of silica gel in your chosen eluent and add 1-2% triethylamine or ammonia solution. This will neutralize the acidic sites on the silica surface.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil®.

  • Faster Elution: Use a slightly more polar solvent system to reduce the time your compound spends on the column, minimizing the opportunity for degradation.

Question 4: I'm having trouble getting good separation during column chromatography. What solvent systems are recommended?

Answer: Effective separation by column chromatography depends heavily on the choice of the mobile phase. For benzimidazole derivatives, the following solvent systems are often successful:

  • Ethyl Acetate/Hexane: This is a versatile system. You can start with a low polarity mixture (e.g., 10-20% ethyl acetate in hexane) and gradually increase the polarity to elute your compound. A common starting point for TLC analysis is a 3:5 or 1:1 mixture of ethyl acetate and n-hexane.[1]

  • Methanol/Dichloromethane: This is a more polar system suitable for more polar benzimidazole derivatives. Start with a low percentage of methanol (e.g., 1-2%) and increase as needed.

  • Acetonitrile/Water: For reverse-phase chromatography, a mixture of acetonitrile and water is commonly used.[2][3]

It is crucial to first optimize the solvent system using TLC to ensure a good separation between your product and impurities.

Quantitative Data Summary

The following table summarizes key physical properties of this compound and its derivatives to aid in characterization and purification.

PropertyValueNotes
Melting Point 140-160 °CThis is a typical range for carbothioamide derivatives of benzimidazole.[4] The exact melting point can vary based on purity.
Melting Point (Derivative) 268-270 °CMelting point for 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide.[5]
Solubility Benzimidazoles are generally soluble in polar organic solvents.[4]
Freely soluble in alcohol.
Sparingly soluble in ether.
Practically insoluble in benzene and petroleum ether.
Soluble in aqueous solutions of acids and strong alkalis.

Experimental Protocols

Detailed methodologies for key purification techniques are provided below.

Recrystallization Protocol

Recrystallization is a powerful technique for purifying solid compounds.

Objective: To purify crude this compound by removing soluble and insoluble impurities.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol, Dioxane)[5]

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at its boiling point. Ethanol is a common choice for benzimidazole derivatives.[6]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with gentle swirling until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. For better crystal growth, you can further cool the flask in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Column Chromatography Protocol

Column chromatography is used to separate components of a mixture based on their differential adsorption to a stationary phase.

Objective: To purify this compound from a complex mixture of reactants and byproducts.

Materials:

  • Crude this compound

  • Silica gel (or alumina)

  • Eluent (e.g., Ethyl acetate/Hexane mixture)[1]

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • TLC Analysis: First, determine the optimal eluent system using TLC. A good solvent system will result in the desired compound having an Rf value between 0.2 and 0.4, with good separation from impurities.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in separate tubes.

  • Monitoring: Monitor the separation by collecting small spots from the column outlet onto a TLC plate and visualizing under UV light or with a suitable stain.

  • Fraction Pooling: Combine the fractions that contain the pure product, as determined by TLC analysis.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

The following diagrams illustrate key concepts and workflows related to the purification of this compound.

Purification_Workflow Crude Crude Product (this compound + Impurities) TLC TLC Analysis (Assess Purity & Optimize Separation) Crude->TLC Decision Is the product pure enough? TLC->Decision Recrystallization Recrystallization (For solids with suitable solubility) Decision->Recrystallization No Column Column Chromatography (For complex mixtures or oily products) Decision->Column No Pure Pure this compound Decision->Pure Yes Recrystallization->Pure Column->Pure Characterization Characterization (Melting Point, NMR, etc.) Pure->Characterization Impurity_Relationship cluster_synthesis Synthesis Stage cluster_impurities Potential Impurities o-Phenylenediamine o-Phenylenediamine Unreacted_OPD Unreacted o-Phenylenediamine o-Phenylenediamine->Unreacted_OPD Incomplete Reaction Oxidized_OPD Oxidized o-Phenylenediamine o-Phenylenediamine->Oxidized_OPD Air Oxidation Thiourea/Other Reagent Thiourea/Other Reagent Side_Product Side Products (e.g., 2-Aminobenzimidazole) Thiourea/Other Reagent->Side_Product Side Reaction

References

Technical Support Center: Optimizing Derivatization of 1H-Benzimidazole-2-carbothioamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of 1H-Benzimidazole-2-carbothioamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for derivatizing this compound?

A1: The primary approaches for derivatizing this scaffold involve N-alkylation of the benzimidazole ring and reactions at the carbothioamide moiety. N-alkylation is typically achieved by reacting the starting material with alkyl halides in the presence of a base.[1] The carbothioamide group can undergo various reactions, such as condensation with aldehydes or ketones to form Schiff bases.

Q2: How can I improve the regioselectivity of N-alkylation on the benzimidazole ring?

A2: Achieving regioselectivity between the N-1 and N-3 positions of the benzimidazole ring can be challenging. The choice of base, solvent, and the nature of the alkylating agent can influence the outcome. For instance, using a strong base like sodium hydride (NaH) in an aprotic solvent like THF can favor N-1 alkylation.[2] Steric and electronic effects of substituents on the benzimidazole ring also play a crucial role in directing the alkylation.[2]

Q3: What are some common side reactions to be aware of?

A3: A potential side reaction during N-alkylation is dialkylation, especially if an excess of the alkylating agent is used. Additionally, under certain conditions, particularly at elevated temperatures with an excess of alkyl halide, N-alkylation can induce ring-opening of the benzimidazole moiety.[1]

Q4: How can I monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. By comparing the TLC profile of the reaction mixture with that of the starting materials, you can determine when the reaction is complete. For more detailed analysis and to confirm product formation, techniques like LC-MS can be employed.[3]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive catalyst or reagents.2. Inappropriate reaction temperature.3. Poor choice of solvent or base.4. Insufficient reaction time.1. Use fresh reagents and ensure the catalyst is active.2. Optimize the reaction temperature. Some reactions may require heating/refluxing, while others proceed at room temperature.[4]3. Screen different solvents (e.g., DMSO, DMF, ethanol) and bases (e.g., K₂CO₃, NaH, triethylamine).[1][5][6]4. Monitor the reaction using TLC and allow it to run to completion.
Formation of Multiple Products (Low Selectivity) 1. Lack of regioselectivity in N-alkylation.2. Competing side reactions.1. Adjust the base and solvent combination to favor the desired isomer.[2]2. Introduce directing groups on the benzimidazole ring to steer the substitution.[3]3. Use milder reaction conditions to minimize side product formation.
Difficulty in Product Purification 1. Presence of unreacted starting materials.2. Formation of closely related byproducts.3. Product is an oil or difficult to crystallize.1. Ensure the reaction goes to completion.2. Use column chromatography for purification.[5]3. Attempt recrystallization from different solvent systems. If the product is a salt, it may be possible to precipitate it by adding a non-polar solvent.[7]
Poor Solubility of Starting Materials 1. Inappropriate solvent choice.1. Use a more polar aprotic solvent like DMSO or DMF.[5]2. Consider using a phase-transfer catalyst or surfactants like SDS in an aqueous system to enhance solubility.[1]

Experimental Protocols

General Procedure for N-Alkylation of a Benzimidazole Derivative

This protocol is a generalized procedure and may require optimization for specific substrates.

  • To a solution of the 1H-benzimidazole derivative (1 equivalent) in a suitable solvent (e.g., THF, DMF), add a base (e.g., NaH, K₂CO₃) (1.1-1.5 equivalents) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add the alkylating agent (e.g., alkyl bromide) (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature or heat as required, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding cold water or crushed ice.[4]

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Synthesis of 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide

This is a two-step synthesis starting from 1,3-dihydro-2H-1,3-benzimidazole-2-thione.

Step 1: Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde

  • A mixture of 1,3-dihydro-2H-1,3-benzimidazole-2-thione (10 mmol), 4-fluorobenzaldehyde (10 mmol), and anhydrous potassium carbonate (2 g) in dimethyl sulfoxide (25 mL) is refluxed for 1 hour.[5][8]

  • After cooling, the reaction mixture is poured into crushed ice.[5][8]

  • The resulting solid product is collected by filtration and can be recrystallized to afford the pure compound.[5][8]

Step 2: Synthesis of the final product

  • The aldehyde obtained from Step 1 is reacted with thiosemicarbazide in ethanol at reflux temperature.[5][8]

  • The reaction progress is monitored, and upon completion, the product is isolated.

Visualizations

experimental_workflow General Experimental Workflow for Derivatization start Start with This compound reagents Add Solvent and Base start->reagents alkylation Add Alkylating Agent reagents->alkylation reaction Reaction under Controlled Temperature alkylation->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Quench Reaction and Aqueous Workup monitoring->workup Complete extraction Extract with Organic Solvent workup->extraction purification Purify (Column Chromatography/ Recrystallization) extraction->purification product Characterize Final Product purification->product

Caption: General experimental workflow for the derivatization of this compound.

troubleshooting_logic Troubleshooting Logic for Low Product Yield start Low or No Yield check_reagents Are reagents and catalyst fresh/active? start->check_reagents check_temp Is the reaction temperature optimal? check_reagents->check_temp Yes solution_reagents Use fresh materials. check_reagents->solution_reagents No check_solvent_base Is the solvent/base combination appropriate? check_temp->check_solvent_base Yes solution_temp Optimize temperature. check_temp->solution_temp No check_time Was the reaction time sufficient? check_solvent_base->check_time Yes solution_solvent_base Screen different solvents and bases. check_solvent_base->solution_solvent_base No solution_time Increase reaction time and monitor. check_time->solution_time No end Improved Yield check_time->end Yes solution_reagents->end solution_temp->end solution_solvent_base->end solution_time->end

Caption: A logical workflow for troubleshooting low product yield in derivatization reactions.

References

Troubleshooting guide for 1H-Benzimidazole-2-carbothioamide experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H-Benzimidazole-2-carbothioamide and its derivatives.

Frequently Asked Questions (FAQs)

Synthesis

  • Q1: My synthesis of a this compound derivative is resulting in a low yield. What are the potential causes and solutions?

    A1: Low yields in the synthesis of this compound derivatives can arise from several factors. Here's a systematic approach to troubleshoot this issue:

    • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting material is consumed before workup. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.

    • Suboptimal Reaction Conditions: The choice of solvent and base can significantly impact the yield. While ethanol is a common solvent, for less soluble starting materials, a co-solvent or an alternative like dimethylformamide (DMF) might be necessary. Ensure the base used, such as potassium carbonate, is anhydrous, as moisture can interfere with the reaction.

    • Purification Losses: Significant product loss can occur during purification. If using column chromatography, ensure the silica gel is properly packed and the eluent system is optimized to provide good separation between your product and impurities. Recrystallization, while effective for purification, can also lead to yield loss if the solvent system is not ideal or if the solution is not sufficiently cooled.

    • Side Reactions: The formation of side products is a common cause of low yields. Analyze your crude product by NMR or LC-MS to identify any major impurities. This can provide clues about side reactions (e.g., oxidation, N-alkylation at a different position) and help in optimizing the reaction conditions to minimize them.

  • Q2: I am observing significant impurities in my crude this compound product. How can I improve its purity?

    A2: Improving the purity of your product requires identifying the impurities and selecting an appropriate purification method.

    • Recrystallization: This is often the most effective method for removing minor impurities. The key is to find a suitable solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either very soluble or insoluble at all temperatures. Common solvents for recrystallization of benzimidazole derivatives include ethanol, methanol, and mixtures of ethyl acetate and hexanes.

    • Column Chromatography: For complex mixtures of impurities, column chromatography is the preferred method. A range of silica gel mesh sizes can be used, and the eluent system should be carefully chosen to achieve optimal separation. A gradient elution (gradually increasing the polarity of the eluent) can be effective for separating compounds with a wide range of polarities.

    • Acid-Base Extraction: Since benzimidazoles have a basic nitrogen atom, an acid-base extraction can be a useful purification step. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The benzimidazole derivative will move into the aqueous layer as its salt. The aqueous layer can then be separated, basified (e.g., with NaHCO3 or NaOH), and the purified product extracted back into an organic solvent.

Solubility and Stability

  • Q3: I am having trouble dissolving my this compound derivative for a biological assay. What solvents should I use?

    A3: Benzimidazole derivatives, including carbothioamides, often have limited aqueous solubility. Here is a suggested approach for solubilization:

    • Start with Dimethyl Sulfoxide (DMSO): DMSO is a powerful and widely used solvent for dissolving a broad range of organic compounds for biological assays.[1] Prepare a high-concentration stock solution in 100% DMSO.

    • Serial Dilutions: For your final assay concentration, perform serial dilutions of the DMSO stock solution in your aqueous assay buffer or cell culture medium. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically <0.5% v/v) to avoid solvent-induced toxicity or off-target effects.[1]

    • Alternative Solvents: If DMSO is not suitable for your experiment, other organic solvents like ethanol can be considered.[1] However, ethanol can also have effects on cells, so its final concentration must be carefully controlled.

    • Sonication and Gentle Warming: To aid dissolution, you can try sonicating the solution or gently warming it (e.g., to 37°C). However, be cautious with warming as it could potentially degrade the compound.

  • Q4: How stable is this compound in solution? How should I store my stock solutions?

    A4: The stability of benzimidazole derivatives in solution can vary depending on the specific structure, solvent, and storage conditions. A study on various benzimidazoles showed that working solutions are generally stable when stored at -20°C or -80°C for up to a month.[2] For long-term storage of several months, -80°C is recommended.[2] It is advisable to prepare fresh dilutions from the stock solution for each experiment to ensure consistency. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound.[2]

Biological Assays

  • Q5: My this compound derivative is showing lower than expected biological activity in my cancer cell line assay. What could be the reason?

    A5: Several factors could contribute to lower than expected activity:

    • Solubility and Precipitation: As discussed in Q3, poor solubility can lead to the compound precipitating out of the assay medium, resulting in a lower effective concentration. Visually inspect your assay plates for any signs of precipitation.

    • Compound Degradation: Ensure that your compound is stable under the assay conditions (e.g., pH, temperature, light exposure).

    • Cell Line Specificity: The anticancer activity of benzimidazole derivatives can be highly cell line-specific. The target protein or pathway that your compound inhibits may not be critical for the survival or proliferation of the particular cell line you are using. Consider testing your compound on a panel of different cancer cell lines.

    • Mechanism of Action: Benzimidazole derivatives can act through various mechanisms, including microtubule inhibition, kinase inhibition, and induction of apoptosis.[3][4] If your assay is designed to measure a specific endpoint (e.g., cytotoxicity), but your compound acts primarily through cytostatic effects (inhibiting cell growth without killing the cells), you may see a weaker response. Consider using multiple assay endpoints to get a more complete picture of your compound's activity.

  • Q6: I am observing high background noise or interference in my biochemical assay. Could my this compound derivative be the cause?

    A6: Yes, some compounds can interfere with assay technologies. For example:

    • Fluorescence Interference: If your compound is fluorescent, it can interfere with fluorescence-based assays. Run a control with your compound in the assay buffer without the biological components to check for intrinsic fluorescence at the excitation and emission wavelengths of your assay.

    • Light Scattering: Poorly soluble compounds that form aggregates can scatter light and interfere with absorbance or luminescence readings.

    • Reactivity with Assay Reagents: The carbothioamide group (-CSNH2) can potentially react with certain assay reagents. Review the chemical compatibility of your compound with all components of your assay kit.

Experimental Protocols

Synthesis of a this compound Derivative

This protocol is a general method and may require optimization for specific derivatives.

Materials:

  • o-phenylenediamine derivative (1 eq)

  • Aromatic aldehyde (1 eq)

  • Sodium metabisulfite (Na2S2O5) (1.2 eq)

  • Dimethylformamide (DMF)

  • Thiosemicarbazide (1.1 eq)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO3)

  • Ethyl acetate

  • Hexanes

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Synthesis of the 2-aryl-1H-benzimidazole intermediate:

    • In a round-bottom flask, dissolve the o-phenylenediamine derivative and the aromatic aldehyde in DMF.

    • Add sodium metabisulfite portion-wise with stirring.

    • Heat the reaction mixture at 80-100°C and monitor the reaction by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

    • Filter the precipitated solid, wash with water, and dry. This crude intermediate can be purified by recrystallization or column chromatography if necessary.

  • Formation of the carbothioamide:

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxicity of a compound against cancer cell lines.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative (dissolved in DMSO to make a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microtiter plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of your this compound derivative from the DMSO stock solution in complete medium. Ensure the final DMSO concentration is below 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of your compound. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation

Table 1: Representative Anticancer Activity of Benzimidazole Derivatives

CompoundCell LineIC50 (µM)Reference
Derivative AHeLa17.52 ± 0.09Fictional Data
Derivative BA54913.49 ± 0.17Fictional Data
Derivative CMCF-724.14 ± 0.86Fictional Data
Staurosporine (Standard)HeLa0.02Fictional Data

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_assay Biological Assay start Starting Materials (o-phenylenediamine derivative, aldehyde) intermediate 2-Aryl-1H-benzimidazole start->intermediate Condensation (Na2S2O5, DMF) final_product This compound Derivative intermediate->final_product Further Reaction (e.g., with thiosemicarbazide) crude Crude Product final_product->crude purified Purified Product crude->purified Recrystallization or Column Chromatography dissolution Dissolution in DMSO purified->dissolution treatment Cell Treatment dissolution->treatment readout Data Acquisition (e.g., MTT Assay) treatment->readout

Caption: Experimental workflow for the synthesis, purification, and biological evaluation of this compound derivatives.

signaling_pathway cluster_cell Cancer Cell EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Benzimidazole 1H-Benzimidazole-2- carbothioamide Benzimidazole->PI3K Inhibition Benzimidazole->Akt Inhibition

Caption: Hypothetical signaling pathway showing the potential mechanism of action of a this compound derivative inhibiting the PI3K/Akt/mTOR pathway in cancer cells.

References

Stability testing of 1H-Benzimidazole-2-carbothioamide under different conditions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the stability testing of 1H-Benzimidazole-2-carbothioamide.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions for forced degradation studies of this compound?

A1: Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and establish stability-indicating analytical methods.[1][2] Typical stress conditions for this compound include:

  • Hydrolytic conditions: Exposure to acidic, basic, and neutral aqueous solutions at elevated temperatures.

  • Oxidative conditions: Treatment with an oxidizing agent, such as hydrogen peroxide.

  • Photolytic conditions: Exposure to UV and visible light.

  • Thermal conditions: High-temperature storage in both solid and solution states.

Q2: What are the potential degradation pathways for this compound?

A2: Based on the degradation of similar benzimidazole-containing compounds, potential degradation pathways for this compound may include:

  • Hydrolysis of the carbothioamide group: This can lead to the formation of 1H-benzimidazole-2-carboxylic acid.

  • Oxidation of the benzimidazole ring: This can result in the formation of hydroxylated derivatives.

  • Cleavage of the C-N or C=S bonds in the carbothioamide moiety under oxidative or hydrolytic stress.

  • Photodegradation: The benzimidazole ring and the carbothioamide group may be susceptible to degradation upon exposure to light.

Q3: How can I develop a stability-indicating analytical method for this compound?

A3: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients. For this compound, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common approach. The development and validation of such a method should be performed according to ICH guidelines and would involve stress testing to generate degradation products and ensure the method's specificity.[3][4][5]

Troubleshooting Guides

Issue 1: Significant degradation is observed under acidic conditions, but the degradation products are not well-resolved in the chromatogram.
  • Possible Cause: The mobile phase composition may not be optimal for separating the polar degradation products formed under acidic hydrolysis.

  • Troubleshooting Steps:

    • Modify the mobile phase:

      • Decrease the organic solvent percentage to increase the retention of polar compounds.

      • Adjust the pH of the aqueous portion of the mobile phase.

      • Consider using a different organic modifier (e.g., methanol instead of acetonitrile).

    • Change the column: A column with a different stationary phase (e.g., a polar-embedded column) might provide better separation.

    • Adjust the gradient: A shallower gradient may improve the resolution between closely eluting peaks.

Issue 2: No significant degradation is observed under photolytic stress conditions.
  • Possible Cause: The light exposure may not have been sufficient, or the compound is inherently photostable in the tested form (solid vs. solution).

  • Troubleshooting Steps:

    • Verify light exposure: Ensure that the light source and exposure duration meet the ICH Q1B guidelines for photostability testing.

    • Test in solution: If the solid-state showed no degradation, dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture) and expose it to the same light conditions. Photodegradation is often more significant in solution.

    • Increase exposure time: If no degradation is observed after the standard exposure, a longer exposure time can be used to confirm photostability.

Issue 3: Mass balance is not achieved in the stability studies (sum of the assay of the main peak and impurities is less than 95%).
  • Possible Cause:

    • Some degradation products may not be eluting from the HPLC column.

    • Degradation products may not be detected by the UV detector at the chosen wavelength.

    • Volatile degradation products may have formed and escaped.

  • Troubleshooting Steps:

    • Use a photodiode array (PDA) detector: A PDA detector can help identify the optimal detection wavelength for all degradation products.

    • Modify the chromatographic method: A stronger elution gradient or a different stationary phase might be necessary to elute all degradation products.

    • Employ a universal detector: A detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) can be used in parallel with the UV detector to detect non-chromophoric degradation products.

    • Analyze the headspace: For thermal degradation studies, headspace gas chromatography (GC) can be used to identify any volatile degradation products.

Quantitative Data Summary

The following tables summarize hypothetical stability data for this compound under various stress conditions. This data is representative of what might be expected for a moderately stable compound and should be used for illustrative purposes. Actual results may vary.

Table 1: Hydrolytic Stability of this compound (Solution, 60°C)

ConditionTime (hours)Assay (%)Total Degradation Products (%)
0.1 M HCl2485.214.8
4878.521.5
Water2498.11.9
4896.53.5
0.1 M NaOH2490.79.3
4884.115.9

Table 2: Oxidative Stability of this compound (3% H₂O₂, Room Temperature)

Time (hours)Assay (%)Total Degradation Products (%)
892.37.7
2485.614.4

Table 3: Photostability of this compound (Solid State, ICH Q1B Option II)

Light SourceExposureAssay (%)Total Degradation Products (%)
Cool White Fluorescent1.2 million lux hours99.20.8
Near UV200 watt hours/m²98.91.1

Table 4: Thermal Stability of this compound (Solid State, 80°C)

Time (days)Assay (%)Total Degradation Products (%)
799.50.5
1498.81.2

Experimental Protocols

Protocol 1: Forced Hydrolysis Study
  • Preparation of Solutions: Prepare solutions of this compound (approximately 1 mg/mL) in 0.1 M HCl, purified water, and 0.1 M NaOH.

  • Incubation: Place the solutions in a thermostatically controlled water bath or oven at 60°C.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 8, 24, 48 hours).

  • Neutralization: Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Forced Oxidation Study
  • Preparation of Solution: Prepare a solution of this compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Addition of Oxidant: Add an appropriate volume of 3% hydrogen peroxide to the solution.

  • Incubation: Store the solution at room temperature, protected from light.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 8, 24 hours).

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 3: Photostability Study
  • Sample Preparation: Place a thin layer of solid this compound in a chemically inert and transparent container.

  • Exposure: Expose the sample to light in a photostability chamber according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

  • Control: Keep a control sample, protected from light, under the same temperature and humidity conditions.

  • Analysis: After the exposure period, dissolve the samples and analyze them using a validated stability-indicating HPLC method.

Protocol 4: Thermal Stability Study (Solid State)
  • Sample Preparation: Place the solid this compound in a suitable container.

  • Incubation: Store the container in a thermostatically controlled oven at 80°C.

  • Sampling: Withdraw samples at predetermined time points (e.g., 0, 7, 14 days).

  • Analysis: Dissolve the samples and analyze them using a validated stability-indicating HPLC method.

Visualizations

Stability_Testing_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis & Reporting Phase A Define Stability Testing Protocol B Develop & Validate Stability-Indicating Method A->B C Perform Forced Degradation Studies B->C D Analyze Samples at Time Points C->D E Quantify Degradation & Identify Products D->E F Assess Mass Balance E->F G Generate Stability Report F->G

Caption: Workflow for a typical stability study of a pharmaceutical compound.

Troubleshooting_Logic cluster_resolution Resolution Solutions cluster_degradation Degradation Solutions cluster_massbalance Mass Balance Solutions Start Stability Issue Encountered PoorResolution Poor Peak Resolution Start->PoorResolution NoDegradation No Significant Degradation Start->NoDegradation MassBalanceFail Mass Balance Failure Start->MassBalanceFail ModMobilePhase Modify Mobile Phase PoorResolution->ModMobilePhase ChangeColumn Change HPLC Column PoorResolution->ChangeColumn VerifyConditions Verify Stress Conditions NoDegradation->VerifyConditions TestInSolution Test in Solution NoDegradation->TestInSolution UsePDADetector Use PDA/MS Detector MassBalanceFail->UsePDADetector ModifyMethod Modify Elution Method MassBalanceFail->ModifyMethod

Caption: Troubleshooting logic for common stability testing issues.

References

How to prevent degradation of 1H-Benzimidazole-2-carbothioamide in solution.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the prevention of degradation of 1H-Benzimidazole-2-carbothioamide in solution. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the handling and storage of this compound solutions.

Issue Potential Cause Recommended Solution
Precipitation of the compound in aqueous buffer. The compound may have low aqueous solubility, especially at neutral pH.- Increase the proportion of organic co-solvent (e.g., DMSO, DMF, ethanol) in the buffer. - Adjust the pH of the buffer. Solubility may vary with pH. - Prepare a more concentrated stock solution in an organic solvent and dilute it to the final concentration in the aqueous buffer just before use.
Loss of compound activity over a short period in solution. Degradation of the thioamide or benzimidazole moiety due to hydrolysis, oxidation, or photodecomposition.- Prepare fresh solutions before each experiment. - Store stock solutions at low temperatures (-20°C or -80°C) and protected from light. - Degas solvents to remove dissolved oxygen. - Avoid exposure of the solution to strong light sources. Use amber vials or cover containers with aluminum foil.
Change in the color of the solution. This may indicate chemical degradation and the formation of chromophoric byproducts.- Discard the solution. - Re-evaluate the solvent and storage conditions. - Analyze the solution by HPLC to identify potential degradation products.
Inconsistent experimental results. This could be due to the progressive degradation of the compound in the working solution during the experiment.- Minimize the duration of experiments. - Maintain the working solution at a low temperature (e.g., on ice) during the experiment. - Prepare smaller batches of the working solution more frequently.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: Based on the chemistry of its constituent thioamide and benzimidazole moieties, the primary degradation pathways are likely:

  • Hydrolysis: The thioamide group is susceptible to hydrolysis, particularly under acidic or basic conditions, which can lead to the formation of the corresponding carboxamide analog.

  • Oxidation: The sulfur atom in the thioamide group and the benzimidazole ring can be susceptible to oxidation, especially in the presence of oxidizing agents or dissolved oxygen.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of the molecule.

Q2: What are the recommended solvents for dissolving and storing this compound?

A2: For long-term storage, it is advisable to store the compound as a solid at low temperatures. For solutions, the choice of solvent is critical:

  • Recommended: Aprotic polar solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are generally suitable for preparing concentrated stock solutions. Acetonitrile is another viable option.

  • Use with Caution: Protic solvents like methanol and ethanol can potentially react with the thioamide group, especially over extended periods or at elevated temperatures.

  • Aqueous Solutions: Due to lower stability, aqueous solutions should be prepared fresh from a stock solution in an organic solvent immediately before use. The pH of the aqueous medium should be controlled, as both acidic and basic conditions can accelerate degradation.

Q3: How should stock solutions of this compound be stored?

A3: To ensure the stability of stock solutions, the following storage conditions are recommended:

  • Temperature: Store stock solutions at -20°C or preferably at -80°C for long-term stability.[1]

  • Light: Protect solutions from light by using amber-colored vials or by wrapping the container with aluminum foil.

  • Container: Use tightly sealed containers to prevent solvent evaporation and exposure to atmospheric moisture and oxygen.

Q4: Can I heat the solution to aid in dissolving the compound?

A4: Gentle warming can be used to aid dissolution, but prolonged exposure to high temperatures should be avoided as it can accelerate degradation. It is recommended to sonicate the solution at room temperature first. If heating is necessary, it should be done for the shortest possible time and at the lowest effective temperature.

Q5: How can I monitor the stability of my this compound solution?

A5: The most reliable way to monitor the stability is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[2][3][4] This method can separate the intact compound from its degradation products, allowing for the quantification of the remaining active compound over time.

Data on Factors Affecting Stability

The following tables summarize general stability data for thioamide and benzimidazole compounds, which can serve as a guide for this compound.

Table 1: General Stability of Thioamides under Different Conditions

Condition Effect on Stability Primary Degradation Product Reference
Acidic (e.g., 0.1 N HCl) Unstable, especially at elevated temperatures.Corresponding amide[5]
Basic (e.g., 0.1 N NaOH) Unstable, especially at elevated temperatures.Corresponding amide[5]
Neutral Aqueous Generally more stable than in acidic or basic conditions, but hydrolysis can still occur over time.Corresponding amide[6]
Organic Solvents (e.g., DMSO, Acetonitrile) Generally stable.-[7]
Light Exposure Potentially unstable, leading to photodegradation.Various photoproducts[4]
Elevated Temperature Accelerated degradation.Varies with conditions[5]

Table 2: Recommended Storage Conditions for Benzimidazole Derivatives in Solution

Storage Temperature Stability in Organic Solvents (e.g., Methanol) General Recommendation Reference
Room Temperature (20-25°C) Prone to degradation over time.Not recommended for long-term storage.[1]
Refrigerated (2-8°C) Improved stability compared to room temperature.Suitable for short-term storage (days).[1]
Frozen (-20°C) Good stability for several months.Recommended for medium to long-term storage.[1]
Ultra-low (-80°C) Excellent stability for extended periods.Ideal for long-term archival storage.[1]

Experimental Protocols

Protocol for a General Stability Study of this compound in Solution

This protocol outlines a general procedure for assessing the stability of this compound in a given solvent and under specific storage conditions using HPLC analysis.

1. Materials and Reagents:

  • This compound (high purity)

  • HPLC-grade solvent (e.g., DMSO, Acetonitrile, or a buffered aqueous solution)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Volumetric flasks and pipettes

  • Amber glass vials

2. Preparation of Solutions:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent.

  • Aliquot the stock solution into several amber glass vials to avoid repeated freeze-thaw cycles of the main stock.

3. Storage Conditions:

  • Store the aliquots under the desired conditions to be tested (e.g., -20°C, 4°C, room temperature, protected from light, exposed to light).

  • Include a control sample stored at -80°C, which is assumed to be the most stable condition.

4. HPLC Analysis:

  • Develop a stability-indicating HPLC method capable of separating the parent compound from potential degradation products. A typical starting point for a benzimidazole derivative could be a C18 column with a gradient elution using a mobile phase of acetonitrile and water (or a buffer like phosphate buffer).[2][4]

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve an aliquot from each storage condition.

  • Allow the sample to reach room temperature and dilute it to a suitable concentration for HPLC analysis.

  • Inject the sample into the HPLC system and record the chromatogram.

5. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time from the time-zero sample.

  • Calculate the peak area of the parent compound at each time point.

  • Determine the percentage of the compound remaining at each time point relative to the initial concentration (time-zero).

  • Plot the percentage of the remaining compound versus time to determine the degradation kinetics.

Visualizations

Logical Workflow for Handling this compound Solutions

G A Compound Receipt (Solid) B Store Solid (-20°C, Desiccated, Dark) A->B C Prepare Stock Solution (e.g., 10 mM in DMSO) A->C D Store Stock Solution (-80°C, Amber Vials) C->D E Prepare Working Solution (Dilute from stock) D->E F Immediate Use in Experiment E->F G Short-term Storage (On Ice, Protected from Light) E->G G->F

Caption: Workflow for handling and storage of this compound.

Potential Signaling Pathway Inhibition by Benzimidazole Derivatives

Benzimidazole derivatives have been reported to inhibit the COX-2 and NF-κB signaling pathways, which are crucial in inflammation and cancer.[8][9][10]

COX-2 Inhibition Pathway

G A Inflammatory Stimuli B Arachidonic Acid A->B C COX-2 B->C D Prostaglandins C->D E Inflammation D->E F 1H-Benzimidazole- 2-carbothioamide F->C

Caption: Inhibition of the COX-2 pathway by this compound.

NF-κB Inhibition Pathway

G A Pro-inflammatory Stimuli (e.g., TNF-α) B IKK Complex A->B E Phosphorylation of IκBα B->E C IκBα C->E D NF-κB (p50/p65) D->C G NF-κB Translocation to Nucleus D->G F Ubiquitination & Degradation of IκBα E->F F->D Release H Gene Transcription (Inflammation, Proliferation) G->H I 1H-Benzimidazole- 2-carbothioamide I->B Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway.

References

Technical Support Center: Synthesis of 1H-Benzimidazole-2-carbothioamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-Benzimidazole-2-carbothioamide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.

Question 1: I am getting a low yield of my final product, this compound. What are the possible causes and solutions?

Answer:

Low yields in the synthesis of this compound can stem from several factors, primarily related to the two key stages: the formation of the benzimidazole ring and the subsequent introduction of the carbothioamide group.

Troubleshooting Steps:

  • Purity of Starting Materials: Ensure the o-phenylenediamine is free from oxidation (often indicated by a dark color). Recrystallize or purify it if necessary. The quality of the reagent used to introduce the 2-carbothioamide group (e.g., thiosemicarbazide or a precursor for its in-situ formation) is also critical.

  • Incomplete Ring Closure: The initial condensation to form the benzimidazole ring may be incomplete.

    • Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration at the optimal temperature. For the Phillips-Ladenburg synthesis, which involves the condensation of o-phenylenediamine with a carboxylic acid derivative, elevated temperatures are often required[1][2].

    • Catalyst: The choice and amount of acid catalyst can be crucial. While strong mineral acids are common, other catalysts like p-toluenesulfonic acid have also been used[3][4].

  • Inefficient Thionation/Amidation: The conversion of a 2-substituted benzimidazole (like a 2-cyano or 2-carboxylic acid derivative) to the carbothioamide can be challenging.

    • Reagent Choice: The choice of thionating or amidating agent is critical. For instance, when starting from a benzimidazole-2-carboxylic acid derivative, condensation with thiosemicarbazide is a common method[5].

    • Reaction Conditions: Ensure anhydrous conditions if moisture-sensitive reagents are used. The reaction temperature and time should be optimized for this specific step.

  • Side Reactions: Undesired side reactions can consume starting materials or the desired product. A common side reaction is the formation of bis-benzimidazoles or other polymeric materials, especially if the reaction is overheated or reaction times are excessively long.

  • Product Degradation: The product might be unstable under the reaction or work-up conditions. Benzimidazole derivatives can be sensitive to strong acids or bases at high temperatures.

  • Inefficient Purification: The product may be lost during the work-up and purification steps. Due to the polar nature of the carbothioamide group, the product may have some solubility in aqueous layers during extraction. Recrystallization solvent choice is also critical to maximize recovery.

Question 2: My reaction to form 2-mercaptobenzimidazole, a precursor, is not working well. What should I check?

Answer:

The synthesis of 2-mercaptobenzimidazole (which exists in tautomeric equilibrium with 1,3-dihydro-2H-benzimidazole-2-thione) is a common and generally high-yielding reaction. If you are facing issues, consider the following:

Troubleshooting Steps:

  • Reagent Quality: Carbon disulfide can be of variable quality. Ensure it is reasonably pure. Potassium ethyl xanthate is a viable alternative and can give good yields[6].

  • Reaction Conditions: The reaction of o-phenylenediamine with carbon disulfide is typically carried out in ethanol with a base like potassium hydroxide[7]. Ensure the reflux time is adequate (usually a few hours)[6][8].

  • Work-up Procedure: Acidification is crucial for precipitating the product. Add the acid slowly with good stirring to ensure complete precipitation[6]. The product is crystalline and should be collected by filtration.

Question 3: I am observing multiple spots on my TLC plate after the reaction. What are the likely impurities?

Answer:

The presence of multiple spots on a TLC plate indicates a mixture of products and/or unreacted starting materials.

Common Impurities:

  • Unreacted o-phenylenediamine: This is a common impurity if the reaction is incomplete.

  • Partially reacted intermediates: Depending on the synthetic route, you might have unreacted 2-mercaptobenzimidazole, 2-cyanobenzimidazole, or benzimidazole-2-carboxylic acid.

  • Side products of ring formation: As mentioned, bis-benzimidazoles or polymeric materials can form.

  • Oxidation products: o-phenylenediamine is susceptible to oxidation, which can lead to colored impurities.

  • Hydrolysis product: If you are synthesizing from a 2-cyanobenzimidazole precursor, hydrolysis of the nitrile to the corresponding carboxylic acid or amide can occur, especially under harsh acidic or basic conditions.

Identification and Removal:

  • Run co-spots on your TLC with the starting materials to identify them.

  • Purification is typically achieved by recrystallization or column chromatography. Given the polarity of this compound, a polar eluent system will be required for column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A prevalent method involves a two-step process:

  • Synthesis of a 2-substituted benzimidazole precursor: This often involves the reaction of o-phenylenediamine with a suitable reagent to introduce a functional group at the 2-position that can be converted to a carbothioamide. Common precursors include 2-mercaptobenzimidazole or benzimidazole-2-carboxylic acid derivatives[5][6].

  • Conversion to the carbothioamide: The precursor is then reacted with a suitable reagent to form the carbothioamide. For example, a benzimidazole-2-carboxylic acid derivative can be condensed with thiosemicarbazide[5].

Q2: What are the typical reaction conditions for the synthesis of this compound?

A2: The reaction conditions vary depending on the chosen synthetic route.

  • For the synthesis of 2-mercaptobenzimidazole: Refluxing o-phenylenediamine with carbon disulfide and potassium hydroxide in ethanol for several hours is a common method[6][7].

  • For the condensation with thiosemicarbazide: Refluxing the benzimidazole-2-carboxylic acid derivative with thiosemicarbazide in a solvent like ethanol is typical[5].

Q3: How can I purify the final product?

A3: this compound is a relatively polar compound.

  • Recrystallization: This is the most common method of purification. Suitable solvents include ethanol, ethanol-water mixtures, or dioxane[9].

  • Column Chromatography: If recrystallization is insufficient to remove impurities, column chromatography using silica gel with a polar eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) can be employed.

Q4: What are the key spectroscopic features to confirm the structure of this compound?

A4: Spectroscopic analysis is crucial for structure confirmation. For a closely related derivative, 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide, the following characteristic peaks were observed:

  • ¹H NMR: Signals for the NH protons of the carbothioamide group, the benzimidazole NH proton, and aromatic protons are expected. In a similar structure, the NH-CS proton appeared as a singlet around δ 11.49 ppm, and the benzimidazole-NH proton as a singlet around δ 12.84 ppm[9].

  • ¹³C NMR: A characteristic peak for the C=S carbon is expected in the downfield region (around δ 178.0 ppm in a similar compound)[9].

  • IR Spectroscopy: Look for characteristic absorption bands for N-H stretching (typically in the range of 3100-3400 cm⁻¹), and C=S stretching (around 1100-1250 cm⁻¹)[9].

Data Presentation

Table 1: Summary of Yields for Benzimidazole Derivatives

ProductStarting MaterialsReaction ConditionsYield (%)Reference
4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde1,3-dihydro-2H-1,3-benzimidazole-2-thione, 4-fluorobenzaldehydeDMSO, K₂CO₃, reflux, 1h92[9]
2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde, thiosemicarbazideEtOH, AcOH, reflux, 3h75[9]
2-Mercaptobenzimidazoleo-phenylenediamine, potassium ethyl xanthateEthanol/water, reflux, 3h84-86.5[6]
2-phenyl-1H-benzimidazoleo-Phenylenediamine, benzaldehydeCHCl₃, NH₄Br, reflux40

Experimental Protocols

Protocol 1: Synthesis of 2-Mercaptobenzimidazole (Precursor)

This protocol is adapted from the procedure described in Organic Syntheses[6].

Materials:

  • o-phenylenediamine (0.3 mole)

  • Potassium ethyl xanthate (0.33 mole) or Potassium hydroxide (0.34 mole) and Carbon disulfide (0.34 mole)

  • 95% Ethanol

  • Water

  • Acetic acid

  • Activated charcoal (Norit)

Procedure:

  • In a 1-liter flask, combine o-phenylenediamine (0.3 mole), potassium ethyl xanthate (0.33 mole), 300 mL of 95% ethanol, and 45 mL of water.

  • Heat the mixture under reflux for 3 hours.

  • Cautiously add 12 g of activated charcoal and continue to reflux for an additional 10 minutes.

  • Filter the hot mixture to remove the charcoal.

  • Heat the filtrate to 60-70 °C and add 300 mL of warm water (60-70 °C).

  • With good stirring, add a solution of 25 mL of acetic acid in 50 mL of water.

  • The product will precipitate as white crystals. Cool the mixture in a refrigerator for 3 hours to complete crystallization.

  • Collect the product by filtration on a Büchner funnel and dry at 40 °C overnight.

Protocol 2: Synthesis of a this compound Derivative (Illustrative Example)

This protocol is based on the synthesis of 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide[9].

Materials:

  • 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde (10 mmol)

  • Thiosemicarbazide (10 mmol)

  • Ethanol (30 mL)

  • Acetic acid (5 mL)

Procedure:

  • In a round-bottom flask, dissolve 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde (10 mmol) and thiosemicarbazide (10 mmol) in 30 mL of ethanol.

  • Add 5 mL of acetic acid to the solution.

  • Reflux the reaction mixture for 3 hours.

  • Cool the reaction mixture to room temperature. The product will precipitate as a solid.

  • Collect the solid by filtration and recrystallize from a suitable solvent (e.g., dioxane) to obtain the purified product.

Visualizations

Synthesis_Workflow OPD o-Phenylenediamine CS2_KOH CS2 / KOH Ethanol, Reflux OPD->CS2_KOH Step 1 Mercapto 2-Mercaptobenzimidazole (Precursor) CS2_KOH->Mercapto Alkylation Alkylation Mercapto->Alkylation R_X R-X (Alkyl/Aryl Halide) R_X->Alkylation Intermediate 2-(Alkyl/Aryl)thio-benzimidazole Alkylation->Intermediate Step 2 Thionation Thionation/ Amidation Intermediate->Thionation Step 3 FinalProduct 1H-Benzimidazole- 2-carbothioamide Thionation->FinalProduct Troubleshooting_Low_Yield Start Low Yield of Final Product CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckRingClosure Verify Benzimidazole Ring Closure Start->CheckRingClosure CheckThionation Optimize Thionation/ Amidation Step Start->CheckThionation CheckSideReactions Investigate for Side Reactions Start->CheckSideReactions CheckPurification Evaluate Purification Procedure Start->CheckPurification SolutionPurity Purify Starting Materials (Recrystallization, etc.) CheckPurity->SolutionPurity SolutionRingClosure Increase Reaction Time/ Temperature, Check Catalyst CheckRingClosure->SolutionRingClosure SolutionThionation Change Reagent, Optimize Conditions CheckThionation->SolutionThionation SolutionSideReactions Lower Temperature, Reduce Reaction Time CheckSideReactions->SolutionSideReactions SolutionPurification Optimize Solvent System, Consider Chromatography CheckPurification->SolutionPurification Side_Reactions Reactants o-Phenylenediamine + 2-C Source DesiredProduct This compound Reactants->DesiredProduct Desired Pathway BisBenzimidazole Bis-Benzimidazole (Side Product) Reactants->BisBenzimidazole Excessive Heat Polymer Polymeric Material (Side Product) Reactants->Polymer Prolonged Reaction Oxidation Oxidation of o-Phenylenediamine Reactants->Oxidation Air Exposure Hydrolysis Hydrolysis of Intermediate (e.g., 2-cyano to 2-carboxy) Intermediate Intermediate->Hydrolysis Presence of Water

References

Technical Support Center: Enhancing the Bioavailability of 1H-Benzimidazole-2-carbothioamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low bioavailability of 1H-Benzimidazole-2-carbothioamide and related benzimidazole derivatives in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for the low in vivo bioavailability of this compound?

A1: The primary reasons for the low oral bioavailability of many benzimidazole derivatives, including likely this compound, are their poor aqueous solubility and low permeability across biological membranes.[1] These factors lead to inadequate dissolution and absorption in the gastrointestinal tract, resulting in low systemic exposure.[2][3] Additionally, rapid metabolism can contribute to a short half-life, further limiting therapeutic efficacy.[1]

Q2: What are the initial steps I should take to assess the bioavailability problem of my compound?

A2: A thorough physicochemical characterization is the first step. This includes determining the compound's aqueous solubility at different pH values, its partition coefficient (LogP), and its permeability using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers. Understanding these baseline properties will help you select the most appropriate enhancement strategy.

Q3: What are the main formulation strategies to enhance the bioavailability of poorly soluble drugs?

A3: Several formulation strategies can be employed to improve the bioavailability of poorly soluble compounds. These can be broadly categorized into:

  • Physical Modifications: Techniques like micronization and nanosizing reduce particle size to increase the surface area for dissolution.[3][4] Amorphous solid dispersions, where the drug is dispersed in a polymer matrix, can also enhance solubility.[5]

  • Formulation-Based Approaches: These include the use of:

    • Co-solvents and pH modifiers: To increase the solubility in the formulation.[2]

    • Surfactants: To improve wetting and solubilization through micelle formation.[2]

    • Cyclodextrins: To form inclusion complexes that enhance solubility.[3]

    • Lipid-based formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which form micro- or nano-emulsions in the gut, improving solubilization and absorption.[6][7]

  • Chemical Modifications: Creating prodrugs, which are bioreversible derivatives with improved solubility or permeability, is another effective approach.[8]

Q4: How does nanotechnology help in enhancing bioavailability?

A4: Nanotechnology offers several advantages for drug delivery. Nanocarriers, such as polymeric nanoparticles, solid lipid nanoparticles, and nanocrystals, can significantly improve the bioavailability of benzimidazole compounds.[1][7] This is achieved by:

  • Increasing the surface area-to-volume ratio, which enhances the dissolution rate.[9]

  • Protecting the drug from degradation in the gastrointestinal tract.[7]

  • Potentially facilitating transport across the intestinal barrier.[1]

  • Enabling controlled and targeted drug release.[1]

Troubleshooting Guides

Problem 1: Inconsistent or low drug exposure in animal studies despite dose escalation.
  • Possible Cause: Poor aqueous solubility leading to dissolution rate-limited absorption. This can create a non-linear relationship between the dose and systemic exposure.[2]

  • Troubleshooting Steps:

    • Particle Size Reduction: If you are administering a crystalline solid, consider reducing the particle size through micronization or nanomilling to increase the dissolution rate.[2][3]

    • Formulation in Solution: Attempt to formulate the compound in a solution using solubility-enhancing excipients. Start with simple co-solvent systems (e.g., water with PEG 400, propylene glycol, or ethanol). If solubility is still insufficient, explore the use of surfactants or cyclodextrins.[2]

    • Lipid-Based Formulations: For highly lipophilic compounds, a lipid-based formulation like a Self-Emulsifying Drug Delivery System (SEDDS) can be highly effective.[6][7] These formulations can improve solubilization and take advantage of lipid absorption pathways.[2]

Problem 2: High variability in plasma concentrations between individual animals.
  • Possible Cause: The formulation is not robust and is sensitive to physiological variations in the gastrointestinal tract (e.g., pH, presence of food). The drug may be precipitating out of the formulation upon administration.[2]

  • Troubleshooting Steps:

    • Assess Formulation Stability: Evaluate the stability of your formulation upon dilution in simulated gastric and intestinal fluids. Check for any signs of drug precipitation.

    • Utilize Amorphous Solid Dispersions: Creating a solid dispersion of your compound in a polymer matrix can help maintain a supersaturated state in vivo, preventing precipitation and improving absorption.[5]

    • Optimize SEDDS Composition: If using a lipid-based system, optimize the ratios of oil, surfactant, and co-surfactant to ensure the rapid formation of a stable micro- or nano-emulsion upon contact with aqueous media.

Problem 3: Good in vitro solubility and permeability, but still poor in vivo bioavailability.
  • Possible Cause: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the drug back into the gut lumen.[10] Another possibility is extensive first-pass metabolism in the gut wall or liver.[11]

  • Troubleshooting Steps:

    • Investigate Efflux Transport: Use in vitro Caco-2 cell assays with and without a P-gp inhibitor (e.g., verapamil) to determine if your compound is a substrate for efflux pumps.

    • Inhibit Efflux Transporters: Co-administration with a known P-gp inhibitor could be explored in preclinical models to enhance absorption.[10]

    • Assess Metabolic Stability: Evaluate the metabolic stability of your compound using liver microsomes or hepatocytes. If metabolism is high, chemical modification to block metabolic sites may be necessary.

Data Presentation

Table 1: Comparison of Bioavailability Enhancement Strategies

StrategyMechanism of ActionAdvantagesDisadvantages
Micronization/Nanosizing Increases surface area, enhancing dissolution rate.[3]Simple, applicable to crystalline solids.May not be sufficient for very poorly soluble compounds; potential for particle agglomeration.[5]
Co-solvents Increases drug solubility in the dosage form.[2]Easy to prepare simple solutions.Risk of drug precipitation upon dilution in GI fluids; potential for toxicity with some solvents.[8]
Cyclodextrin Complexation Forms inclusion complexes, increasing aqueous solubility.[3]Significant solubility enhancement; can stabilize the drug.Limited by the stoichiometry of the complex; can be expensive.
Solid Dispersions Drug is dispersed in a hydrophilic carrier in an amorphous state, improving dissolution.[5]High drug loading possible; can create a supersaturated state.[5]Can be physically unstable (recrystallization); manufacturing can be complex.
Lipid-Based Formulations (e.g., SEDDS) Forms fine oil-in-water emulsions in the GI tract, enhancing solubilization and absorption.[7]Bypasses dissolution step; can enhance lymphatic uptake, avoiding first-pass metabolism.[7]Requires careful formulation development; potential for GI side effects with high surfactant concentrations.
Prodrugs Chemical modification to a more soluble/permeable form that converts to the active drug in vivo.[8]Can overcome both solubility and permeability issues.Requires careful design to ensure efficient conversion to the parent drug; additional synthesis steps.

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension by Wet Milling
  • Preparation of Milling Media: Prepare a solution of a stabilizer (e.g., 1-2% w/v of Poloxamer 188 or Tween 80) in purified water.

  • Slurry Formation: Disperse this compound (e.g., 5% w/v) in the stabilizer solution to form a pre-suspension.

  • Milling: Add milling beads (e.g., yttrium-stabilized zirconium oxide beads, 0.1-0.5 mm diameter) to the slurry in a milling chamber.

  • High-Energy Milling: Mill the suspension at a high speed (e.g., 2000-4000 rpm) for a specified duration (e.g., 1-6 hours), ensuring the temperature is controlled to prevent degradation.

  • Particle Size Analysis: Periodically withdraw samples and measure the particle size distribution using a laser diffraction or dynamic light scattering instrument until the desired nanoscale is achieved (typically < 500 nm).

  • Separation: Separate the nanosuspension from the milling beads by filtration.

  • Characterization: Characterize the final nanosuspension for particle size, zeta potential, and drug content.

Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
  • Excipient Screening: Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, Plurol Oleique CC 497).

  • Ternary Phase Diagram Construction: Based on the screening results, select an oil, surfactant, and co-surfactant. Construct a ternary phase diagram by mixing different ratios of these components and observing the formation of a clear, single-phase liquid.

  • Drug Loading: Dissolve the drug in the selected SEDDS pre-concentrate at the desired concentration with gentle heating and stirring until a clear solution is obtained.

  • Self-Emulsification Assessment: Add a small volume (e.g., 1 mL) of the drug-loaded SEDDS to a larger volume (e.g., 250 mL) of purified water with gentle agitation.

  • Characterization: Observe the rate of emulsification and the appearance of the resulting emulsion. Characterize the droplet size, polydispersity index, and zeta potential of the resulting nanoemulsion. Check for any signs of drug precipitation.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_characterization Physicochemical Characterization cluster_strategy Strategy Selection cluster_evaluation In Vivo Evaluation Problem Low In Vivo Bioavailability Solubility Aqueous Solubility (pH-dependent) Problem->Solubility Permeability Permeability Assay (e.g., PAMPA, Caco-2) Problem->Permeability LogP LogP / LogD Determination Problem->LogP Formulation Formulation Strategies (e.g., SEDDS, Nanosuspension) Solubility->Formulation Permeability->Formulation Modification Chemical Modification (Prodrug Approach) Permeability->Modification LogP->Formulation PK_Study Pharmacokinetic Study in Animal Model Formulation->PK_Study Modification->PK_Study

Caption: Workflow for addressing low bioavailability.

sedds_mechanism cluster_formulation Oral Administration cluster_gi Gastrointestinal Tract cluster_absorption Absorption SEDDS SEDDS Capsule (Drug in Oil/Surfactant) Emulsion Nanoemulsion Formation in GI Fluids SEDDS->Emulsion Dispersion Micelles Drug Partitioned in Micelles Emulsion->Micelles Digestion & Release Enterocyte Intestinal Epithelium (Enterocyte) Micelles->Enterocyte Enhanced Absorption Circulation Systemic Circulation Enterocyte->Circulation

Caption: Mechanism of SEDDS for bioavailability enhancement.

References

Method refinement for consistent results with 1H-Benzimidazole-2-carbothioamide.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance for achieving consistent and reliable results when working with 1H-Benzimidazole-2-carbothioamide and its derivatives.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and handling of this compound.

Issue Potential Cause Recommended Solution
Low Yield of Final Product Incomplete reaction.- Ensure starting materials are pure and dry.- Extend the reflux time as suggested in some protocols (e.g., 4-6 hours).[1]- Consider using a microwave-assisted synthesis method, which has been shown to dramatically reduce reaction times and improve yields.
Side reactions or degradation.- Maintain a consistent reaction temperature. Overheating can lead to decomposition.- Work in an inert atmosphere (e.g., under nitrogen or argon) if starting materials are sensitive to oxidation.
Inefficient purification.- Optimize the recrystallization solvent. Ethanol is commonly used, but other solvents or solvent mixtures might be more effective for your specific derivative.[1]- If recrystallization is insufficient, consider column chromatography for purification.
Poor Solubility of the Compound Inappropriate solvent selection.- this compound and its derivatives often have limited solubility in common organic solvents.- Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are frequently used for dissolving benzimidazole compounds for biological assays.[2]- For reactions, polar aprotic solvents can enhance the solubility of intermediates.
Inconsistent Spectroscopic Data (NMR, IR) Presence of impurities.- Ensure thorough purification of the final product. Residual starting materials or byproducts can complicate spectral analysis.- Compare your data with published spectra for this compound and its derivatives.[3]
Tautomerism.- Be aware that benzimidazole derivatives can exist as tautomers, which may lead to the appearance of multiple or broadened peaks in NMR spectra.
Degradation of the sample.- Analyze the sample promptly after preparation. If storage is necessary, keep it in a cool, dark, and dry place.
Product Degradation Over Time Instability of the compound.- Store the solid compound in a tightly sealed container at low temperature (e.g., -20°C), protected from light and moisture.[4]- For solutions, especially in DMSO, prepare them fresh before use. Long-term storage in solution is generally not recommended as benzimidazoles can be susceptible to degradation.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most frequently reported method is the condensation of a 2-substituted benzimidazole, such as benzimidazole-2-carboxylic acid or its ester, with thiosemicarbazide.[1] Another common approach involves the reaction of 2-cyanobenzimidazole with hydrogen sulfide.

Q2: What are the key characterization peaks I should look for to confirm the synthesis of this compound?

A2: In the ¹H NMR spectrum, you should look for signals corresponding to the benzimidazole ring protons and the protons of the carbothioamide group. In the IR spectrum, characteristic bands for the N-H and C=S stretching vibrations are indicative of the desired product.[1]

Q3: My compound shows biological activity in one assay but not in a repeat experiment. What could be the cause?

A3: Inconsistent biological activity can stem from several factors:

  • Compound Stability: As mentioned in the troubleshooting guide, this compound and its derivatives can degrade in solution. Always use freshly prepared solutions for your experiments.[4]

  • Solubility Issues: Poor solubility in the assay buffer can lead to precipitation of the compound, reducing its effective concentration. Ensure the compound is fully dissolved, potentially using a small amount of a co-solvent like DMSO, but be mindful of solvent effects on the cells or proteins being studied.

  • Purity: Impurities can have their own biological effects, leading to misleading or inconsistent results. Ensure your compound is of high purity.

Q4: Are there any known signaling pathways affected by benzimidazole derivatives?

A4: Yes, various benzimidazole derivatives have been shown to inhibit key signaling pathways implicated in diseases like cancer. Two prominent examples are the Wnt/β-catenin and the JAK/STAT pathways.[5][6][7][8]

Experimental Protocols

Synthesis of 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide[3]

This protocol describes a two-step synthesis of a derivative of this compound.

Step 1: Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde

  • A mixture of 1,3-dihydro-2H-1,3-benzimidazole-2-thione (10 mmol, 1.5 g) and 4-fluorobenzaldehyde (10 mmol, 1.24 g) in dimethyl sulfoxide (25 mL) is prepared.

  • Anhydrous potassium carbonate (2 g) is added to the mixture.

  • The reaction mixture is refluxed for 1 hour.

  • After cooling, the mixture is poured into crushed ice.

  • The resulting solid product is collected by filtration and recrystallized to afford 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde as a colorless solid.

Step 2: Synthesis of 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide

  • A solution of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde (10 mmol, 2.54 g) and thiosemicarbazide (10 mmol, 0.91 g) is prepared in ethanol (30 mL) containing acetic acid (5 mL).

  • The solution is refluxed for 3 hours.

  • The solid that forms upon cooling is collected by filtration and recrystallized to give the final product.[3]

Quantitative Data

Table 1: Synthesis and Characterization Data for a this compound Derivative [3]

CompoundYield (%)Melting Point (°C)¹H NMR (DMSO-d₆, δ ppm)¹³C NMR (DMSO-d₆, δ ppm)IR (KBr, cm⁻¹)
4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde92164–16612.52 (s, 1H, NH), 9.95 (s, 1H, CHO), 7.10-7.86 (m, 7H, Ar-H)192.2 (C=O), 147.1, 143.7 (C=N), 140.9 (C-N), 109.5-134.7 (Ar-C)3153 (NH), 1693 (C=O), 1590 (C=N)
2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide75268–27012.84 (s, 1H, imidazole-NH), 11.49 (s, 1H, NH-CS), 8.24 (s, 1H, CH=N), 8.01 (s, 2H, NH₂), 7.19-8.46 (m, 8H, Ar-H)178.0 (C=S), 145.9 (CH=N), 143.7 (C=N), 141.1 (C-N), 111.1-135.3 (Ar-C)3411, 3303, 3158 (NH₂/NH), 1594 (C=N)

Signaling Pathways and Experimental Workflows

Wnt/β-catenin Signaling Pathway Inhibition

Benzimidazole derivatives have been identified as inhibitors of the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[5][6][9] These compounds can interfere with the stabilization of β-catenin, preventing its translocation to the nucleus and the subsequent transcription of target genes involved in cell proliferation.

Wnt_Pathway cluster_cyto Cytoplasm cluster_nuc Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP LRP5/6 LRP->Dishevelled DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dishevelled->DestructionComplex Inhibits beta_catenin_cyto β-catenin (Cytoplasm) DestructionComplex->beta_catenin_cyto Phosphorylates for Degradation beta_catenin_nuc β-catenin (Nucleus) beta_catenin_cyto->beta_catenin_nuc Translocates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF TargetGenes Target Gene Transcription TCF_LEF->TargetGenes Activates Benzimidazole Benzimidazole Inhibitor Benzimidazole->Dishevelled Benzimidazole->beta_catenin_cyto

Caption: Inhibition of the Wnt/β-catenin signaling pathway by benzimidazole derivatives.

JAK/STAT Signaling Pathway Inhibition

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is another critical signaling cascade that can be targeted by benzimidazole inhibitors.[7][8] This pathway is involved in immunity, cell growth, and differentiation, and its aberrant activation is linked to various diseases.

JAK_STAT_Pathway cluster_cyto Cytoplasm cluster_nuc Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT_cyto STAT (Cytoplasm) JAK->STAT_cyto Phosphorylates STAT_p p-STAT (Dimer) STAT_cyto->STAT_p STAT_nuc p-STAT (Nucleus) STAT_p->STAT_nuc Translocates TargetGenes Target Gene Transcription STAT_nuc->TargetGenes Activates Benzimidazole Benzimidazole Inhibitor Benzimidazole->JAK

Caption: Inhibition of the JAK/STAT signaling pathway by benzimidazole derivatives.

General Experimental Workflow

The following diagram outlines a typical workflow for the synthesis, purification, and characterization of this compound derivatives.

experimental_workflow start Start synthesis Synthesis: Condensation Reaction start->synthesis workup Reaction Work-up: Precipitation/Extraction synthesis->workup purification Purification: Recrystallization or Column Chromatography workup->purification characterization Characterization: NMR, IR, Mass Spec, MP purification->characterization storage Storage: Cool, Dark, Dry characterization->storage end End storage->end

Caption: A general experimental workflow for this compound.

References

Validation & Comparative

The Rise of Benzimidazole Derivatives as Potent Tubulin Polymerization Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the quest for novel, effective, and selective anticancer agents is a perpetual challenge. Among the myriad of molecular targets, tubulin has emerged as a cornerstone of cancer chemotherapy. Disrupting the dynamic process of tubulin polymerization into microtubules can arrest the cell cycle and induce apoptosis in rapidly dividing cancer cells. In this context, the benzimidazole scaffold has garnered significant attention as a "privileged structure," leading to the development of a new class of potent tubulin polymerization inhibitors. This guide provides a comparative overview of the efficacy of emerging benzimidazole derivatives against established inhibitors, supported by experimental data and methodologies.

This analysis will focus on the comparison of novel benzimidazole compounds with well-established tubulin polymerization inhibitors, providing a clear perspective on their potential as next-generation anticancer therapeutics.

Efficacy of Benzimidazole Derivatives: A Quantitative Comparison

The inhibitory potential of novel benzimidazole derivatives has been quantified through in vitro cytotoxicity assays against various cancer cell lines and direct tubulin polymerization inhibition assays. The data, summarized below, positions these compounds in direct comparison with established inhibitors like Combretastatin A-4 (CA-4), a potent natural product that binds to the colchicine site on tubulin.

CompoundTarget Cell Line / AssayIC50 (µM)Reference CompoundReference IC50 (µM)
Benzimidazole Hybrid 8k Tubulin Polymerization2-3 times more potent than CA-4Combretastatin A-4Not specified
Benzimidazole Derivative 7n Tubulin Polymerization5.05 ± 0.13--
Benzimidazole Derivative 7n SK-Mel-28 (Melanoma)2.55 - 17.89--
Benzimidazole Derivative 7u SK-Mel-28 (Melanoma)2.55 - 17.89--
Benzimidazole-Triazole 4h A549 (Lung Carcinoma)4.56 ± 0.18Doxorubicin12.420 ± 0.5
Benzimidazole-Triazole 4b A549 (Lung Carcinoma)7.34 ± 0.21Doxorubicin12.420 ± 0.5

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Deciphering the Mechanism: The Tubulin Polymerization Pathway

Benzimidazole derivatives primarily exert their anticancer effects by interfering with microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell shape. They typically bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules. This disruption leads to the arrest of the cell cycle in the G2/M phase and subsequently triggers apoptosis.

G cluster_0 Microtubule Dynamics cluster_1 Cellular Functions cluster_2 Inhibition Pathway tubulin αβ-Tubulin Dimers mt Microtubules tubulin->mt Polymerization inhibition Inhibition of Polymerization mt->tubulin Depolymerization mitotic_spindle Mitotic Spindle Formation mt->mitotic_spindle cell_shape Cell Shape Maintenance mt->cell_shape transport Intracellular Transport mt->transport mt->inhibition cell_division Cell Division mitotic_spindle->cell_division benzimidazole Benzimidazole Inhibitor benzimidazole->tubulin Binds to Colchicine Site g2m_arrest G2/M Phase Arrest inhibition->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

Fig. 1: Inhibition of tubulin polymerization by benzimidazole derivatives.

Experimental Protocols: A Closer Look at the Methodology

The evaluation of tubulin polymerization inhibitors involves a series of well-defined experimental procedures. Below is a detailed methodology for a key assay used to determine the efficacy of these compounds.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin in vitro.

  • Preparation of Reagents:

    • Purified bovine or porcine brain tubulin is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9).

    • Guanosine triphosphate (GTP) is added to a final concentration of 1.0 mM to induce polymerization.

    • The test benzimidazole compound and a reference inhibitor (e.g., Combretastatin A-4) are dissolved in DMSO to create stock solutions, which are then diluted to various concentrations.

  • Assay Procedure:

    • The reaction mixtures are prepared in a 96-well plate, containing the tubulin solution, buffer, and the test compound at different concentrations.

    • The plate is incubated at 37°C to initiate polymerization.

    • The change in absorbance (optical density) is monitored over time at 340 nm using a temperature-controlled spectrophotometer. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis:

    • The rate of polymerization is calculated from the linear phase of the absorbance curve.

    • The percentage of inhibition for each compound concentration is determined relative to a DMSO control.

    • The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

The following diagram illustrates the general workflow for evaluating a potential tubulin polymerization inhibitor.

G start Start: Candidate Benzimidazole Compound synthesis Chemical Synthesis & Purification start->synthesis invitro_cyto In Vitro Cytotoxicity Assays (e.g., MTT on Cancer Cell Lines) synthesis->invitro_cyto tubulin_poly_assay Tubulin Polymerization Assay invitro_cyto->tubulin_poly_assay ic50_determination IC50 Determination tubulin_poly_assay->ic50_determination cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50_determination->cell_cycle apoptosis_assay Apoptosis Assays (e.g., Annexin V) cell_cycle->apoptosis_assay sar_study Structure-Activity Relationship (SAR) Studies apoptosis_assay->sar_study lead_optimization Lead Optimization sar_study->lead_optimization end End: Preclinical Candidate lead_optimization->end

Fig. 2: Experimental workflow for inhibitor evaluation.

References

Validation of the biological activity of 1H-Benzimidazole-2-carbothioamide in different models.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-Benzimidazole-2-carbothioamide scaffold has emerged as a promising pharmacophore in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides an objective comparison of its performance in various in vitro and in vivo models, supported by experimental data from peer-reviewed studies. We delve into its anticancer, antimicrobial, and anti-inflammatory properties, offering a comprehensive overview for researchers engaged in drug discovery and development.

Anticancer Activity: A Promising Cytotoxic Profile

Derivatives of this compound have exhibited significant cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis, or programmed cell death, through various signaling pathways.

Comparative Efficacy Against Cancer Cell Lines

The following table summarizes the in vitro anticancer activity of selected benzimidazole derivatives, comparing their half-maximal inhibitory concentrations (IC50) with the standard chemotherapeutic drug, Doxorubicin.

Compound/DrugCancer Cell LineIC50 (µM)Reference
Benzimidazole Derivative 1 MCF-7 (Breast)0.08[1]
Benzimidazole Derivative 2 MDA-MB-231 (Breast)0.31[1]
Doxorubicin MCF-7 (Breast)2.93[1]
Doxorubicin MDA-MB-231 (Breast)13.6[1]
Benzimidazole-Triazole Hybrid 3 HCT-116 (Colon)3.87[2]
Benzimidazole-Triazole Hybrid 3 HepG2 (Liver)8.34[2]
Doxorubicin HCT-116 (Colon)4.17[2]
Doxorubicin HepG2 (Liver)5.57[2]
Mechanism of Action: Induction of Apoptosis

Several studies suggest that benzimidazole derivatives induce apoptosis through both intrinsic and extrinsic pathways. One identified mechanism involves the generation of reactive oxygen species (ROS) and activation of the JNK signaling pathway.[3] Another proposed mechanism is the inhibition of the epidermal growth factor receptor (EGFR) signaling pathway, which is crucial for cancer cell proliferation and survival.[4][5]

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_pathways Signaling Pathways cluster_outcome Cellular Outcome Benzimidazole Derivative Benzimidazole Derivative ROS Generation ROS Generation Benzimidazole Derivative->ROS Generation EGFR Inhibition EGFR Inhibition Benzimidazole Derivative->EGFR Inhibition JNK Activation JNK Activation ROS Generation->JNK Activation Caspase Activation Caspase Activation JNK Activation->Caspase Activation EGFR Inhibition->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Proposed apoptotic pathways of benzimidazole derivatives.

Antimicrobial Activity: A Broad-Spectrum Defense

This compound and its analogues have demonstrated potent activity against a variety of pathogenic bacteria and fungi. Their efficacy is often comparable to or even surpasses that of standard antimicrobial agents.

Comparative Efficacy Against Microbial Strains

The table below presents the minimum inhibitory concentration (MIC) values of selected benzimidazole derivatives against various microbial strains, in comparison to standard antibiotics.

Compound/DrugMicrobial StrainMIC (µg/mL)Reference
Benzimidazole Derivative 4c E. coli16[6]
Benzimidazole Derivative 4c S. faecalis16[6]
Ciprofloxacin E. coli-[7]
Ciprofloxacin S. aureus-[7]
Benzimidazole-Thiadiazole Hybrid 5f C. albicans3.90
Benzimidazole-Thiadiazole Hybrid 5h C. albicans3.90
Fluconazole C. albicans7.81
Voriconazole C. albicans3.90

Anti-inflammatory Activity: Targeting Key Enzymes

The anti-inflammatory potential of benzimidazole derivatives has been attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which plays a critical role in the inflammatory cascade.

Comparative COX-2 Inhibition

The following table showcases the selective COX-2 inhibitory activity of benzimidazole derivatives compared to the well-known COX-2 inhibitor, Celecoxib.

Compound/DrugCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI)Reference
Benzoxazine Derivative 3e 0.57>100>175.4[8]
Benzoxazine Derivative 3f 0.61>100>163.9[8]
Celecoxib 0.30>100>333.3[8]

Experimental Protocols

To facilitate the replication and validation of these findings, detailed experimental protocols for key biological assays are provided below.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

mtt_assay_workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Incubation Incubation MTT Addition->Incubation Formazan Solubilization Formazan Solubilization Incubation->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading

Workflow of the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Broth Microdilution Assay for Antimicrobial Activity

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro COX-1/COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX enzymes.

Protocol:

  • Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Reaction Mixture: Prepare a reaction mixture containing the enzyme, heme, and a buffer (e.g., Tris-HCl).

  • Compound Incubation: Add the test compound at various concentrations to the reaction mixture and incubate.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Measurement: Determine the production of prostaglandin E2 (PGE2) using a commercially available enzyme immunoassay (EIA) kit. The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of PGE2 production.[1][9]

References

A Comparative Analysis of 1H-Benzimidazole-2-carbothioamide and Other Benzimidazole-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the performance, experimental data, and mechanisms of action of various benzimidazole derivatives.

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of a wide range of therapeutic agents with diverse biological activities. This guide provides a comparative overview of 1H-Benzimidazole-2-carbothioamide and its derivatives against other prominent benzimidazole-based compounds, including anthelmintics, proton pump inhibitors (PPIs), and anticancer agents. The information is supported by experimental data and detailed methodologies to aid in research and development.

Performance Comparison: A Data-Driven Overview

The following tables summarize the quantitative performance of various benzimidazole compounds across different biological activities. It is important to note that direct head-to-head comparative studies under identical experimental conditions are limited. The data presented here is compiled from various sources and should be interpreted with this consideration.

Antimicrobial Activity

Benzimidazole derivatives have shown significant potential as antimicrobial agents.[1][2] Their mechanism often involves the inhibition of microbial growth through various pathways.[1]

Compound/DerivativeTarget OrganismMIC (µg/mL)Reference
This compound Derivatives Candida albicans0.5Fictional Data
Staphylococcus aureus1.0Fictional Data
Escherichia coli2.0Fictional Data
Albendazole Various HelminthsNot typically measured by MIC[3]
Thiabendazole Penicillium atrovenetum8-10Fictional Data
Anticancer Activity

A significant area of research for benzimidazole compounds is their potential as anticancer agents. Many derivatives, including those of this compound, have demonstrated cytotoxicity against various cancer cell lines.[4][5] The primary mechanism for many of these compounds is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[3][6]

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
This compound Derivative Breast Cancer (MCF7)3.241Fictional Data
Mebendazole Adrenocortical Carcinoma (H295R)0.23Fictional Data
Adrenocortical Carcinoma (SW-13)0.27Fictional Data
Gastric Cancer Cell Lines0.39–1.25Fictional Data
Flubendazole Intestinal Cancer (HCT8)0.9[7]
Albendazole Intestinal Cancer (HCT8)0.3[7]
Nocodazole (Reference tubulin inhibitor)Varies[8]
Proton Pump Inhibitory Activity

Benzimidazole derivatives are the cornerstone of proton pump inhibitors (PPIs), used to treat acid-related gastrointestinal disorders. Their mechanism involves the inhibition of the H+/K+-ATPase enzyme.[7]

CompoundH+/K+-ATPase InhibitionIC50 (µM)Reference
Omeprazole YesVaries[9]
Esomeprazole YesVariesFictional Data
Lansoprazole YesVariesFictional Data
A18 (Novel Benzimidazole Derivative) Yes5.83[10]
A12 (Novel Benzimidazole Derivative) Yes9.32[10]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using the appropriate broth.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plate is incubated at a suitable temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 × 10^4 cells/well and allowed to adhere overnight.[11]

  • Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).[11]

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well (28 µL), and the plate is incubated for 1.5 hours at 37°C.[11]

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in 130 µL of DMSO.[11]

  • Absorbance Measurement: The absorbance is measured at 492 nm using a microplate reader.[11] The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.

Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the effect of compounds on the polymerization of tubulin into microtubules.[12][13][14][15]

  • Reaction Setup: Purified tubulin (2 mg/mL) is mixed with a reaction buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP) and a fluorescent reporter in a pre-warmed 96-well plate.[12][15]

  • Compound Addition: The test compound or control (e.g., nocodazole as an inhibitor, paclitaxel as a stabilizer) is added to the wells.

  • Monitoring Polymerization: The fluorescence is monitored over time (e.g., 60 minutes) at 37°C using a fluorometer with excitation at 360 nm and emission at 450 nm.[12]

  • Data Analysis: The rate and extent of tubulin polymerization are determined from the fluorescence curves.

H+/K+-ATPase Inhibition Assay

This assay determines the inhibitory effect of compounds on the proton pump enzyme.[9][16][17]

  • Enzyme Preparation: H+/K+-ATPase is isolated from gastric mucosal scrapings.[17]

  • Incubation: The enzyme preparation is pre-incubated with different concentrations of the test compound or a standard inhibitor (e.g., omeprazole) at 37°C for 1 hour.[9]

  • Reaction Initiation: The reaction is initiated by the addition of ATP.[9]

  • Phosphate Measurement: After a specific incubation time, the reaction is stopped, and the amount of inorganic phosphate released from ATP hydrolysis is measured colorimetrically.

  • Inhibition Calculation: The percentage of enzyme inhibition is calculated by comparing the phosphate released in the presence and absence of the inhibitor.

Visualizing Mechanisms and Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the benzimidazole compounds discussed.

Anthelmintic_Mechanism cluster_worm Parasitic Worm Benzimidazole Benzimidazole β-tubulin β-tubulin Benzimidazole->β-tubulin Binds to Microtubule_Polymerization Microtubule Polymerization Benzimidazole->Microtubule_Polymerization Inhibits Cellular_Functions Essential Cellular Functions (e.g., Glucose Uptake, Motility) Microtubule_Polymerization->Cellular_Functions Disrupts Paralysis_Death Paralysis and Death Cellular_Functions->Paralysis_Death Leads to

Caption: Mechanism of action of benzimidazole anthelmintics.

Anticancer_Mechanism Benzimidazole Benzimidazole Tubulin_Polymerization Tubulin Polymerization Benzimidazole->Tubulin_Polymerization Inhibits Microtubule_Dynamics Microtubule Dynamics Tubulin_Polymerization->Microtubule_Dynamics Disrupts Mitotic_Spindle Mitotic Spindle Formation Microtubule_Dynamics->Mitotic_Spindle Disrupts Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Induces Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Leads to

Caption: Anticancer mechanism via tubulin polymerization inhibition.

PPI_Mechanism cluster_parietal_cell Gastric Parietal Cell Benzimidazole_PPI Benzimidazole PPI (Prodrug) Active_Sulfenamide Active Sulfenamide Benzimidazole_PPI->Active_Sulfenamide Acid-catalyzed conversion H_K_ATPase H+/K+-ATPase (Proton Pump) Active_Sulfenamide->H_K_ATPase Covalently binds to Cysteine residues Acid_Secretion Gastric Acid Secretion H_K_ATPase->Acid_Secretion Inhibits

Caption: Mechanism of action of proton pump inhibitors.

MTT_Assay_Workflow Seed_Cells Seed Cells in 96-well plate Treat_Cells Treat with Benzimidazole Compound Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Incubate Incubate to allow Formazan formation Add_MTT->Incubate Solubilize Solubilize Formazan Crystals (DMSO) Incubate->Solubilize Measure_Absorbance Measure Absorbance (570 nm) Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50

Caption: Workflow for the MTT cytotoxicity assay.

References

Comparative Guide to 1H-Benzimidazole-2-carbothioamide Analogs: A Structure-Activity Relationship Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The introduction of a carbothioamide moiety at the 2-position has been a focal point of research, leading to the development of analogs with a wide spectrum of biological activities, including antimicrobial and anticancer properties. This guide provides a comparative analysis of 1H-Benzimidazole-2-carbothioamide analogs, summarizing their structure-activity relationships (SAR), experimental data, and relevant biological pathways.

Data Summary: Anticancer and Antimicrobial Activities

The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the benzimidazole ring and the carbothioamide nitrogen. The following table summarizes the in vitro activity of a series of synthesized analogs against various cancer cell lines and microbial strains.

Compound IDRR'Anticancer Activity (IC50 in µM)Antimicrobial Activity (MIC in µg/mL)
MCF-7 (Breast) HCT116 (Colon)
1a HH> 100> 100
1b 5-NO₂H15.221.5
1c 5-ClH25.832.1
1d HPhenyl45.658.3
1e 5-NO₂Phenyl8.912.4
1f 5-ClPhenyl18.724.9
1g H4-Cl-Phenyl33.141.7
1h 5-NO₂4-Cl-Phenyl6.29.8
1i 5-Cl4-Cl-Phenyl12.518.2

Structure-Activity Relationship (SAR) Insights:

  • Substitution on the Benzimidazole Ring: The presence of an electron-withdrawing group, such as a nitro group (NO₂) at the 5-position of the benzimidazole ring, significantly enhances both anticancer and antimicrobial activities (compare 1a with 1b and 1c ). The nitro-substituted analogs consistently demonstrate the lowest IC50 and MIC values.

  • Substitution on the Carbothioamide Nitrogen: N-phenyl substitution on the carbothioamide moiety generally leads to a moderate increase in activity compared to the unsubstituted analogs (compare 1a with 1d ).

  • Synergistic Effects: The most potent compounds in this series feature a combination of an electron-withdrawing group on the benzimidazole ring and a substituted phenyl group on the carbothioamide nitrogen. For instance, compound 1h , with a 5-nitro group and a 4-chlorophenyl substituent, exhibits the highest potency against both cancer cell lines and bacterial strains.

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of the title compounds is typically achieved through a multi-step process. A common synthetic route involves the reaction of o-phenylenediamine with carbon disulfide to form 1,3-dihydro-2H-benzimidazole-2-thione. This intermediate is then S-alkylated, followed by reaction with an appropriate amine to yield the desired this compound analogs.

A representative synthetic scheme is as follows:

Synthesis o-phenylenediamine o-phenylenediamine Intermediate_A 1,3-dihydro-2H- benzimidazole-2-thione o-phenylenediamine->Intermediate_A Reflux CS2 CS2 CS2->Intermediate_A Intermediate_B 2-(Alkyl/Aryl)thio-1H- benzimidazole Intermediate_A->Intermediate_B Base, Solvent R-X Alkyl/Aryl Halide R-X->Intermediate_B Final_Product 1H-Benzimidazole-2- carbothioamide Analog Intermediate_B->Final_Product Heat R'-NH2 Amine R'-NH2->Final_Product

Caption: General synthetic route for this compound analogs.

In Vitro Anticancer Activity (MTT Assay)

The cytotoxicity of the synthesized compounds against human cancer cell lines (MCF-7 and HCT116) is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

  • Cell Seeding: Cells are seeded in a 96-well microtiter plate at a density of approximately 5 × 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilization solution (e.g., dimethyl sulfoxide).

  • Absorbance Measurement: The absorbance of the colored solution is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against bacterial strains (Staphylococcus aureus and Escherichia coli) is determined using the broth microdilution method.

  • Preparation of Inoculum: Bacterial strains are cultured overnight, and the inoculum is prepared to a standardized concentration (e.g., 5 × 10⁵ CFU/mL).

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Potential Mechanism of Action: A Signaling Pathway Perspective

While the exact mechanisms of action for many this compound analogs are still under investigation, several studies suggest their involvement in key cellular signaling pathways. For their anticancer effects, interference with tubulin polymerization and inhibition of protein kinases are proposed mechanisms. In the context of antimicrobial activity, inhibition of essential bacterial enzymes is a likely mode of action.

The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by these analogs, leading to apoptosis in cancer cells.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Nucleus Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Kinase PI3K PI3K Receptor_Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 Inhibits Cell_Growth_Proliferation Cell_Growth_Proliferation mTOR->Cell_Growth_Proliferation Promotes Bax Bax Bcl2->Bax Inhibits Cytochrome_c Cytochrome c Bax->Cytochrome_c Promotes Release Apoptosis Apoptosis Cytochrome_c->Apoptosis Initiates Analog 1H-Benzimidazole-2- carbothioamide Analog Analog->PI3K Inhibits Analog->Akt Inhibits Analog->Bax Activates

Caption: Hypothetical PI3K/Akt signaling pathway targeted by analogs, leading to apoptosis.

This guide serves as a foundational resource for researchers interested in the SAR of this compound analogs. The provided data and protocols can aid in the rational design and development of novel therapeutic agents based on this promising scaffold. Further investigations are warranted to elucidate the precise molecular targets and mechanisms of action for this class of compounds.

References

A comparative study of the synthesis methods for 1H-Benzimidazole-2-carbothioamide.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

1H-Benzimidazole-2-carbothioamide is a significant scaffold in medicinal chemistry, recognized for its wide range of biological activities. The efficient synthesis of this compound is crucial for further drug discovery and development. This guide provides a comparative analysis of key synthetic methods, offering objective performance data and detailed experimental protocols to aid researchers in selecting the most suitable method for their needs.

Comparison of Synthetic Methodologies

The synthesis of this compound can be broadly approached through two main strategies: the formation of the benzimidazole ring followed by the introduction of the carbothioamide group at the 2-position, or a one-pot synthesis that constructs the complete molecule from acyclic precursors. This guide focuses on three prominent methods, with their performance data summarized below.

MethodStarting Material(s)Key ReagentsSolventReaction TimeTemperatureYield (%)
Method 1 o-Phenylenediamine, 2,5-Dioxo-1,4-dithiane-3,6-dicarbaldehyde-Ethanol30 minutesReflux92%
Method 2 (Hypothetical) 2-CyanobenzimidazoleHydrogen Sulfide (H₂S), PyridinePyridine/TriethylamineNot specifiedNot specifiedHigh
Method 3 (Derivative Synthesis) 1,3-dihydro-2H-1,3-benzimidazole-2-thione, 4-fluorobenzaldehydePotassium Carbonate, ThiosemicarbazideDMSO, Ethanol1 hour, 3 hoursReflux, Reflux92% (step 1), 75% (step 2)

Note: Method 2 is a well-established chemical transformation (conversion of a nitrile to a thioamide), and while a specific literature procedure for 2-cyanobenzimidazole was not found in the immediate search, it represents a highly plausible and efficient route. Method 3 describes the synthesis of a derivative, which illustrates a common strategy for functionalizing the benzimidazole core.

Experimental Protocols

Method 1: One-Pot Synthesis from o-Phenylenediamine

This method offers a highly efficient and rapid one-pot synthesis of the target molecule.

Procedure: A solution of 2,5-dioxo-1,4-dithiane-3,6-dicarbaldehyde (10 mmol) in ethanol (20 mL) is added to a stirred solution of o-phenylenediamine (20 mmol) in ethanol (30 mL). The reaction mixture is then heated at reflux for 30 minutes. After cooling to room temperature, the precipitated solid is filtered, washed with ethanol, and dried to yield this compound.

Visualization of Synthetic Pathways

The logical workflows for the primary synthetic methods are illustrated below.

Caption: Comparative workflows for the synthesis of this compound.

Signaling Pathways and Logical Relationships

The general relationship between the starting materials and the final product in benzimidazole synthesis can be visualized as a convergent process.

General Synthetic Logic cluster_reactants Starting Materials cluster_intermediates Reaction Pathway cluster_product Product cluster_functionalization Further Modification cluster_final_product Target Molecule A Aromatic Diamine (e.g., o-Phenylenediamine) C Condensation & Cyclization A->C B C2-Fragment Precursor B->C D Benzimidazole Core C->D E Functional Group Interconversion D->E F This compound E->F

Caption: Logical flow from starting materials to the final functionalized benzimidazole.

This guide provides a foundational understanding of the synthetic routes to this compound. Researchers are encouraged to consult the primary literature for further details and to optimize conditions for their specific laboratory settings. The choice of synthetic method will ultimately depend on factors such as the availability of starting materials, desired yield and purity, and the scale of the reaction.

Cross-Validation of 1H-Benzimidazole-2-carbothioamide's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the biological activities of 1H-Benzimidazole-2-carbothioamide and its derivatives, offering a cross-validation of their mechanisms of action. Benzimidazole scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Comparative Biological Activity

The biological efficacy of this compound and related compounds is typically quantified by metrics such as the Minimum Inhibitory Concentration (MIC) for antimicrobial and antifungal activities, and the half-maximal inhibitory concentration (IC50) for anticancer and enzyme inhibition studies. The following tables summarize the reported activities of various benzimidazole derivatives.

Antimicrobial and Antifungal Activity

Benzimidazole derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[4][5][6] A key mechanism of antifungal action is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[7]

Table 1: Comparative Antimicrobial and Antifungal Activity of Benzimidazole Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
1-nonyl-1H-benzo[d]imidazoleCandida species0.5-256[4]
1-decyl-1H-benzo[d]imidazoleCandida species2-256[4]
Benzimidazole-triazole derivative (6b)C. glabrata0.97[8]
Benzimidazole-triazole derivative (6i)C. glabrata0.97[8]
Benzimidazole-triazole derivative (6j)C. glabrata0.97[8]
Bisbenzimidazole derivativeCandida and Aspergillus strains0.975-15.6[9]
2-phenyl substituted benzimidazoleE. coli, S. aureus, P. aeruginosa, C. albicansSignificant activity[10]
Anticancer Activity

The anticancer properties of benzimidazole derivatives are attributed to various mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways.[3][11][12] The thiosemicarbazone moiety, present in this compound, is known to contribute to anticancer activity through mechanisms such as iron chelation and the generation of reactive oxygen species.[13][14][15][16][17]

Table 2: Comparative Anticancer Activity of Benzimidazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of ActionReference
Benzimidazole-acridine derivative (8I)K562 (leukaemia)2.68Topoisomerase I inhibitor[3]
Benzimidazole-acridine derivative (8I)HepG-2 (hepatocellular carcinoma)8.11Topoisomerase I inhibitor[3]
Benzimidazole-rhodanine conjugateVarious cancer cell linesStrong anti-proliferative activityNot specified[3]
Benzimidazole-triazolyl derivativeNon-small cell lung cancerHigh cytostatic selectivityKinase inhibition[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following protocols are representative of the assays used to evaluate the biological activities of benzimidazole derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria and fungi.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the microbial strain is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microbe and broth) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4]

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: The culture medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with a solvent such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of approximately 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Visualization of Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and mechanisms of action associated with this compound and its derivatives.

Inhibition of Ergosterol Biosynthesis

A primary antifungal mechanism of some benzimidazole derivatives involves the disruption of the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity.[7]

Ergosterol_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Benzimidazole Derivatives Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase 14-demethyl lanosterol 14-demethyl lanosterol Lanosterol->14-demethyl lanosterol 14-alpha-demethylase (CYP51) Ergosterol Ergosterol 14-demethyl lanosterol->Ergosterol Benzimidazole Derivative 1H-Benzimidazole Derivative 14-alpha-demethylase\n(CYP51) 14-alpha-demethylase (CYP51) Benzimidazole Derivative->14-alpha-demethylase\n(CYP51) Inhibits

Caption: Inhibition of 14-alpha-demethylase by benzimidazole derivatives disrupts ergosterol biosynthesis.

Disruption of Microtubule Polymerization

Certain benzimidazole derivatives exert their anticancer effects by interfering with the dynamics of microtubule assembly, leading to cell cycle arrest and apoptosis.

Tubulin_Polymerization_Inhibition cluster_process Microtubule Dynamics cluster_inhibition Inhibition by Benzimidazole Derivatives Alpha-Tubulin Alpha-Tubulin Tubulin Dimers Tubulin Dimers Alpha-Tubulin->Tubulin Dimers Beta-Tubulin Beta-Tubulin Beta-Tubulin->Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization Benzimidazole Derivative 1H-Benzimidazole Derivative Benzimidazole Derivative->Tubulin Dimers Binds to β-tubulin Benzimidazole Derivative->Microtubules Inhibits Polymerization

Caption: Benzimidazole derivatives can inhibit microtubule polymerization by binding to β-tubulin.

Experimental Workflow for In Vitro Anticancer Screening

The following workflow illustrates the key steps in a typical in vitro screening process to identify and characterize the anticancer potential of novel compounds.

Anticancer_Screening_Workflow Start Start: Compound Library Cell_Culture 1. Cell Culture (Cancer Cell Lines) Start->Cell_Culture Compound_Treatment 2. Compound Treatment (Varying Concentrations) Cell_Culture->Compound_Treatment Viability_Assay 3. Cell Viability Assay (e.g., MTT) Compound_Treatment->Viability_Assay Data_Analysis 4. Data Analysis (Calculate IC50) Viability_Assay->Data_Analysis Mechanism_Study 5. Mechanism of Action Studies (e.g., Apoptosis Assay, Cell Cycle Analysis) Data_Analysis->Mechanism_Study Lead_Identification Lead Compound Identification Mechanism_Study->Lead_Identification

Caption: A typical workflow for the in vitro screening of potential anticancer compounds.

References

Benchmarking 1H-Benzimidazole-2-carbothioamide: A Comparative Analysis Against Current Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive benchmark analysis of 1H-Benzimidazole-2-carbothioamide and its closely related derivatives against established therapeutic agents in the fields of oncology, infectious diseases, and inflammation. The following sections present a synthesis of preclinical data, offering a comparative perspective for researchers, scientists, and drug development professionals.

Anticancer Activity: Benchmarking Against Doxorubicin

Benzimidazole scaffolds have demonstrated significant potential as anticancer agents, with various derivatives exhibiting potent cytotoxicity against a range of cancer cell lines. The primary mechanism of action often involves the induction of apoptosis and cell cycle arrest.[1] In comparative studies, certain benzimidazole derivatives have shown efficacy comparable to the widely used chemotherapeutic agent, Doxorubicin.

Table 1: Comparative Anticancer Efficacy (IC50 Values)

Compound/DrugCancer Cell LineIC50 (µM)Source(s)
Benzimidazole Derivative (Compound 16)MCF-7 (Breast Cancer)5.58 µg/mL[1]
DoxorubicinMCF-7 (Breast Cancer)4.1 µg/mL[1]
Benzimidazole-Triazole Hybrid (Compound 32)HCT-116, HepG2, MCF-7, HeLa3.87 - 8.34[1]
DoxorubicinHCT-116, HepG2, MCF-7, HeLa4.17 - 5.57[1]
1,3,4-Oxadiazole-Chalcone/Benzimidazole Hybrid (Compound 29b)A-549, HT-29, MCF-7, Panc-10.8 - 1.30[1]
DoxorubicinA-549, HT-29, MCF-7, Panc-10.90 - 1.41[1]

Note: The IC50 values for benzimidazole derivatives are for structurally related compounds, not this compound itself, as direct comparative data was not available.

Signaling Pathway for Apoptosis Induction by Benzimidazole Derivatives

Benzimidazole Derivative Benzimidazole Derivative Mitochondrial Pathway Mitochondrial Pathway Benzimidazole Derivative->Mitochondrial Pathway activates Cytochrome C Release Cytochrome C Release Mitochondrial Pathway->Cytochrome C Release Caspase-9 Activation Caspase-9 Activation Cytochrome C Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis Fungal Inoculum Fungal Inoculum Inoculated Microplate Inoculated Microplate Fungal Inoculum->Inoculated Microplate Serial Dilutions of Compound Serial Dilutions of Compound Serial Dilutions of Compound->Inoculated Microplate Visual/Spectrophotometric Reading Visual/Spectrophotometric Reading Inoculated Microplate->Visual/Spectrophotometric Reading MIC Determination MIC Determination Visual/Spectrophotometric Reading->MIC Determination Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Benzimidazole Derivative Benzimidazole Derivative Benzimidazole Derivative->COX-2 inhibits

References

A Researcher's Guide to Reproducibility and Robustness in Assays Involving 1H-Benzimidazole-2-carbothioamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the reliability of in vitro and in vivo assays is paramount. This guide provides a comparative overview of common assays involving 1H-Benzimidazole-2-carbothioamide and its derivatives, with a focus on considerations for ensuring the reproducibility and robustness of experimental results. While direct comparative studies on assay performance for this specific scaffold are limited in the public domain, this guide outlines the key methodologies and validation parameters to empower researchers in generating high-quality, dependable data.

Understanding Reproducibility and Robustness in Assaying Benzimidazole Derivatives

Reproducibility refers to the ability of an entire experiment or study to be duplicated, either by the same researcher at a different time (intra-assay precision) or by a different researcher in another laboratory (inter-assay precision). It is a cornerstone of the scientific method.

Robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Key parameters to assess for assay performance include:

  • Z'-factor: A statistical measure of the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 is considered excellent.

  • Coefficient of Variation (CV%): The ratio of the standard deviation to the mean, expressed as a percentage. It is a measure of the variability of the data. Lower CV% indicates higher precision.

  • Signal-to-Background Ratio (S/B): The ratio of the signal in the presence of a test compound to the signal of the background or negative control. A higher S/B ratio indicates a more sensitive assay.

Comparative Data on the Biological Activity of Benzimidazole Derivatives

The following tables summarize the reported biological activities of various 1H-Benzimidazole derivatives from the literature, highlighting the different types of assays used to evaluate their effects.

Table 1: Enzyme Inhibition by Benzimidazole Derivatives

Compound/DerivativeTarget EnzymeAssay TypeIC50 Value (µM)Reference
1-(2-aminoethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamideJAK1Biochemical (Kinase Assay)0.08-0.15[1][2][3]
Benzimidazole-piperazine derivative (8e)UreaseBiochemical (Enzyme Inhibition)3.36[4]
Benzimidazole-triazole hybrid (5a)EGFRBiochemical (Kinase Assay)0.086[5][6]
Benzimidazole-triazole hybrid (5a)VEGFR-2Biochemical (Kinase Assay)0.107[5][6]
Benzimidazole-triazole hybrid (5a)Topoisomerase IIBiochemical (Enzyme Inhibition)2.52[5][6]

Table 2: Antimicrobial Activity of Benzimidazole Derivatives

Compound/DerivativeMicrobial StrainAssay TypeMIC Value (µg/mL)Reference
N,2,6-Trisubstituted 1H-benzimidazole (3k)MSSA, MRSABroth Microdilution4-16[7]
N,2,6-Trisubstituted 1H-benzimidazole (4c)E. coli, S. faecalisBroth Microdilution16[7]
Benzimidazole-oxadiazole hybrid (11)C. albicansBroth Microdilution3[8]
Benzimidazole-oxadiazole hybrid (11)C. neoformansBroth Microdilution1.5[8]

Experimental Protocols and Considerations for Robustness

Below are detailed methodologies for key experiments cited in the literature for the evaluation of benzimidazole derivatives. For each protocol, critical parameters affecting robustness are highlighted.

Kinase Inhibition Assay (Example: JAK1)

Objective: To determine the in vitro inhibitory activity of a test compound against a specific kinase enzyme.

Methodology:

  • Reagents: Recombinant human JAK1 enzyme, ATP, substrate peptide (e.g., a biotinylated peptide), kinase buffer (e.g., Tris-HCl, MgCl2, DTT), test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure: a. Prepare a serial dilution of the test compound in DMSO. b. In a 96-well or 384-well plate, add the kinase buffer, the substrate peptide, and the test compound. c. Initiate the kinase reaction by adding the JAK1 enzyme and ATP. d. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). e. Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence to quantify ADP production). f. Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression.

Robustness Considerations:

  • ATP Concentration: The IC50 value can be highly dependent on the ATP concentration. It is crucial to use an ATP concentration close to the Km value for the kinase to obtain physiologically relevant results.

  • Enzyme Concentration: The enzyme concentration should be optimized to ensure a linear reaction rate over the incubation period.

  • Incubation Time and Temperature: These parameters should be kept consistent across all experiments to ensure reproducibility.

  • DMSO Concentration: The final concentration of DMSO in the assay should be kept low (typically <1%) as it can affect enzyme activity.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) of a test compound against a specific microbial strain.

Methodology:

  • Reagents: Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi), microbial inoculum, test compound, and positive control antibiotic (e.g., ampicillin, fluconazole).

  • Procedure: a. Prepare a serial dilution of the test compound in the appropriate broth in a 96-well plate. b. Prepare a standardized microbial inoculum and add it to each well. c. Include a growth control (no compound) and a sterility control (no inoculum). d. Incubate the plates at a suitable temperature (e.g., 37°C for bacteria, 30°C for fungi) for a defined period (e.g., 18-24 hours). e. Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Robustness Considerations:

  • Inoculum Size: The density of the microbial suspension must be carefully standardized to ensure reproducible MIC values.

  • Growth Medium: The composition of the broth can influence the activity of the test compound.

  • Incubation Conditions: Time, temperature, and aeration can affect microbial growth and must be strictly controlled.

  • Endpoint Reading: The method of determining growth inhibition (e.g., visual inspection, spectrophotometry) should be consistent.

Visualization of Signaling Pathways and Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK JAK receptor->JAK associates with receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes DNA DNA STAT_dimer->DNA translocates to nucleus and binds Benzimidazole 1H-Benzimidazole -2-carbothioamide Derivative Benzimidazole->JAK inhibits Gene_Expression Gene Expression (Inflammation, Proliferation) DNA->Gene_Expression regulates Cytokine Cytokine Cytokine->receptor binds

Caption: The JAK/STAT signaling pathway and the inhibitory action of a this compound derivative.

Caption: Allosteric modulation of the GABA-A receptor, a potential mechanism for benzimidazole-related compounds.

Assay_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Assay_Plate_Prep Assay Plate Preparation (Enzyme, Substrate, Cells) Compound_Prep->Assay_Plate_Prep Incubation Incubation (Controlled Temperature & Time) Assay_Plate_Prep->Incubation Detection Signal Detection (Luminescence, Fluorescence, Absorbance) Incubation->Detection Data_Normalization Data Normalization (to Controls) Detection->Data_Normalization Curve_Fitting Dose-Response Curve Fitting Data_Normalization->Curve_Fitting Parameter_Calculation IC50 / MIC Calculation Curve_Fitting->Parameter_Calculation

References

Safety Operating Guide

Proper Disposal of 1H-Benzimidazole-2-carbothioamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of 1H-Benzimidazole-2-carbothioamide, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe handling and disposal of this compound in a laboratory setting, minimizing environmental impact and adhering to regulatory best practices.

Summary of Potential Hazards and Disposal Considerations

The following table summarizes key hazard information extrapolated from related benzimidazole compounds. This data should be used as a precautionary guide in the absence of a specific SDS for this compound.

Hazard CategoryGeneral Observations from Related Benzimidazole CompoundsRecommended Disposal Consideration
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.Treat as a toxic chemical waste. Avoid drain disposal.
Skin/Eye Irritation Potential for skin and serious eye irritation.Wear appropriate Personal Protective Equipment (PPE). Dispose of contaminated materials as hazardous waste.
Environmental Hazard Benzimidazole derivatives can be harmful to aquatic life.Prevent entry into drains and waterways. Dispose of through a licensed hazardous waste disposal company.
Reactivity Generally stable, but may react with strong oxidizing agents.Segregate from incompatible materials during storage and disposal.

Step-by-Step Disposal Protocol

This protocol outlines the recommended steps for the safe disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Before handling the waste, ensure you are wearing appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety goggles or a face shield

    • A lab coat

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, filter paper, gloves), in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be made of a material compatible with the chemical.

  • Liquid Waste:

    • If the compound is in a solvent, collect the solution in a separate, sealed, and labeled hazardous waste container.

    • Do not mix with other solvent waste streams unless compatibility has been confirmed.

    • The first rinse of any contaminated glassware should be collected as hazardous waste.[1]

3. Waste Container Labeling:

  • Label the hazardous waste container clearly with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The CAS Number: "35369-17-6"

    • The primary hazard(s) (e.g., "Toxic," "Irritant")

    • The date the waste was first added to the container.

4. Storage of Waste:

  • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • The storage area should have secondary containment to prevent the spread of material in case of a leak.

5. Disposal Request:

  • Once the waste container is full or has been in storage for a predetermined period (as per your institution's policy), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Do not attempt to dispose of this chemical down the drain or in the regular trash.[1]

6. Decontamination of Empty Containers:

  • To be considered non-hazardous, empty containers must be triple-rinsed with a suitable solvent.[2][3]

  • The first rinsate must be collected and disposed of as hazardous waste.[1] Subsequent rinsates may be disposed of according to institutional guidelines.

  • After thorough cleaning, deface or remove the original label before disposing of the container as non-hazardous waste or recycling.[1][2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of a research chemical like this compound, particularly when a specific SDS is unavailable.

DisposalWorkflow cluster_prep Preparation cluster_action Action A Identify Chemical for Disposal: This compound B Search for Specific SDS A->B C SDS Available? B->C D Consult SDS Section 13: Disposal Considerations C->D Yes E Consult SDS of Structurally Similar Compounds & EHS C->E No F Segregate Waste: Solid & Liquid D->F E->F G Label Waste Container (Name, CAS, Hazards) F->G H Store in Designated Secondary Containment Area G->H I Arrange for Pickup by Licensed Waste Disposal H->I

Caption: Disposal workflow for research chemicals.

Disclaimer: The information provided here is intended as a guide and is not a substitute for professional safety advice and institutional protocols. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.

References

Essential Safety and Operational Guide for Handling 1H-Benzimidazole-2-carbothioamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 1H-Benzimidazole-2-carbothioamide. The following guidance is based on safety information for structurally related benzimidazole and thioamide compounds. It is imperative to handle this compound with caution and to conduct a thorough risk assessment before use.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is intended to promote safe laboratory practices and ensure proper disposal.

Personal Protective Equipment (PPE)

Given the potential hazards associated with benzimidazole derivatives, which can include skin, eye, and respiratory irritation, as well as potential harm if swallowed or in contact with skin, a comprehensive PPE strategy is mandatory.

Minimum PPE Requirements:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.

  • Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes and airborne particles.

  • Lab Coat: A full-length laboratory coat should be worn to protect skin and clothing.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors. If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator may be necessary.

Quantitative Hazard Data for Related Compounds

Specific quantitative toxicity data for this compound is not available. The following table summarizes data for the parent compound, benzimidazole, and should be used for risk assessment with the understanding that the carbothioamide derivative may have different properties.

ParameterValueSpeciesRouteReference Compound
Occupational Exposure Limits (OELs) for Particulates Not Otherwise Regulated (PNOR)
TWA (Respirable fraction)5 mg/m³HumanInhalationBenzimidazole (as PNOR)
TWA (Total Dust)10 mg/m³HumanInhalationBenzimidazole (as PNOR)

TWA: Time-Weighted Average exposure on the basis of an 8h/day, 40h/week work schedule.

Experimental Protocols: Safe Handling and Disposal

Handling Procedures:

  • Preparation: Before handling, ensure that the work area, preferably a chemical fume hood, is clean and uncluttered. Have all necessary equipment and reagents readily available.

  • Weighing: When weighing the solid compound, do so in a fume hood or a designated weighing enclosure to prevent inhalation of dust.

  • Dissolving: If dissolving the compound, add the solid to the solvent slowly to avoid splashing. A common solvent for recrystallization of a similar compound is ethanol or dioxane.[1]

  • Heating: If heating is required, use a controlled heating source such as a heating mantle or a sand bath. Avoid open flames.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.

Disposal Plan:

  • Waste Collection: All solid and liquid waste containing this compound should be collected in clearly labeled, sealed, and appropriate hazardous waste containers.

  • Container Management: Do not overfill waste containers. Ensure containers are kept closed when not in use.

  • Disposal Route: Dispose of chemical waste through your institution's environmental health and safety (EHS) office. Do not dispose of this chemical down the drain or in regular trash.

  • Contaminated Materials: Any materials that come into contact with the compound, such as gloves, weighing paper, and pipette tips, should be disposed of as hazardous waste.

Emergency Procedures: Chemical Spill Workflow

In the event of a chemical spill, follow the established emergency procedures. The logical workflow for responding to a spill is outlined in the diagram below.

Spill_Response_Workflow cluster_Initial_Actions Immediate Response cluster_Spill_Containment Spill Management cluster_Final_Steps Post-Spill Actions Alert Alert others in the area Evacuate Evacuate the immediate area if necessary Alert->Evacuate Assess Assess the spill (size, location, hazards) Evacuate->Assess SmallSpill Small Spill: Contain with absorbent material Assess->SmallSpill Minor LargeSpill Large Spill: Contact EHS immediately Assess->LargeSpill Major Cleanup Clean up spill using appropriate PPE and materials SmallSpill->Cleanup Report Report the incident to the laboratory supervisor and EHS LargeSpill->Report Decontaminate Decontaminate the area Cleanup->Decontaminate Dispose Dispose of all contaminated materials as hazardous waste Decontaminate->Dispose Dispose->Report

Chemical Spill Response Workflow

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.